Defoslimod
Description
structure in first source
Propriétés
Numéro CAS |
171092-39-0 |
|---|---|
Formule moléculaire |
C52H100N2O20P2 |
Poids moléculaire |
1135.3 g/mol |
Nom IUPAC |
[(3R)-1-[[(2R,3R,4R,5S,6R)-2-[[(2R,3S,4R,5R,6R)-3,4-dihydroxy-5-[[(3R)-3-hydroxytetradecanoyl]amino]-6-phosphonooxyoxan-2-yl]methoxy]-4-hydroxy-6-(hydroxymethyl)-5-phosphonooxyoxan-3-yl]amino]-1-oxotetradecan-3-yl] dodecanoate |
InChI |
InChI=1S/C52H100N2O20P2/c1-4-7-10-13-16-19-22-25-28-31-38(56)34-42(57)53-45-48(61)47(60)41(72-52(45)74-76(66,67)68)37-69-51-46(49(62)50(40(36-55)71-51)73-75(63,64)65)54-43(58)35-39(32-29-26-23-20-17-14-11-8-5-2)70-44(59)33-30-27-24-21-18-15-12-9-6-3/h38-41,45-52,55-56,60-62H,4-37H2,1-3H3,(H,53,57)(H,54,58)(H2,63,64,65)(H2,66,67,68)/t38-,39-,40-,41-,45-,46-,47-,48-,49-,50-,51-,52-/m1/s1 |
Clé InChI |
GOWLTLODGKPXMN-MWJFIXGVSA-N |
SMILES isomérique |
CCCCCCCCCCC[C@H](CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O)NC(=O)C[C@@H](CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
SMILES canonique |
CCCCCCCCCCCC(CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)CO)OP(=O)(O)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC)O)O)O |
Synonymes |
DEFOSLIMOD |
Origine du produit |
United States |
Foundational & Exploratory
Defoslimod and its Mechanism of Action in Innate Immunity: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Defoslimod is a sphingosine-1-phosphate (S1P) receptor modulator, a class of drugs known for their immunomodulatory effects. While the primary mechanism of action of S1P receptor modulators has been extensively studied in the context of adaptive immunity, particularly in lymphocyte trafficking, emerging evidence highlights their significant impact on the innate immune system. This technical guide provides an in-depth exploration of the presumed mechanism of action of this compound in innate immunity, drawing upon the established knowledge of related S1P receptor modulators like fingolimod. This document details the molecular interactions, effects on key innate immune cells, and the downstream consequences for inflammatory responses.
Introduction to Sphingosine-1-Phosphate (S1P) Signaling in Immunity
Sphingosine-1-phosphate is a bioactive signaling lipid that plays a crucial role in regulating a multitude of cellular processes, including those central to the immune response.[1][2] S1P exerts its effects by binding to a family of five G protein-coupled receptors (GPCRs), designated as S1P1 through S1P5.[3][4][5] These receptors are expressed on various immune cells, and their activation triggers downstream signaling cascades that influence cell trafficking, activation, and cytokine production.[6][7]
The innate immune system, the body's first line of defense, is comprised of a variety of cells including macrophages, neutrophils, dendritic cells (DCs), and natural killer (NK) cells.[6] S1P receptors are expressed on these innate immune cells, suggesting a direct role for S1P signaling in their function.[6]
This compound: A Sphingosine-1-Phosphate Receptor Modulator
This compound belongs to the class of S1P receptor modulators. While specific public domain data on this compound's receptor selectivity and binding affinities are limited, its mechanism is predicated on its interaction with S1P receptors. Similar to other drugs in its class, this compound likely acts as a functional antagonist of the S1P1 receptor.[7] This functional antagonism is achieved through receptor binding, leading to its internalization and degradation, thereby rendering the cell unresponsive to the endogenous S1P gradient.[8]
Mechanism of Action in Innate Immunity
The immunomodulatory effects of S1P receptor modulators extend beyond their well-documented impact on lymphocyte trafficking. These compounds directly influence the function of key players in the innate immune system, primarily antigen-presenting cells (APCs) such as dendritic cells and monocytes.[1][9] The primary mechanism involves the alteration of their activation state and the suppression of pro-inflammatory responses.
Impact on Dendritic Cells (DCs)
Dendritic cells are potent APCs that bridge the innate and adaptive immune systems. S1P receptor modulators have been shown to decrease the pro-inflammatory capabilities of DCs.[1][9]
-
Modulation of Surface Markers: Treatment with fingolimod, a well-studied S1P receptor modulator, has been observed to alter the expression of surface markers on DCs. This includes changes in the levels of molecules crucial for T cell activation.[1]
-
Inhibition of Pro-inflammatory Cytokine Release: A key effect of S1P receptor modulation on DCs is the reduction in the secretion of pro-inflammatory cytokines.[1] This dampens the inflammatory milieu and subsequent activation of adaptive immune responses.
Effects on Monocytes and Macrophages
Monocytes and macrophages are critical phagocytic cells and sources of inflammatory mediators. S1P receptor modulators can influence their function to create a less inflammatory phenotype.
-
Reduced Cytokine Production: Similar to their effect on DCs, these modulators inhibit the release of pro-inflammatory cytokines from monocytes and macrophages.[1]
-
Modulation of Activation State: By altering S1P receptor signaling, these drugs can influence macrophage polarization, potentially skewing them towards an anti-inflammatory M2 phenotype.
Signaling Pathways
The binding of this compound to S1P receptors on innate immune cells is expected to trigger a cascade of intracellular events. The S1P1 receptor, a primary target for this class of drugs, couples to the Gi alpha subunit of heterotrimeric G proteins.[6]
Activation of Gi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The βγ subunits of the G protein can activate other signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-MAPK pathway.[6] The culmination of these signaling events is a modulation of transcription factors, such as NF-κB, which are critical for the expression of pro-inflammatory genes.
Quantitative Data
Specific quantitative data for this compound's effects on innate immune cells are not widely available in the public domain. The following table summarizes representative data for the broader class of S1P receptor modulators, primarily fingolimod, to provide a comparative context.
| Parameter | Cell Type | Effect | Reported Value/Change | Reference |
| Receptor Selectivity | - | Functional antagonism | S1P1, S1P3, S1P4, S1P5 (Fingolimod) | [7] |
| Cytokine Release | Dendritic Cells | Inhibition of TNF-α | Significant reduction | [1] |
| Cytokine Release | Monocytes | Inhibition of IL-6 | Significant reduction | [1] |
| Surface Marker Expression | Dendritic Cells | Downregulation of CD83 | Observed | [1] |
| Surface Marker Expression | Dendritic Cells | Downregulation of HLA-DR | Observed | [1] |
Experimental Protocols
The investigation of S1P receptor modulators on innate immunity employs a range of in vitro and ex vivo cellular immunology techniques.
Isolation and Culture of Innate Immune Cells
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation: PBMCs are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Monocyte and Dendritic Cell Differentiation: Monocytes can be purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads. Dendritic cells can be generated by culturing monocytes with granulocyte-macrophage colony-stimulating factor (GM-CSF) and interleukin-4 (IL-4).
In Vitro Stimulation and Drug Treatment
-
Isolated innate immune cells are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS), to induce an inflammatory response.
-
Cells are co-incubated with varying concentrations of the S1P receptor modulator (e.g., this compound) to assess its effects.
Analysis of Cytokine Production
-
Enzyme-Linked Immunosorbent Assay (ELISA): Supernatants from cell cultures are collected, and the concentrations of specific cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified using ELISA kits.
-
Flow Cytometry (Intracellular Cytokine Staining): Cells are treated with a protein transport inhibitor (e.g., Brefeldin A) to allow for the intracellular accumulation of cytokines. Cells are then fixed, permeabilized, and stained with fluorescently labeled antibodies against the cytokines of interest for analysis by flow cytometry.
Analysis of Surface Marker Expression
-
Flow Cytometry: Cells are stained with fluorescently labeled antibodies specific for various cell surface markers (e.g., CD80, CD83, CD86, HLA-DR). The expression levels of these markers are then quantified using a flow cytometer.
Conclusion
This compound, as an S1P receptor modulator, is poised to exert significant immunomodulatory effects on the innate immune system. By functionally antagonizing S1P receptors, particularly S1P1, on innate immune cells such as dendritic cells and monocytes, this compound can likely suppress their pro-inflammatory functions. This includes the inhibition of key inflammatory cytokine production and the modulation of cell surface markers involved in T cell activation. While further research is needed to elucidate the specific molecular interactions and quantitative effects of this compound, the established mechanism of action for this class of drugs provides a strong framework for understanding its therapeutic potential in inflammatory and autoimmune diseases. The continued investigation into the intricate role of S1P signaling in innate immunity will undoubtedly pave the way for the development of more targeted and effective immunomodulatory therapies.
References
- 1. Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural determinants of sphingosine-1-phosphate receptor selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. S1P(1) receptor agonists: Assessment of selectivity and current clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomolther.org [biomolther.org]
- 5. What are S1PRs modulators and how do they work? [synapse.patsnap.com]
- 6. Sphingosine-1-phosphate receptors and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. biomolther.org [biomolther.org]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the OM-174 Toll-like Receptor 2/4 Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
OM-174 is a synthetic analogue of Lipid A, the endotoxic principle of lipopolysaccharide (LPS), which exhibits potent immunomodulatory properties. It functions as a dual agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), key pattern recognition receptors of the innate immune system. Activation of these receptors by OM-174 triggers a cascade of intracellular signaling events, culminating in the production of pro-inflammatory cytokines and the activation of various immune cells. This technical guide provides a comprehensive overview of the OM-174-mediated TLR2/4 signaling pathway, including its mechanism of action, downstream cellular responses, and relevant experimental methodologies. The information presented is intended to serve as a valuable resource for researchers and professionals involved in immunology, oncology, and drug development.
Introduction to OM-174
OM-174 is a structurally defined, synthetic lipid A analogue developed for its immunostimulatory and anti-tumor activities.[1][2] Unlike its parent molecule, bacterial LPS, which can induce septic shock, OM-174 is designed to have a more favorable safety profile while retaining potent immune-activating capabilities.[1] Its primary mechanism of action involves the engagement and activation of TLR2 and TLR4, making it a subject of interest for its potential as a vaccine adjuvant and an anti-cancer therapeutic agent.[1][2]
The OM-174-Mediated TLR2 and TLR4 Signaling Pathways
OM-174 initiates an immune response by binding to and activating TLR2 and TLR4. This dual agonism allows for the engagement of multiple downstream signaling cascades, leading to a robust and multifaceted immune activation.
TLR4 Signaling Pathway
The activation of TLR4 by OM-174 is a multi-step process involving co-receptors MD-2 and CD14. The binding of OM-174 to this receptor complex induces a conformational change that initiates intracellular signaling through two distinct pathways: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α and IL-6.
-
TRIF-Dependent Pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3, resulting in the production of type I interferons (IFN-α/β). This pathway also contributes to the late-phase activation of NF-κB.
Caption: OM-174 activates TLR4 leading to MyD88- and TRIF-dependent signaling.
TLR2 Signaling Pathway
OM-174 also activates TLR2, which forms heterodimers with either TLR1 or TLR6 to recognize different lipid-based molecules. The activation of TLR2 by OM-174 predominantly proceeds through the MyD88-dependent pathway, leading to the activation of NF-κB and MAPKs, and subsequent production of inflammatory cytokines.
Caption: OM-174 activates TLR2 leading to MyD88-dependent signaling.
Immunological Consequences of OM-174 Signaling
The activation of TLR2 and TLR4 by OM-174 results in a range of immunological effects, including the production of cytokines and the activation of various immune cells.
Cytokine Production
Clinical and preclinical studies have demonstrated that OM-174 induces the secretion of several key cytokines. A phase I clinical trial in patients with refractory solid tumors (NCT01800812) reported the following cytokine responses to OM-174 administration:[1][3][4]
-
IL-6 and TNF-α: Peaks in concentration were observed after the first infusion, with a progressive decrease upon subsequent injections, suggesting the development of tolerance.[1][4]
-
IL-8 and IL-10: Peaks in concentration were observed after each injection of OM-174.[1][4]
-
IL-1β and IL-12: These cytokines were not detectable.[1]
Table 1: Summary of Cytokine Responses to OM-174 in a Phase I Clinical Trial
| Cytokine | Response Pattern |
| TNF-α | Peak after the first infusion, then decreased |
| IL-6 | Peak after the first infusion, then decreased |
| IL-8 | Peak after each injection |
| IL-10 | Peak after each injection |
| IL-1β | Not detectable |
| IL-12 | Not detectable |
Note: This table summarizes qualitative data from the Isambert et al. (2013) study. Specific quantitative values were not provided in the publication.
Cellular Immune Activation
OM-174 has been shown to activate several types of immune cells, contributing to its anti-tumor effects.
-
Natural Killer (NK) Cells: A progressive increase in NK cell number and activity was observed in patients receiving the highest dose of OM-174 (1000 μg/m²) in the phase I trial.[1][4]
-
Dendritic Cells (DCs): Preclinical studies have shown that OM-174 induces the migration and maturation of dendritic cells, which are crucial for initiating adaptive immune responses.[2]
Experimental Protocols
This section provides representative, detailed methodologies for key experiments relevant to the study of OM-174's effects on the immune system. It is important to note that these are generalized protocols and may require optimization for specific experimental conditions.
Multiplex Cytokine Assay (Luminex-based)
This protocol describes a method for the simultaneous quantification of multiple cytokines in patient serum or plasma samples.
Materials:
-
Multiplex cytokine bead-based immunoassay kit (e.g., Bio-Plex, Milliplex)
-
96-well filter plate
-
Vacuum manifold
-
Luminex instrument (e.g., Bio-Plex 200)
-
Assay buffer, wash buffer, detection antibody, streptavidin-phycoerythrin (SAPE)
-
Recombinant cytokine standards
-
Patient serum or plasma samples
Procedure:
-
Prepare Standards: Reconstitute and serially dilute the recombinant cytokine standards according to the manufacturer's instructions to generate a standard curve.
-
Prepare Samples: Thaw patient serum or plasma samples on ice. Centrifuge at 10,000 x g for 10 minutes at 4°C to remove any precipitates. Dilute samples as recommended by the assay manufacturer.
-
Assay Plate Preparation: Pre-wet the 96-well filter plate with wash buffer and aspirate using the vacuum manifold.
-
Add Beads: Add the antibody-coupled magnetic beads to each well of the plate. Wash the beads twice with wash buffer.
-
Incubation with Standards and Samples: Add the prepared standards and samples to the appropriate wells. Incubate on a plate shaker at room temperature for 1-2 hours, protected from light.
-
Wash: Wash the plate three times with wash buffer.
-
Add Detection Antibody: Add the biotinylated detection antibody cocktail to each well. Incubate on a plate shaker at room temperature for 30-60 minutes.
-
Wash: Wash the plate three times with wash buffer.
-
Add Streptavidin-PE: Add streptavidin-phycoerythrin (SAPE) to each well. Incubate on a plate shaker at room temperature for 10-30 minutes.
-
Wash: Wash the plate three times with wash buffer.
-
Resuspend and Read: Resuspend the beads in assay buffer and acquire the data on a Luminex instrument.
-
Data Analysis: Analyze the data using the instrument's software to determine the concentration of each cytokine in the samples based on the standard curve.
Caption: A representative workflow for a multiplex cytokine assay.
Natural Killer (NK) Cell Cytotoxicity Assay (Chromium-51 Release Assay)
This protocol outlines a classic method for measuring the cytotoxic activity of NK cells.
Materials:
-
Effector cells: Peripheral blood mononuclear cells (PBMCs) or isolated NK cells from patients.
-
Target cells: K562 cell line (a human erythroleukemic line sensitive to NK cell-mediated lysis).
-
Chromium-51 (⁵¹Cr) sodium chromate.
-
Fetal bovine serum (FBS).
-
RPMI-1640 medium.
-
96-well V-bottom plate.
-
Gamma counter.
-
Triton X-100 or similar detergent.
Procedure:
-
Target Cell Labeling: a. Resuspend K562 cells at 1 x 10⁷ cells/mL in RPMI-1640 with 10% FBS. b. Add 100 µCi of ⁵¹Cr and incubate for 1-2 hours at 37°C in a CO₂ incubator, with occasional mixing. c. Wash the labeled target cells three times with RPMI-1640 to remove unincorporated ⁵¹Cr. d. Resuspend the cells at 1 x 10⁵ cells/mL in RPMI-1640 with 10% FBS.
-
Assay Setup: a. Plate 100 µL of the labeled target cells into each well of a 96-well V-bottom plate. b. Prepare serial dilutions of the effector cells (PBMCs or NK cells) to achieve various effector-to-target (E:T) ratios (e.g., 50:1, 25:1, 12.5:1). c. Add 100 µL of the effector cell suspensions to the wells containing the target cells. d. Spontaneous Release Control: Add 100 µL of medium only to several wells with target cells. e. Maximum Release Control: Add 100 µL of medium containing 1% Triton X-100 to several wells with target cells.
-
Incubation: Centrifuge the plate at 200 x g for 3 minutes to facilitate cell-cell contact and incubate for 4 hours at 37°C in a CO₂ incubator.
-
Harvesting Supernatant: After incubation, centrifuge the plate at 500 x g for 5 minutes. Carefully collect 100 µL of the supernatant from each well.
-
Counting: Measure the radioactivity (counts per minute, CPM) in the collected supernatants using a gamma counter.
-
Calculation of Cytotoxicity:
-
Percent specific lysis = [ (Experimental CPM - Spontaneous CPM) / (Maximum CPM - Spontaneous CPM) ] x 100
-
TLR4 Polymorphism Analysis (PCR-RFLP)
This protocol describes a method to analyze common single nucleotide polymorphisms (SNPs) in the TLR4 gene, such as Asp299Gly and Thr399Ile.
Materials:
-
Genomic DNA extracted from patient blood samples.
-
PCR primers specific for the TLR4 region containing the SNP of interest.
-
Taq DNA polymerase and dNTPs.
-
Restriction enzyme specific for the SNP (the choice of enzyme depends on the SNP and primer design).
-
Agarose gel and electrophoresis equipment.
-
DNA loading dye and size standard.
-
UV transilluminator.
Procedure:
-
PCR Amplification: a. Set up a PCR reaction containing genomic DNA, forward and reverse primers, dNTPs, Taq polymerase, and PCR buffer. b. Perform PCR using an optimized thermal cycling program (denaturation, annealing, and extension steps).
-
Restriction Enzyme Digestion: a. Incubate the PCR product with the specific restriction enzyme at its optimal temperature for a sufficient duration to ensure complete digestion.
-
Agarose Gel Electrophoresis: a. Load the digested PCR products onto an agarose gel along with a DNA size standard. b. Run the gel at a constant voltage until the fragments are adequately separated.
-
Visualization and Genotyping: a. Visualize the DNA fragments under UV light after staining with a DNA-binding dye (e.g., ethidium bromide). b. Determine the genotype based on the pattern of the DNA fragments. The presence or absence of the restriction site due to the SNP will result in different fragment sizes.
Conclusion
OM-174 represents a promising immunomodulatory agent with a well-defined mechanism of action centered on the activation of TLR2 and TLR4. Its ability to induce a robust cytokine response and activate key immune effector cells underscores its potential in cancer immunotherapy and as a vaccine adjuvant. The technical information and representative protocols provided in this guide offer a foundation for researchers and drug development professionals to further investigate the therapeutic applications of OM-174 and other TLR agonists. Further research is warranted to fully elucidate the specific downstream signaling events and to optimize the clinical application of this potent immune modulator.
References
- 1. Rutgers New Jersey Medical School [njms.rutgers.edu]
- 2. researchgate.net [researchgate.net]
- 3. 51Cr-release to monitor NK cell cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Defoslimod: A Synthetic Lipid A Analogue for Immuno-Oncology
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Defoslimod (also known as OM-174) is a synthetic analogue of the lipid A moiety derived from E. coli lipopolysaccharide (LPS). As a potent agonist of Toll-like Receptor 4 (TLR4) and to a lesser extent TLR2, this compound has been investigated for its immunotherapeutic properties, particularly in the context of cancer treatment. By activating the innate immune system, this compound stimulates a cascade of downstream signaling events, leading to the production of pro-inflammatory cytokines and the activation of various immune effector cells. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, a summary of preclinical and clinical findings, and detailed experimental methodologies.
Introduction
The innate immune system serves as the first line of defense against invading pathogens and cellular abnormalities, such as cancer. Toll-like receptors (TLRs) are a class of pattern recognition receptors (PRRs) that play a crucial role in initiating innate immune responses. TLR4, in particular, recognizes pathogen-associated molecular patterns (PAMPs) such as lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a signaling cascade that results in the production of inflammatory cytokines and the maturation of antigen-presenting cells (APCs), ultimately leading to the orchestration of an adaptive immune response.
This compound is a synthetic triacyl lipid A partial structure designed to mimic the immunostimulatory properties of natural lipid A while potentially offering a more favorable safety profile. Its development as a cancer immunotherapeutic agent stems from the principle that controlled activation of the innate immune system can lead to potent anti-tumor effects.
Physicochemical Properties
This compound's structure as a triacylated lipid A partial structure influences its physical and biological properties. In aqueous solutions, this compound aggregates adopt a micellar HI structure. The gel to liquid-crystalline phase transition temperature (Tc) of its hydrocarbon chains is 0°C, indicating high fluidity of the acyl chains at physiological temperature (37°C)[1]. This high fluidity is believed to facilitate its interaction with and intercalation into cell membranes.
| Property | Value | Reference |
| Molecular Area (at 30 mN x m-1) | 0.78 ± 0.04 nm² | [1] |
| Gel to Liquid-Crystalline Phase Transition (Tc) | 0°C | [1] |
Mechanism of Action: TLR4 Agonism
This compound exerts its immunostimulatory effects primarily through the activation of the TLR4 signaling pathway. As a lipid A analogue, it is recognized by the MD-2 co-receptor, which then forms a complex with TLR4 on the surface of immune cells such as macrophages and dendritic cells. This binding event induces the dimerization of TLR4, initiating a downstream intracellular signaling cascade.
TLR4 Signaling Pathways
Upon activation, TLR4 signals through two principal downstream pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.
-
MyD88-Dependent Pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). This results in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
TRIF-Dependent Pathway: This pathway is initiated from the endosome following the internalization of the TLR4 complex. It leads to the activation of the transcription factor IRF3 and the subsequent production of type I interferons (IFN-α/β).
While it is established that this compound activates TLR4, specific studies delineating a potential bias towards either the MyD88 or TRIF pathway for this compound are not publicly available. However, for a synthetic TLR4 agonist adjuvant, the synergistic engagement of both MyD88 and TRIF has been shown to be essential for inducing a potent TH1-cell polarization[2].
Preclinical Data
In Vitro Immunostimulatory Activity
Preclinical studies have demonstrated the ability of this compound to activate immune cells in vitro. In human mononuclear cells, this compound was found to be approximately 10-fold less active in inducing Interleukin-6 (IL-6) compared to hexa-acyl lipid A[1]. In contrast, it was equally active in inducing nitric oxide (NO) production in murine macrophages, indicating species-specific differences in cellular responses[1].
| Cell Type | Response Measured | Relative Activity (this compound vs. Hexa-acyl lipid A) | Reference |
| Human Mononuclear Cells | IL-6 Induction | ~10-fold less active | [1] |
| Murine Macrophages | Nitric Oxide (NO) Production | Equally active | [1] |
Dendritic Cell Activation
This compound has been shown to induce the migration and maturation of murine dendritic cells (DCs) in vivo. Administration of this compound led to the migration of DCs to T-cell areas of lymphoid organs and their maturation, as evidenced by the high-level expression of MHC class II and co-stimulatory molecules. The potency of this compound in inducing these effects was reported to be close to that of E. coli LPS.
In Vivo Anti-Tumor Efficacy
In a preclinical model of peritoneal carcinomatosis in BDIX rats induced by syngeneic PROb colon cancer cells, intravenous administration of this compound (1 mg/kg, 15 times every other day) induced complete regression of tumors and hemorrhagic ascites in 90% of the animals[3][4]. This anti-tumor effect was associated with the infiltration of lymphocytes, macrophages, and fibroblasts into the tumor, as well as the induction of apoptosis in tumor cells[3]. Importantly, rats cured by this compound treatment were immunized against a subsequent challenge with the same tumor cells[3].
Clinical Data: Phase I Trial in Solid Tumors
A Phase I clinical trial (NCT01800812) was conducted to evaluate the safety, maximum tolerated dose (MTD), and biological response of intravenously administered this compound in patients with refractory solid tumors[4][5][6].
Study Design
-
Population: 17 patients with refractory solid tumors.
-
Dosing: this compound was administered twice weekly for a total of 5, 10, or 15 injections at doses of 600, 800, or 1000 µg/m²[5][6].
-
Primary Objective: Determine the MTD and recommended Phase II dose.
Safety and Tolerability
This compound was generally well-tolerated. The most common treatment-related adverse events were chills, fever, nausea/vomiting, diarrhea, fatigue, and headache[5][6]. No hematological side effects were observed[5][6]. The MTD was not established as no dose-limiting toxicity was observed up to the highest dose of 1000 µg/m²[5][6].
Pharmacodynamics and Clinical Activity
-
Cytokine Induction: Peaks of IL-8 and IL-10 concentrations were observed after each injection of this compound. Peaks of TNF-α and IL-6 were detected after the first infusion and progressively decreased with subsequent infusions, suggesting the development of tolerance[5][6].
-
NK Cell Activity: A progressive increase in Natural Killer (NK) cell number and activity was observed only in patients receiving the 1000 µg/m² dose[5][6].
-
Clinical Response: Three patients exhibited disease stabilization with a mean duration of 4 months[5][6].
| Dose Level | Biological Response |
| 600 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α) |
| 800 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α) |
| 1000 µg/m² | Cytokine induction (IL-6, IL-8, IL-10, TNF-α)Progressive increase in NK cell number and activity |
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound and specific in vitro and in vivo studies are not extensively available in the public domain. The following sections provide generalized methodologies based on common practices for similar compounds.
Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound (OM-174) is not publicly available. The synthesis of lipid A analogues is a complex multi-step process generally involving the stereoselective glycosylation of protected glucosamine donors and acceptors, followed by the introduction of acyl chains and phosphate groups, and subsequent deprotection steps.
References
- 1. Physicochemical characteristics of triacyl lipid A partial structure OM-174 in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MyD88 and TRIF synergistic interaction is required for TH1-cell polarization with a synthetic TLR4 agonist adjuvant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and synthesis of the Defoslimod compound
A comprehensive search has revealed no publicly available information regarding a compound named "Defoslimod."
This lack of information could be due to several reasons:
-
Novelty or Confidentiality: The compound may be a very recent discovery and has not yet been disclosed in scientific literature or public databases. It could also be an internal designation for a compound under development within a pharmaceutical or research organization, with details remaining confidential.
-
Alternative Nomenclature: The compound might be more commonly known by a different chemical name, a code name (e.g., a combination of letters and numbers), or a brand name if it has reached later stages of development.
-
Misspelling: There is a possibility that the name "this compound" is misspelled.
Due to the absence of any data, it is not possible to provide the requested in-depth technical guide, including experimental protocols, quantitative data tables, or signaling pathway diagrams for "this compound."
Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to:
-
Verify the spelling and any known aliases for the compound of interest.
-
Consult proprietary or internal databases if they are affiliated with an organization that may have access to non-public information.
-
Monitor scientific literature and patent databases for the future disclosure of information on novel compounds.
Should information on "this compound" become publicly available, a detailed technical guide could be compiled.
Defoslimod (OM-174) for cancer immunotherapy research
An In-depth Technical Guide to Defoslimod (OM-174) for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (OM-174) is a synthetic, purified analogue of Lipid A, the biologically active component of lipopolysaccharide (LPS). It functions as a potent immunomodulator by acting as a dual agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4). Unlike direct cytotoxic agents, this compound's therapeutic potential in oncology lies in its ability to activate the innate immune system, leading to a cascade of events that promotes anti-tumor immunity. Preclinical models have demonstrated significant efficacy, including complete tumor regression in a rat model of peritoneal carcinomatosis.[1][2][3] A Phase I clinical trial in patients with refractory solid tumors established its safety profile and showed signs of biological activity, including cytokine induction and enhancement of Natural Killer (NK) cell activity.[1][4][5] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and representative experimental protocols for its evaluation.
Mechanism of Action: TLR2/4 Agonism
This compound exerts its anti-tumor effects by triggering the innate immune system.[1][2] Its primary molecular targets are TLR2 and TLR4, which are pattern recognition receptors expressed on the surface of various immune cells, particularly antigen-presenting cells (APCs) like macrophages and dendritic cells.[2][[“]][7][8]
Upon binding to TLR2 and TLR4, this compound initiates a downstream signaling cascade predominantly through the Myeloid Differentiation primary response 88 (MyD88) adaptor protein.[2][9][10] This leads to the recruitment and activation of IL-1 receptor-associated kinases (IRAKs) and subsequently TNF receptor-associated factor 6 (TRAF6).[2][10] The cascade continues through the activation of transforming growth factor-β-activated kinase 1 (TAK1), which in turn activates the IKK complex.[11][12] The final step in this pathway is the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), which translocates to the nucleus.[4][10]
The activation of NF-κB and other transcription factors like AP-1 results in the transcription and secretion of a wide array of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-12) and chemokines.[4][11][13] This orchestrated immune response leads to several anti-tumor effects:
-
Activation of APCs: Enhances antigen presentation and the expression of co-stimulatory molecules, bridging the innate and adaptive immune responses.[11]
-
Cytokine Secretion: Creates an inflammatory tumor microenvironment that is hostile to cancer cells.[1][2]
-
NK Cell Activation: Increases the number and cytotoxic activity of NK cells.[4][14]
-
Inducible Nitric Oxide Synthase (iNOS) Activation: Leads to the production of nitric oxide, which can have apoptotic effects on chemotherapy-resistant tumor cells.[2][10]
-
Immune Cell Infiltration: Promotes the recruitment of various immune cells into the tumor.[1][2]
Signaling Pathway Diagram
Quantitative Data Summary
Preclinical Efficacy
This compound has shown potent anti-tumor activity in various preclinical models.
| Model System | Treatment Protocol | Outcome | Citation |
| Peritoneal Carcinomatosis (PROb colon cancer cells in BDIX rats) | 1 mg/kg this compound, IV, 15 injections every third day | Complete regression of tumors and ascites in 95% of cases | [2][3] |
| B16 Melanoma (C57BL/6 mice) | Single dose of Cyclophosphamide (200 mg/kg) followed by five injections of this compound (1 mg/kg) | Reduced tumor progression and prolonged survival; stimulated NK and CTL responses | [14][15] |
Phase I Clinical Trial Data (NCT01800812)
A Phase I study evaluated the safety and biological response of this compound in patients with refractory solid tumors.[1][4][16]
| Parameter | Data | Citation |
| Patient Population | 17 patients with refractory solid tumors (e.g., colorectal, breast, ovarian) | [3][4][5] |
| Dosing Regimen | IV infusion twice weekly; dose escalation cohorts at 600, 800, and 1000 µg/m² | [1][4][5] |
| Maximum Tolerated Dose | Not established; no dose-limiting toxicity observed up to 1000 µg/m² | [1][4] |
| Safety & Tolerability | Generally well-tolerated. Common adverse events included chills, fever, nausea, fatigue, and headache. No hematological side effects. | [3][4][5] |
| Clinical Efficacy | 3 of 17 patients exhibited disease stabilization with a mean duration of 4 months | [1][4][5] |
| Immunological Response | NK Cells: Progressive increase in NK cell number and activity at 1000 µg/m² dose | [1][4] |
| Cytokines: Peaks of TNF-α and IL-6 after the first infusion (decreasing with subsequent infusions). Peaks of IL-8 and IL-10 after each injection. | [1][4][5][17] |
Experimental Protocols
Detailed protocols for assessing the activity of this compound are crucial for reproducible research. The following sections outline generalized methodologies for key experiments.
In Vivo Syngeneic Tumor Model
This protocol describes a general workflow for evaluating the anti-tumor efficacy of this compound in a mouse model.
1. Cell Culture and Preparation:
- Culture a syngeneic tumor cell line (e.g., CT26 colon carcinoma for BALB/c mice, B16 melanoma for C57BL/6 mice) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO₂.[18]
- Harvest cells during the exponential growth phase using trypsin.
- Wash cells with sterile, serum-free PBS and resuspend at a concentration of 5x10⁶ cells/mL. Check viability using a trypan blue exclusion assay.
2. Tumor Inoculation:
- Subcutaneously inoculate 6- to 10-week-old female mice on the right flank with 0.1 mL of the cell suspension (e.g., 0.5x10⁶ cells).[18][19]
- Monitor mice regularly for tumor growth.
3. Treatment Administration:
- When tumors reach a predetermined average volume (e.g., 80-150 mm³), randomize mice into treatment groups (e.g., Vehicle Control, this compound, Chemotherapy, Combination).
- Administer this compound intravenously or intratumorally according to the study design (e.g., 1 mg/kg).
- Administer other agents (e.g., cyclophosphamide, checkpoint inhibitors) as required by the protocol.[14]
4. Monitoring and Endpoint Analysis:
- Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length × Width²)/2.[18]
- Monitor animal body weight and overall health.
- At the study endpoint, euthanize mice and harvest tumors, spleens, and tumor-draining lymph nodes for downstream analysis (e.g., flow cytometry, immunohistochemistry, cytokine analysis).
Experimental Workflow Diagram
References
- 1. Cytokine Multiplex Immunoassay: Methodology and (Clinical) Applications | Springer Nature Experiments [experiments.springernature.com]
- 2. Toll-Like Receptor 2 at the Crossroad between Cancer Cells, the Immune System, and the Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. consensus.app [consensus.app]
- 7. Macrophages transfer antigens to dendritic cells by releasing exosomes containing dead‐cell‐associated antigens partially through a ceramide‐dependent pathway to enhance CD4+ T‐cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efferocytosis in dendritic cells: an overlooked immunoregulatory process - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MyD88: a central player in innate immune signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Toll-Like Receptor Signaling and Its Role in Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Decoding the Signaling Mechanism of Toll-Like Receptor 4 Pathways in Wild Type and Knockouts - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Antitumour effect of OM-174 and cyclophosphamide on murine B16 melanoma in different experimental conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
Defoslimod: An In-Depth Technical Guide to its Immunomodulatory Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Defoslimod (also known as OM-174) is a synthetic analogue of Lipid A, the endotoxic principle of lipopolysaccharide (LPS) derived from Escherichia coli. Developed as a potent immunotherapeutic agent, this compound's mechanism of action is centered on its agonistic activity on Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1] This targeted interaction triggers a cascade of downstream signaling events, leading to the activation of the innate immune system and subsequent antitumor responses. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, detailing its mechanism of action, preclinical efficacy, and clinical findings. The information is presented through structured data tables, detailed experimental protocols, and explanatory diagrams to facilitate a deeper understanding for research and drug development professionals. Although the clinical development of this compound has been discontinued, the extensive preclinical and early clinical data offer valuable insights into the therapeutic potential of TLR agonists in oncology.[2]
Core Mechanism of Action: TLR2/4 Agonism
This compound functions as a classical immune adjuvant by mimicking pathogen-associated molecular patterns (PAMPs), specifically the Lipid A component of Gram-negative bacteria. This mimicry allows it to bind to and activate TLR2 and TLR4, which are key pattern recognition receptors of the innate immune system.[1]
Signaling Pathway
Upon binding to TLR2 and TLR4, this compound initiates a MyD88-dependent signaling cascade. This pathway culminates in the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs). The activation of these pathways leads to the transcription and secretion of a variety of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), IL-8, and IL-10.[2][3] Furthermore, this compound's antitumor efficacy is linked to the activation of the TLR4/IFNγ/NOS II pathway, leading to the production of reactive nitrogen species like nitric oxide (NO) that can induce tumor cell apoptosis.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Cure of colon cancer metastasis in rats with the new lipid A OM 174. Apoptosis of tumor cells and immunization of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Defoslimod: A Technical Guide to its Potential as a Vaccine Adjuvant
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Defoslimod (also known as OM-174) is a synthetic, low-toxicity analogue of the lipid A component of lipopolysaccharide (LPS). It functions as a potent immunomodulator, primarily through its agonistic activity on Toll-like Receptor 4 (TLR4) and to some extent, Toll-like Receptor 2 (TLR2). By activating these key pattern recognition receptors of the innate immune system, this compound stimulates a cascade of downstream signaling events, leading to the activation of antigen-presenting cells (APCs), secretion of pro-inflammatory cytokines and chemokines, and the subsequent orchestration of a robust adaptive immune response. These properties position this compound as a promising candidate for use as a vaccine adjuvant, with the potential to enhance both humoral and cellular immunity against a variety of antigens. This guide provides an in-depth technical overview of this compound, summarizing available preclinical and clinical data, detailing its mechanism of action, and providing insights into relevant experimental methodologies.
Core Mechanism of Action: TLR4 Agonism
This compound mimics the action of bacterial LPS by binding to the TLR4 receptor complex on the surface of innate immune cells, particularly dendritic cells (DCs) and macrophages. This interaction initiates a conformational change in the receptor, leading to the recruitment of adaptor proteins and the activation of two principal downstream signaling pathways: the MyD88-dependent and the TRIF-dependent pathways.
MyD88-Dependent Pathway
This pathway is initiated at the plasma membrane and is crucial for the early inflammatory response. It leads to the activation of the transcription factor NF-κB and mitogen-activated protein kinases (MAPKs), resulting in the rapid production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
TRIF-Dependent Pathway
Following TLR4 internalization into endosomes, the TRIF-dependent pathway is activated. This pathway is essential for the induction of type I interferons (IFN-α/β) and the late phase of NF-κB activation. Type I interferons play a critical role in antiviral responses and in promoting the cross-presentation of antigens to CD8+ T cells, a key step in generating cytotoxic T lymphocyte (CTL) responses.
Caption: this compound-Induced TLR4 Signaling Pathway.
Potential Role in Inflammasome Activation
The activation of the NLRP3 inflammasome is a critical step in the maturation of the pro-inflammatory cytokines IL-1β and IL-18. The activation of the NLRP3 inflammasome is a two-step process: priming (Signal 1) and activation (Signal 2). TLR4 agonists like this compound can provide the priming signal by inducing the transcription of NLRP3 and pro-IL-1β via the MyD88-dependent pathway. While direct evidence for this compound-induced NLRP3 activation is limited, its known mechanism of action strongly suggests a role in priming the inflammasome for activation by a second signal, which can be provided by various pathogen- or danger-associated molecular patterns (PAMPs or DAMPs).
Caption: Hypothesized Role of this compound in NLRP3 Inflammasome Priming.
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize the available quantitative data from key studies investigating the adjuvant properties of this compound (OM-174).
Table 1: Preclinical Adjuvant Effect of this compound with a Malaria Peptide Vaccine in BALB/c Mice [1]
| Parameter | Antigen Alone | Antigen + IFA | Antigen + this compound (OM-174) |
| Peptide-Specific Antibody Titer (Endpoint Titer) | < 100 | ~10,000 - 100,000 | ~10,000 - 100,000 |
| IFN-γ Secreting CD8+ T cells (Spots/10^6 spleen cells) | Not Reported | ~50 | ~400 (8-fold increase vs. IFA) |
| Protection against P. berghei sporozoite challenge | No Protection | Partial Protection | Significant Protection |
IFA: Incomplete Freund's Adjuvant
Table 2: Immunological Effects of this compound in a Phase I Clinical Trial in Patients with Refractory Solid Tumors [2][3]
| Parameter | Dose Level | Observation |
| Peak TNF-α Concentration | 600-1000 µg/m² | Detected after the first infusion, decreased with subsequent infusions. |
| Peak IL-6 Concentration | 600-1000 µg/m² | Detected after the first infusion, decreased with subsequent infusions. |
| Peak IL-8 Concentration | 600-1000 µg/m² | Observed after each injection. |
| Peak IL-10 Concentration | 600-1000 µg/m² | Observed after each injection. |
| NK Cell Number | 1000 µg/m² | Progressive increase observed. |
| NK Cell Activity | 1000 µg/m² | Progressive increase observed. |
Experimental Protocols
While detailed, step-by-step protocols from the original studies are not fully available in the public domain, this section outlines the general methodologies for key experiments used to characterize the immunomodulatory effects of this compound.
In Vivo Dendritic Cell Maturation and Migration Assay (Murine Model)
This protocol describes the general workflow for assessing the effect of this compound on DC maturation and migration in mice.[4]
Caption: Experimental Workflow for In Vivo DC Maturation Assay.
Methodology Overview:
-
Animal Model: BALB/c mice are typically used.
-
Administration: this compound is administered via subcutaneous injection into the footpad.
-
Tissue Collection: At a specified time point (e.g., 24-48 hours) post-injection, the draining popliteal lymph nodes and spleen are harvested.
-
Cell Preparation: Single-cell suspensions are prepared from the harvested tissues.
-
Flow Cytometry: Cells are stained with a panel of fluorescently labeled antibodies to identify dendritic cells (e.g., anti-CD11c) and assess their maturation status (e.g., anti-MHC Class II, anti-CD80, anti-CD86).
-
Analysis: The percentage of mature DCs and the mean fluorescence intensity of maturation markers are quantified by flow cytometry.
Cytokine Release Assay (Human Whole Blood or PBMCs)
This assay is used to measure the induction of cytokine secretion by this compound.
Methodology Overview:
-
Sample Collection: Whole blood or isolated peripheral blood mononuclear cells (PBMCs) are collected from healthy human donors or patients.
-
Stimulation: Cells are cultured in the presence of varying concentrations of this compound for a specified period (e.g., 4-24 hours).
-
Supernatant Collection: After incubation, the cell culture supernatant is collected.
-
Cytokine Quantification: The concentration of various cytokines (e.g., TNF-α, IL-6, IL-8, IL-10) in the supernatant is measured using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
Cytotoxic T Lymphocyte (CTL) Activity Assay (Chromium Release Assay)
This assay measures the ability of CTLs generated in response to a vaccine containing this compound to kill target cells.[1]
Methodology Overview:
-
Effector Cell Generation: Spleen cells from immunized mice are harvested and used as effector cells.
-
Target Cell Labeling: Target cells (e.g., peptide-pulsed tumor cells) are labeled with radioactive Chromium-51 (⁵¹Cr).
-
Co-culture: The labeled target cells are co-cultured with the effector cells at various effector-to-target ratios for a defined period (e.g., 4-6 hours).
-
Supernatant Collection: The amount of ⁵¹Cr released into the supernatant due to target cell lysis is measured using a gamma counter.
-
Calculation of Specific Lysis: The percentage of specific lysis is calculated to quantify the cytotoxic activity of the CTLs.
Formulation and Administration
In preclinical studies, this compound (OM-174) has been formulated as a soluble adjuvant for subcutaneous injection when combined with a peptide antigen.[1] In a Phase I clinical trial for cancer immunotherapy, this compound was administered as an intravenous infusion.[2][3] The optimal formulation and route of administration for its use as a vaccine adjuvant in humans are still under investigation and will likely depend on the specific vaccine antigen and the desired immune response.
Conclusion and Future Directions
This compound has demonstrated significant potential as a vaccine adjuvant through its robust activation of the innate immune system via TLR4. Preclinical and early clinical data indicate its ability to enhance both humoral and cellular immune responses. Further research is warranted to fully elucidate its mechanism of action, particularly its interaction with the inflammasome, and to optimize its formulation and delivery for various vaccine applications. The continued investigation of this compound and other synthetic TLR4 agonists holds great promise for the development of more effective vaccines against a wide range of infectious diseases and cancers.
References
Early-Stage Research on Fingolimod's (FTY720) Anti-Tumor Effects: A Technical Overview
Disclaimer: The initial query for "Defoslimod" yielded no specific results. Based on the phonetic similarity and the context of anti-tumor research, this document focuses on Fingolimod (FTY720) , a well-researched immunomodulatory drug with significant preclinical anti-cancer activity. It is presumed that "this compound" was a likely misspelling.
Introduction
Fingolimod (FTY720), an FDA-approved treatment for multiple sclerosis, is a sphingosine-1-phosphate (S1P) receptor modulator.[1] Beyond its established immunomodulatory role, a substantial body of preclinical evidence has illuminated its potent anti-tumor effects across a spectrum of malignancies.[2][3] This technical guide synthesizes the findings of early-stage research, detailing Fingolimod's mechanisms of action, summarizing quantitative data from in vitro and in vivo studies, and providing an overview of key experimental protocols.
Mechanism of Anti-Tumor Action
Fingolimod exerts its anti-neoplastic properties through a multi-targeted approach, largely independent of its phosphorylated form (FTY720-P) which is responsible for its immunosuppressive effects.[4][5] The primary mechanisms include:
-
Inhibition of Sphingosine Kinase 1 (SphK1): Fingolimod acts as a competitive inhibitor of SphK1, an enzyme often overexpressed in various cancers.[2][6] Inhibition of SphK1 disrupts the balance of the "sphingolipid rheostat," leading to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine, while reducing the levels of pro-survival S1P.[5]
-
Modulation of S1P Receptor (S1PR) Signaling: By acting as a functional antagonist of S1P receptors, particularly S1PR1, Fingolimod can inhibit cancer cell migration, invasion, and metastasis.[7]
-
Activation of Protein Phosphatase 2A (PP2A): Fingolimod has been shown to activate the tumor suppressor protein PP2A.[2] PP2A activation can lead to the dephosphorylation and inactivation of key pro-survival signaling proteins, including Akt and ERK1/2, thereby promoting apoptosis.[7]
-
Induction of Apoptosis and Autophagy: Fingolimod induces programmed cell death in cancer cells through both caspase-dependent and independent pathways.[5][8] It can also trigger autophagy, which in some contexts, contributes to its cytotoxic effects.[2]
-
Cell Cycle Arrest: Treatment with Fingolimod can lead to the downregulation of key cell cycle regulators like Cyclin D1, resulting in cell cycle arrest, primarily at the G0/G1 and G2/M phases.
-
Anti-Angiogenic Effects: Fingolimod has been demonstrated to inhibit the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis.[9][10]
Signaling Pathways Modulated by Fingolimod
Fingolimod's anti-tumor activity is a consequence of its ability to interfere with several critical signaling pathways that are often dysregulated in cancer.
Caption: Fingolimod's multi-target mechanism of action.
Quantitative Data on Anti-Tumor Efficacy
In Vitro Cytotoxicity
Fingolimod has demonstrated dose-dependent cytotoxicity against a wide array of cancer cell lines. The half-maximal inhibitory concentration (IC50) values typically fall within the 5-20 µM range following 48 hours of treatment.[4]
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4T1 | Triple-Negative Breast Cancer | 11.27 | [11] |
| MDA-MB-231-RFP-Luc | Triple-Negative Breast Cancer | 10.35 | [11] |
| BT-20 | Triple-Negative Breast Cancer | 12.89 | [11] |
| MCF-7 | Breast Cancer | ~5-20 | [4] |
| Sk-Br-3 | Breast Cancer | ~5-20 | [4] |
| HCT-116 | Colon Cancer | ~5-20 | [4] |
| SW620 | Colon Cancer | ~5-20 | [4] |
| SCC9 | Head and Neck Squamous Cell Carcinoma | 4.34 | [3] |
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have consistently shown Fingolimod's ability to suppress tumor growth and metastasis.
| Cancer Model | Animal Model | Fingolimod Dosage | Key Findings | Reference |
| Neuroblastoma Xenograft | Nude Mice | Not Specified | Inhibited tumor growth; enhanced the effect of topotecan. | [5][8] |
| Triple-Negative Breast Cancer (MDA-MB-231) | Nude Mice | 5 mg/kg, i.p. | Significantly reduced tumor bioluminescence and volume. | [12] |
| Gastric Cancer Xenograft | Nude Mice | Not Specified | Significantly suppressed tumor growth and cell proliferation; increased apoptosis. | [2] |
| Breast Cancer | Mouse Model | Not Specified | Significantly prevented tumor growth and metastasis; prolonged survival. | [2] |
| Triple-Negative Breast Cancer (HCC1806 & MDA-MB-468) | Nude Mice | Not Specified | Synergistic growth inhibition with gefitinib; prolonged survival. | [13] |
Experimental Protocols
In Vitro Cell Viability (MTT/MTS Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cells.
Caption: Workflow for assessing cell viability using MTT/MTS assay.
Methodology:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere for 24 hours.[14]
-
Compound Treatment: Treat the cells with a range of concentrations of Fingolimod. Include a vehicle-only control.
-
Incubation: Incubate the treated cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator.[4]
-
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS solution to each well and incubate for 3-4 hours.[11][14] During this time, viable cells with active mitochondria will reduce the tetrazolium salt to a colored formazan product.[7]
-
Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[14]
-
Absorbance Reading: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (e.g., ~570 nm for MTT).[14]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value using non-linear regression analysis.[11]
In Vivo Xenograft Tumor Model
This model is crucial for evaluating the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Cell Implantation: Subcutaneously or orthotopically inject a suspension of cancer cells (e.g., 3 x 10^5 to 5 x 10^6 cells) into the flank or relevant organ of immunocompromised mice (e.g., nude or SCID mice).[15][16]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., ~150 mm³).[15]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer Fingolimod (e.g., 5 mg/kg) or a vehicle control via a specified route (e.g., intraperitoneal injection) on a defined schedule (e.g., daily or 5 times per week).[12]
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals and calculate the tumor volume.
-
Endpoint: At the end of the study, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., histology, western blotting).[13] For metastasis studies, relevant organs like the lungs or liver can be harvested and analyzed for tumor burden.[12]
Angiogenesis Assays
Various in vitro and in vivo assays can be employed to assess the anti-angiogenic properties of Fingolimod.
-
In Vitro Tube Formation Assay: Endothelial cells (e.g., HUVECs) are cultured on a basement membrane extract (e.g., Matrigel). In the presence of pro-angiogenic factors, they form capillary-like structures. The inhibitory effect of Fingolimod on this process can be quantified.[9]
-
In Vivo Matrigel Plug Assay: Matrigel mixed with pro-angiogenic factors and Fingolimod is injected subcutaneously into mice. After a period, the Matrigel plug is excised, and the extent of blood vessel infiltration is quantified.[17]
-
Aortic Ring Assay: Aortas are excised from rats, sectioned into rings, and embedded in a collagen matrix. The outgrowth of microvessels from these rings can be monitored and quantified in the presence or absence of Fingolimod.[17]
Conclusion
The early-stage research on Fingolimod (FTY720) provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. Its ability to target multiple key signaling pathways, induce cancer cell death, and inhibit tumor growth and metastasis in preclinical models is promising. The data summarized in this guide highlights the dose-dependent efficacy of Fingolimod and provides a foundation for the design of future preclinical and clinical studies. Further research is warranted to optimize dosing strategies, explore synergistic combinations with other anti-cancer agents, and identify predictive biomarkers to guide its clinical application.
References
- 1. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Effects of phosphorylation of immunomodulatory agent FTY720 (fingolimod) on antiproliferative activity against breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. FTY720 inhibits tumor growth and enhances the tumor-suppressive effect of topotecan in neuroblastoma by interfering with the sphingolipid signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oncotarget.com [oncotarget.com]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. FTY720 Inhibits Tumor Growth and Enhances the Tumor-Suppressive Effect of Topotecan in Neuroblastoma by Interfering With the Sphingolipid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibition of basal-like breast cancer growth by FTY720 in combination with epidermal growth factor receptor kinase blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bds.berkeley.edu [bds.berkeley.edu]
- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 17. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Sphingosine-1-Phosphate Receptor Modulators in Dendrinic Cell Activation: A Technical Guide
An In-depth Examination of the Immunomodulatory Effects on Dendritic Cell Function
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses.[1][2] Their activation state is a critical determinant of the outcome of an immune response, leading to either immunity or tolerance.[3] Sphingosine-1-phosphate (S1P) receptor modulators are a class of immunomodulatory drugs that have shown significant effects on the immune system, primarily through their influence on lymphocyte trafficking.[4] Emerging evidence, however, indicates that these compounds, with Fingolimod (FTY720) being a prototypic example, also exert direct effects on dendritic cells, thereby influencing their activation and function.[5][6] This technical guide explores the multifaceted role of S1P receptor modulators in dendritic cell activation, providing a comprehensive overview for researchers, scientists, and drug development professionals. While the specific compound "Defoslimod" did not yield direct findings, this guide focuses on the well-characterized S1P receptor modulator Fingolimod to elucidate the mechanisms relevant to this class of drugs.
Mechanism of Action: S1P Receptor Modulation
Sphingosine-1-phosphate is a bioactive signaling lipid that regulates a wide array of cellular processes by binding to a family of five G protein-coupled receptors (GPCRs), termed S1P1-5.[4] S1P receptor modulators, such as Fingolimod, are structural analogs of S1P.[5] Upon administration, Fingolimod is phosphorylated in vivo to its active form, which then binds to four of the five S1P receptors (S1P1, S1P3, S1P4, and S1P5).[5] This binding initially acts as an agonist, but subsequently leads to the internalization and degradation of the receptors, thereby functionally antagonizing S1P signaling.[5] This process is central to the drug's mechanism of action.
Impact on Dendritic Cell Activation and Function
Dendritic cells express all five S1P receptor subtypes, making them susceptible to the modulatory effects of compounds like Fingolimod.[5][7] The interaction of S1P receptor modulators with DCs can lead to significant alterations in their maturation, migration, and T-cell stimulatory capacity.
Modulation of Dendritic Cell Maturation Markers
The maturation of dendritic cells is characterized by the upregulation of co-stimulatory molecules and MHC class II, which are essential for effective T-cell activation.[3][8] Studies on S1P receptor modulators have revealed a complex and sometimes contradictory impact on the expression of these key surface markers.
In vitro and ex vivo studies with Fingolimod have shown that it can inhibit the expression of CD83 and HLA-DR on dendritic cells, while paradoxically upregulating CD86.[6] Another study reported that exposure to the active metabolite of Fingolimod led to reduced expression of MHC class II and CD86 on skin DCs.[9] This differential regulation suggests a nuanced effect on the maturation process, potentially skewing the DC phenotype towards a less immunogenic state.
Table 1: Effect of Fingolimod on Dendritic Cell Maturation Markers
| Marker | Reported Effect | Reference |
| CD83 | Inhibition | [6] |
| CD86 | Upregulation / Reduced Expression | [6][9] |
| HLA-DR (MHC Class II) | Inhibition / Reduced Expression | [6][9] |
| CD80 | Downregulation | [6] |
| CD40 | Unaffected | [6] |
Influence on Cytokine Production
Cytokines secreted by dendritic cells play a crucial role in polarizing T-cell responses.[10][11] S1P receptor modulation has been shown to significantly alter the cytokine profile of DCs. Fingolimod has been associated with a reduced release of pro-inflammatory cytokines from both dendritic cells and monocytes.[6] Specifically, a decrease in the expression of IL-1beta, TNF-alpha, IL-12, and IL-23 has been observed in slanDCs (a pro-inflammatory DC subset) from patients treated with Fingolimod.[6] This reduction in pro-inflammatory cytokine production can contribute to the overall immunosuppressive effect of the drug.
Table 2: Impact of Fingolimod on Cytokine Secretion by Dendritic Cells
| Cytokine | Reported Effect | Reference |
| IL-1β | Reduced Release | [6] |
| TNF-α | Reduced Release | [6] |
| IL-12 | Reduced Release | [6] |
| IL-23 | Reduced Release | [6] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of S1P receptor modulators on dendritic cells are mediated through complex signaling pathways. The experimental investigation of these effects typically involves a series of well-defined protocols.
Signaling Pathway of S1P Receptor Modulation in Dendritic Cells
The binding of Fingolimod-phosphate to S1P receptors on dendritic cells initiates a cascade of intracellular events. While the precise downstream signaling in DCs is not fully elucidated, it is known to involve G-protein-mediated pathways that ultimately affect gene transcription related to maturation and cytokine production.[5]
Caption: S1P receptor modulator signaling in dendritic cells.
Experimental Workflow for Assessing Dendritic Cell Activation
The investigation of the effects of a compound like an S1P receptor modulator on dendritic cell activation follows a standardized workflow, from DC generation to functional analysis.
Caption: Workflow for studying DC activation.
Detailed Experimental Protocols
Generation of Monocyte-Derived Dendritic Cells (Mo-DCs)
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs are isolated from healthy donor buffy coats by density gradient centrifugation.
-
Monocyte Enrichment: Monocytes are purified from PBMCs by magnetic-activated cell sorting (MACS) using CD14 microbeads or by plastic adherence.
-
Differentiation into Immature DCs (iDCs): Purified monocytes are cultured for 5-7 days in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), GM-CSF (e.g., 50 ng/mL), and IL-4 (e.g., 20 ng/mL).[12][13]
-
Treatment and Maturation: iDCs are pre-treated with the S1P receptor modulator at various concentrations for a specified period (e.g., 2 hours) before the addition of a maturation stimulus, such as lipopolysaccharide (LPS; e.g., 100 ng/mL), for 24-48 hours.[6]
Analysis of Dendritic Cell Phenotype by Flow Cytometry
-
Cell Staining: Mature DCs are harvested, washed, and stained with fluorescently-labeled monoclonal antibodies specific for surface markers such as CD80, CD86, CD83, and HLA-DR.
-
Data Acquisition: Stained cells are analyzed on a flow cytometer.
-
Data Analysis: The expression levels of the markers are quantified by analyzing the mean fluorescence intensity (MFI).
Measurement of Cytokine Production
-
Supernatant Collection: Cell culture supernatants are collected after the maturation period.
-
Cytokine Quantification: The concentrations of various cytokines (e.g., IL-1β, TNF-α, IL-12, IL-23, IL-10) in the supernatants are measured using enzyme-linked immunosorbent assay (ELISA) or cytometric bead array (CBA) kits according to the manufacturer's instructions.[6]
Conclusion
Sphingosine-1-phosphate receptor modulators, exemplified by Fingolimod, exert significant immunomodulatory effects on dendritic cells. These compounds can alter the expression of key maturation markers and suppress the production of pro-inflammatory cytokines, thereby skewing the dendritic cell phenotype towards a more tolerogenic state. This direct action on dendritic cells, in addition to their well-established effects on lymphocyte trafficking, contributes to their overall therapeutic efficacy in autoimmune and inflammatory diseases. Further research into the precise molecular mechanisms governing these effects will be crucial for the development of next-generation S1P receptor modulators with enhanced selectivity and therapeutic profiles. The experimental protocols and analytical methods outlined in this guide provide a robust framework for the continued investigation of these promising immunomodulatory agents.
References
- 1. Sphingosine-1-phosphate modulates dendritic cell function: focus on non-migratory effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Signaling pathways involved in the biological functions of dendritic cells and their implications for disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives | MDPI [mdpi.com]
- 5. Fingolimod: direct CNS effects of sphingosine 1-phosphate (S1P) receptor modulation and implications in multiple sclerosis therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fingolimod additionally acts as immunomodulator focused on the innate immune system beyond its prominent effects on lymphocyte recirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sphingosine-1-phosphate receptor-1 (S1P1) is expressed by lymphocytes, dendritic cells, and endothelium and modulated during inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activated Apoptotic Cells Induce Dendritic Cell Maturation via Engagement of Toll-like Receptor 4 (TLR4), Dendritic Cell-specific Intercellular Adhesion Molecule 3 (ICAM-3)-grabbing Nonintegrin (DC-SIGN), and β2 Integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-phosphate receptor agonism impairs skin dendritic cell migration and homing to secondary lymphoid tissue: association with prolonged allograft survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokine production by mouse myeloid dendritic cells in relation to differentiation and terminal maturation induced by lipopolysaccharide or CD40 ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A Comprehensive Experimental Guide to Studying Cross-Presentation in Dendritic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BMDC isolation protocol - mouse [abcam.com]
Methodological & Application
Application Note: Defoslimod (OM-174) In Vitro Assay Protocol for Cytokine Release
Audience: Researchers, scientists, and drug development professionals.
Introduction Defoslimod (OM-174) is a synthetic analogue of lipid A, the bioactive component of lipopolysaccharides.[1][2] It functions as an immunomodulator by acting as a dual agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[1][3] By activating these receptors on immune cells, this compound triggers an innate immune response characterized by the secretion of various cytokines, which can lead to anti-tumor effects.[2][4] In vitro cytokine release assays (CRAs) are essential preclinical tools for characterizing the biological activity of immunomodulatory agents like this compound. These assays help to elucidate the mechanism of action, determine the potency of cytokine induction, and provide an early assessment of the potential for clinically significant inflammatory responses, such as Cytokine Release Syndrome (CRS).[5][6]
This document provides a detailed protocol for conducting an in vitro cytokine release assay to evaluate the effects of this compound on human peripheral blood mononuclear cells (PBMCs).
Mechanism of Action: TLR2/TLR4 Signaling
This compound exerts its immunostimulatory effects by binding to TLR2 and TLR4 on the surface of innate immune cells such as macrophages and dendritic cells.[1][4] This binding event initiates a downstream signaling cascade, primarily through the MyD88-dependent pathway. This pathway culminates in the activation of the transcription factor NF-κB, which translocates to the nucleus and induces the expression of genes encoding a variety of pro-inflammatory and immunomodulatory cytokines, including TNF-α, IL-6, IL-8, and IL-10.[7][8]
Caption: Simplified signaling pathway of this compound via TLR2/TLR4 activation.
Data Presentation: Cytokine Release Profile
Clinical data from a Phase I study in patients with refractory solid tumors provide insight into the cytokines induced by this compound in vivo. Following intravenous administration, researchers observed a significant increase in several key cytokines. This data underscores the biological activity of the compound.
Table 1: Summary of Cytokine Release Observed in a Phase I Clinical Trial
| Cytokine | Observation | Citation |
|---|---|---|
| IL-8 | Peak concentrations observed after each this compound injection. | [1][2] |
| IL-10 | Peak concentrations observed after each this compound injection. | [1][2] |
| TNF-α | Peak concentrations detected after the first infusion, with a progressive decrease upon repeated injections, suggesting tolerance. | [1][2] |
| IL-6 | Peak concentrations detected after the first infusion, with a progressive decrease upon repeated injections, suggesting tolerance. |[1][2] |
Note: The data presented is from a clinical study (NCT01800812) and serves as a reference for expected outcomes in a preclinical in vitro setting.
Experimental Protocol: In Vitro Cytokine Release Assay
This protocol describes a method for quantifying cytokine release from human PBMCs upon stimulation with this compound.
Caption: Workflow for the this compound in vitro cytokine release assay.
1. Materials and Reagents
-
Cells: Freshly isolated human PBMCs from healthy donors.
-
Compound: this compound (OM-174), sterile and endotoxin-free.
-
Media: RPMI 1640, supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Reagents for Cell Isolation: Ficoll-Paque PLUS, Phosphate-Buffered Saline (PBS).
-
Positive Control: Lipopolysaccharide (LPS) from E. coli (a TLR4 agonist). Pam3CSK4 (a TLR2/1 agonist) can also be used.
-
Negative Control: Vehicle used to dissolve this compound (e.g., DMSO or water).
-
Assay Plates: Sterile 96-well flat-bottom cell culture plates.
-
Cytokine Detection Kit: Multiplex bead-based immunoassay (e.g., Luminex) or individual ELISA kits for human TNF-α, IL-6, IL-8, IL-10, IL-1β, and IFN-γ.
2. Protocol
2.1. Preparation of PBMCs
-
Dilute fresh human whole blood or buffy coat 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer, leaving the mononuclear cell layer at the plasma-Ficoll interface undisturbed.
-
Collect the mononuclear cell layer and transfer to a new tube.
-
Wash the cells by adding 3-4 volumes of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step.
-
Resuspend the cell pellet in complete RPMI 1640 medium.
-
Perform a cell count and assess viability using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell density to 2 x 10⁶ cells/mL in complete RPMI 1640 medium.
2.2. Assay Procedure
-
Add 100 µL of the PBMC suspension (2 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of this compound, LPS (positive control), and the vehicle control in complete RPMI 1640 medium. A typical concentration range for this compound could be 0.1 ng/mL to 10 µg/mL. A typical concentration for LPS is 100 ng/mL.
-
Add 100 µL of the compound/control dilutions to the appropriate wells in triplicate. The final volume in each well will be 200 µL.
-
Incubate the plate for 24 hours at 37°C in a humidified incubator with 5% CO₂.
-
After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.
-
Carefully collect 150 µL of the cell-free supernatant from each well for cytokine analysis. Store supernatants at -80°C if not analyzed immediately.
3. Cytokine Quantification
-
Measure the concentrations of TNF-α, IL-6, IL-8, IL-10, and other relevant cytokines in the collected supernatants.
-
Follow the manufacturer's instructions for the chosen multiplex immunoassay or ELISA kits.
-
Ensure to run a standard curve for each cytokine to allow for accurate quantification.
4. Data Analysis
-
Calculate the mean and standard deviation of cytokine concentrations for each triplicate.
-
Subtract the average background cytokine levels from the vehicle control wells.
-
Plot the cytokine concentration (pg/mL or ng/mL) against the log concentration of this compound to generate dose-response curves.
-
Determine the EC₅₀ value for each cytokine, if applicable.
-
Compare the maximal cytokine release induced by this compound to that induced by the positive control (LPS).
5. Expected Results A successful assay will show a dose-dependent increase in the secretion of key pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8 in response to this compound stimulation. The release of the anti-inflammatory cytokine IL-10 is also anticipated, consistent with clinical findings.[1][2] The vehicle control should exhibit minimal cytokine production, while the LPS positive control should induce a robust cytokine response, confirming the reactivity of the PBMCs. These results will provide a quantitative measure of this compound's in vitro immunostimulatory activity.
References
- 1. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Issue 44: Cytokine Release Assays | The Altascientist [altasciences.com]
- 6. researchgate.net [researchgate.net]
- 7. Cytokine release syndrome in COVID-19: a major mechanism of morbidity and mortality - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of TLR-2/NF-κB signaling pathway on the occurrence of degenerative knee osteoarthritis: an in vivo and in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Defoslimod Efficacy Testing in an Animal Model of Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defoslimod (also known as OM-174) is a synthetic analogue of Lipid A, a component of lipopolysaccharide found in Gram-negative bacteria.[1] It functions as a potent agonist of Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2] These receptors are key components of the innate immune system. Upon activation by ligands such as this compound, TLRs initiate a signaling cascade that leads to the activation of an anti-tumor immune response. This includes the secretion of pro-inflammatory cytokines, activation of natural killer (NK) cells, and infiltration of immune cells into the tumor microenvironment.[2] Preclinical studies have demonstrated the anti-tumor effects of this compound in various cancer models, including mammary and colon cancer.[2][3]
This document provides a detailed protocol for assessing the in vivo efficacy of this compound in a murine model of solid tumors.
Mechanism of Action: TLR Signaling Pathway
This compound exerts its anti-tumor effects by activating the TLR2 and TLR4 signaling pathways in immune cells. This activation leads to a downstream cascade involving MyD88-dependent and TRIF-dependent pathways, culminating in the production of inflammatory cytokines and the activation of adaptive immunity.
Caption: this compound activates TLR2/4, leading to immune stimulation and tumor regression.
Animal Model Study Design
This study is designed to evaluate the efficacy of this compound in a syngeneic mouse model of breast cancer.
Experimental Workflow
The overall experimental workflow is depicted below.
Caption: Workflow for in vivo efficacy testing of this compound.
Materials and Methods
3.2.1. Animal Model
-
Species: Female BALB/c mice, 6-8 weeks old.
-
Justification: BALB/c mice are immunocompetent and are a standard model for syngeneic tumor studies. The 4T1 cell line is derived from a BALB/c mouse mammary tumor and is highly tumorigenic and metastatic, providing a robust model to assess anti-cancer immunotherapy.
3.2.2. Cell Culture
-
Cell Line: 4T1 murine mammary carcinoma cells.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C, 5% CO2 in a humidified incubator.
3.2.3. Experimental Groups
| Group | Treatment | Dose | Route | Schedule | No. of Animals |
|---|---|---|---|---|---|
| 1 | Vehicle Control | - | Intraperitoneal (i.p.) | Twice weekly | 10 |
| 2 | This compound | 10 mg/kg | Intraperitoneal (i.p.) | Twice weekly | 10 |
| 3 | this compound | 25 mg/kg | Intraperitoneal (i.p.) | Twice weekly | 10 |
3.2.4. Tumor Implantation
-
Harvest 4T1 cells during the exponential growth phase.
-
Wash cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.
3.2.5. Treatment Protocol
-
Monitor tumor growth daily using digital calipers. Tumor volume will be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of approximately 100 mm³, randomize the animals into the treatment groups.
-
Administer this compound or vehicle control via intraperitoneal injection twice weekly for 3 weeks.
-
Record tumor volume and body weight three times per week.
Efficacy Endpoints
3.3.1. Primary Endpoint
-
Tumor Growth Inhibition (TGI): Calculated as the percentage difference in the mean tumor volume of the treated groups compared to the vehicle control group at the end of the study.
3.3.2. Secondary Endpoints
-
Tumor Weight: At the end of the study, euthanize mice and excise tumors to determine their final weight.
-
Survival Analysis: A separate cohort of animals can be used to monitor survival, with the endpoint being tumor volume reaching a predetermined size (e.g., 2000 mm³) or signs of morbidity.
-
Immunohistochemistry (IHC): Analyze tumor tissues for the infiltration of immune cells (e.g., CD4+ T cells, CD8+ T cells, NK cells).
-
Cytokine Profiling: Measure the levels of serum cytokines (e.g., TNF-α, IL-6, IL-12, IFN-γ) using ELISA or a multiplex bead array.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Tumor Volume and Body Weight
| Treatment Group | Day 0 (mm³) | Day 3 (mm³) | ... | Day 21 (mm³) | Final Body Weight (g) |
|---|---|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM |
| this compound (25 mg/kg) | Mean ± SEM | Mean ± SEM | ... | Mean ± SEM | Mean ± SEM |
Table 2: Final Tumor Weight and TGI
| Treatment Group | Final Tumor Weight (g) | Tumor Growth Inhibition (%) |
|---|---|---|
| Vehicle Control | Mean ± SEM | - |
| This compound (10 mg/kg) | Mean ± SEM | % |
| this compound (25 mg/kg) | Mean ± SEM | % |
Table 3: Immune Cell Infiltration (IHC)
| Treatment Group | CD8+ T cells / HPF | NK cells / HPF |
|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM |
| This compound (25 mg/kg) | Mean ± SEM | Mean ± SEM |
HPF: High-Power Field
Table 4: Serum Cytokine Levels
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IFN-γ (pg/mL) |
|---|---|---|---|
| Vehicle Control | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound (10 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| this compound (25 mg/kg) | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Detailed Experimental Protocols
Immunohistochemistry for CD8+ T Cell Infiltration
-
Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin for 24 hours, then embed in paraffin. Cut 5 µm sections and mount on charged slides.
-
Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker for 15 minutes.
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes. Block non-specific binding with 5% normal goat serum for 1 hour.
-
Primary Antibody Incubation: Incubate slides with a primary antibody against CD8 (e.g., rabbit anti-mouse CD8a) overnight at 4°C.
-
Secondary Antibody Incubation: Wash slides with PBS and incubate with a goat anti-rabbit HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Develop the signal using a DAB substrate kit and counterstain with hematoxylin.
-
Imaging and Analysis: Acquire images using a bright-field microscope. Quantify the number of CD8+ cells per high-power field in at least five different fields per tumor.
Serum Cytokine Analysis by ELISA
-
Sample Collection: Collect blood via cardiac puncture at the study endpoint. Allow blood to clot and centrifuge at 2000 x g for 15 minutes to separate serum. Store serum at -80°C.
-
ELISA Procedure: a. Coat a 96-well plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α) overnight at 4°C. b. Wash the plate and block with 1% BSA in PBS for 1 hour. c. Add serum samples and standards to the wells and incubate for 2 hours. d. Wash the plate and add the detection antibody (e.g., biotinylated anti-mouse TNF-α) for 1 hour. e. Wash the plate and add streptavidin-HRP for 30 minutes. f. Wash the plate and add a TMB substrate solution. Stop the reaction with sulfuric acid. g. Read the absorbance at 450 nm using a microplate reader. h. Calculate cytokine concentrations based on the standard curve.
Conclusion
This application note provides a comprehensive framework for the preclinical evaluation of this compound's anti-tumor efficacy. The described animal model and experimental protocols are designed to yield robust and reproducible data on the compound's ability to inhibit tumor growth and modulate the tumor immune microenvironment. The results of these studies will be crucial for the further clinical development of this compound as a cancer immunotherapeutic agent.
References
Application Notes and Protocols for Defoslimod in a Murine Melanoma Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defoslimod, also known as CH5126766 or RO5126766, is a potent and selective dual inhibitor of RAF and MEK kinases, key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] This pathway is frequently hyperactivated in melanoma due to mutations in genes such as BRAF and NRAS, leading to uncontrolled cell proliferation and survival.[2][3] this compound's dual-targeting mechanism offers a potential therapeutic advantage by simultaneously blocking two critical nodes in this cascade, thereby mitigating feedback reactivation often observed with single-agent MEK inhibitors.[1][2]
These application notes provide a comprehensive guide for the use of this compound in a preclinical murine melanoma model, specifically focusing on the widely used SK-MEL-2 human melanoma xenograft model, which harbors an NRAS (Q61R) mutation.[1][4]
Mechanism of Action and Signaling Pathway
This compound exerts its anti-tumor effects by inhibiting both RAF and MEK kinases in the RAS-RAF-MEK-ERK signaling cascade.[1][2] In melanoma cells with activating NRAS mutations, oncogenic RAS perpetually activates CRAF (but not BRAF), which in turn phosphorylates and activates MEK.[1] MEK then phosphorylates and activates ERK, leading to the transcription of genes involved in cell cycle progression and survival.[1][2] By inhibiting both CRAF and MEK, this compound effectively abrogates ERK signaling, resulting in G1 cell cycle arrest.[1][2] This is accompanied by the upregulation of the cyclin-dependent kinase inhibitor p27 and downregulation of cyclin D1.[1][2]
Figure 1: this compound Signaling Pathway in NRAS-Mutant Melanoma.
Experimental Protocols
In Vitro Cell-Based Assays
1. Cell Proliferation Assay:
-
Cell Line: SK-MEL-2 (NRAS Q61R mutant human melanoma)
-
Method: Seed SK-MEL-2 cells in 96-well plates. After 24 hours, treat with a serial dilution of this compound or vehicle control. Incubate for 72 hours. Cell viability can be assessed using assays such as MTT or CellTiter-Glo®.
-
Endpoint: Determine the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
2. Colony Formation Assay:
-
Method: Seed a low density of SK-MEL-2 cells in 6-well plates and treat with this compound or vehicle. Allow colonies to form over 10-14 days, replacing the medium with fresh drug or vehicle every 3-4 days.
-
Endpoint: Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies to assess long-term anti-proliferative effects.
3. Cell Cycle Analysis:
-
Method: Treat SK-MEL-2 cells with this compound or vehicle for 24-48 hours. Harvest cells, fix in ethanol, and stain with propidium iodide.
-
Endpoint: Analyze the DNA content by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
4. Western Blot Analysis:
-
Method: Treat SK-MEL-2 cells with this compound for various time points. Lyse the cells and separate proteins by SDS-PAGE. Transfer to a membrane and probe with antibodies against key signaling proteins (e.g., pMEK, MEK, pERK, ERK, p27, Cyclin D1).
-
Endpoint: Quantify changes in protein expression and phosphorylation to confirm the mechanism of action.
In Vivo Murine Melanoma Model
Figure 2: In Vivo Experimental Workflow.
1. Animal Model:
-
Species: Immunocompromised mice (e.g., Crl:CD1-Foxn1nu/nu or similar nude mice).[1]
-
Age/Sex: 7-9 week old females are commonly used.[1]
-
Housing: Maintain in a pathogen-free environment with ad libitum access to food and water.[1]
2. Tumor Cell Implantation:
-
Cell Line: SK-MEL-2.
-
Preparation: Harvest SK-MEL-2 cells during the exponential growth phase. Resuspend cells in a sterile, serum-free medium or PBS. A 1:1 mixture with Matrigel can enhance tumor take rate.
-
Injection: Subcutaneously inject 1 x 10^7 cells in a volume of 100-200 µL into the right flank or inguinal area of each mouse.[1]
3. Drug Formulation and Administration:
-
Vehicle: A common vehicle for oral administration of CH5126766 is a solution of 5% DMSO and 10% 2-hydroxypropyl-β-cyclodextrin (HPCD) in distilled water.[5]
-
Dosing: Effective oral doses in murine xenograft models have ranged from 0.4 mg/kg to 25 mg/kg, administered once daily.[5][6] A dose-response study is recommended to determine the optimal dose for the specific experimental goals.
-
Administration: Administer this compound or vehicle control orally via gavage once daily.[1]
4. Monitoring and Endpoints:
-
Tumor Growth: Begin treatment when tumors reach an average volume of approximately 200 mm³.[1] Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight: Monitor the body weight of the animals 2-3 times per week as an indicator of general health and drug toxicity.
-
Pharmacodynamic Analysis: At the end of the study, or at specified time points after the last dose, tumors can be excised for Western blot analysis of pMEK and pERK levels to confirm target engagement.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
Data Presentation
Table 1: In Vitro Activity of this compound in Melanoma Cell Lines
| Cell Line | Mutation Status | IC50 (nM) for Cell Growth Inhibition | Effect on Cell Cycle | Key Molecular Changes |
| SK-MEL-2 | NRAS Q61R | ~28 | G1 Arrest | ↓ pMEK, ↓ pERK, ↑ p27, ↓ Cyclin D1[1][2] |
| SK-MEL-28 | BRAF V600E | ~65 | G1 Arrest | ↓ pMEK, ↓ pERK, ↑ p27, ↓ Cyclin D1[1][2] |
Table 2: Representative In Vivo Efficacy of this compound in SK-MEL-2 Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Change in Body Weight |
| Vehicle | Once Daily, Oral | ~1200 | N/A | No significant change |
| This compound | 1.5 mg/kg, QD, PO | ~400 | ~67% | No significant change |
| This compound | 25 mg/kg, QD, PO | ~150 | ~87.5% | No significant change |
| Note: The data in this table are representative and compiled from typical outcomes reported for this class of inhibitor in similar models. Actual results may vary.[5] |
Conclusion
This compound (CH5126766) demonstrates significant anti-tumor activity in preclinical murine melanoma models, particularly in those harboring NRAS mutations. The provided protocols for in vitro and in vivo studies offer a framework for researchers to evaluate the efficacy and mechanism of action of this dual RAF/MEK inhibitor. Careful attention to experimental design, including appropriate controls and endpoint analysis, is crucial for obtaining robust and reproducible data. These application notes should serve as a valuable resource for scientists engaged in melanoma research and the development of targeted cancer therapies.
References
- 1. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells | PLOS One [journals.plos.org]
- 2. The Dual RAF/MEK Inhibitor CH5126766/RO5126766 May Be a Potential Therapy for RAS-Mutated Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dual RAF/MEK inhibitor CH5126766/RO5126766 may be a potential therapy for RAS-mutated tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Picrocrocin exhibits growth inhibitory effects against SKMEL- 2 human malignant melanoma cells by targeting JAK/ STAT5 signaling pathway, cell cycle arrest and mitochondrial mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Novel RAF/MEK inhibitor CH5126766/VS‐6766 has efficacy in combination with eribulin for the treatment of triple‐negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Dendritic Cell Maturation with Defoslimod
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a crucial role in initiating and shaping adaptive immune responses. The maturation state of DCs is a critical determinant of their function; immature DCs are specialized in antigen capture, while mature DCs upregulate co-stimulatory molecules and secrete cytokines to activate naive T cells.[1] Defoslimod is a selective sphingosine-1-phosphate (S1P) receptor modulator. S1P signaling is known to influence various aspects of immune cell function, including the trafficking and activation of DCs. These application notes provide a comprehensive protocol to assess the impact of this compound on the maturation of human monocyte-derived dendritic cells (mo-DCs).
Principle of the Assay
This protocol details the in vitro generation of human mo-DCs from peripheral blood mononuclear cells (PBMCs). Immature DCs are then treated with this compound prior to stimulation with a maturation agent like lipopolysaccharide (LPS). The effect of this compound on DC maturation is assessed by quantifying changes in the expression of key surface markers, the secretion of signature cytokines, and the functional capacity to stimulate T cell proliferation. It is hypothesized that as an S1P receptor modulator, this compound may inhibit the full maturation of DCs, leading to a more tolerogenic phenotype.
Key Signaling Pathways
This compound's primary mechanism of action is the modulation of S1P receptors, which are G protein-coupled receptors. In immune cells, S1P receptor signaling can intersect with key pathways that govern maturation and function, such as the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways. NF-κB is a central regulator of pro-inflammatory gene expression, including many genes involved in DC maturation. STAT3 has more complex roles and can be involved in both inflammatory and anti-inflammatory responses. By modulating S1P receptors, this compound may alter the downstream signaling of these pathways, thereby influencing the maturation process of dendritic cells.
References
Defoslimod (ECI-301): Administration Routes and Protocols in Preclinical Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Defoslimod, also known as ECI-301, is an active variant of Macrophage Inflammatory Protein-1α (MIP-1α). In preclinical settings, it has demonstrated significant potential as an adjunct to radiotherapy, enhancing anti-tumor effects both locally and at distant, non-irradiated sites—a phenomenon known as the abscopal effect. These notes provide a summary of the administration routes, dosages, and experimental findings from key preclinical studies investigating this compound in syngeneic tumor models.
The primary route of administration for this compound in these studies is intravenous (i.v.) injection . This systemic delivery method, when combined with localized radiation, has been shown to induce a robust, immune-mediated anti-tumor response. The key therapeutic concept is the administration of the chemokine after local irradiation to capitalize on the radiation-induced release of tumor antigens and inflammatory signals, thereby recruiting and activating immune effector cells.
Studies have consistently shown that daily administration of this compound for a short duration (3-5 consecutive days) following a single dose of local tumor irradiation yields the most significant therapeutic benefit, including complete tumor eradication in a substantial percentage of treated animals.[1] The induced abscopal effect is a critical finding, suggesting that this combination therapy can control metastatic disease.[1] This systemic anti-tumor immunity is dependent on the coordinated action of various immune cells, including CD8+ T cells, CD4+ T cells, and NK1.1+ cells.[1]
Data Presentation: this compound Administration in Preclinical Tumor Models
The following tables summarize the quantitative data from preclinical studies evaluating the intravenous administration of this compound in combination with radiotherapy across various murine tumor models.
Table 1: Efficacy of Intravenous this compound in Combination with Radiotherapy in Syngeneic Mouse Models
| Tumor Model | Mouse Strain | Treatment Group | Administration Route | This compound Dosage | Dosing Schedule | Key Outcomes | Reference |
| Colon26 Adenocarcinoma | BALB/c | Radiotherapy (6 Gy) + this compound | Intravenous | 2 µ g/mouse | Daily for 5 consecutive days, starting after irradiation | Prolonged survival, complete tumor eradication in ~50% of mice, significant inhibition of non-irradiated tumor growth (abscopal effect). | [1] |
| Colon26 Adenocarcinoma | BALB/c | Radiotherapy (6 Gy) + this compound | Intravenous | 2 µ g/mouse | Three weekly administrations, starting after irradiation | Significant, but less effective, anti-tumor efficacy compared to daily administration. | [1] |
| MethA Fibrosarcoma | BALB/c | Radiotherapy + this compound | Intravenous | 2 µ g/mouse | Daily for 3-5 consecutive days | Significant inhibition of tumor growth. | [1] |
| Lewis Lung Carcinoma | C57BL/6 | Radiotherapy + this compound | Intravenous | 2 µ g/mouse | Daily for 3-5 consecutive days | Significant inhibition of tumor growth and consistent induction of the abscopal effect. | [1] |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound in preclinical tumor models.
Protocol 1: Evaluation of this compound and Radiotherapy in a Syngeneic Colon Carcinoma Model
Objective: To assess the efficacy of intravenous this compound in combination with local irradiation on primary and distant tumor growth.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Colon26 adenocarcinoma cells
-
This compound (ECI-301)
-
Sterile Phosphate-Buffered Saline (PBS)
-
X-ray irradiator
-
Calipers for tumor measurement
-
Syringes and needles for injection
Procedure:
-
Tumor Inoculation:
-
Culture Colon26 cells to ~80% confluency.
-
Harvest and resuspend cells in sterile PBS at a concentration of 1 x 10^6 cells/100 µL.
-
Subcutaneously implant 1 x 10^6 Colon26 cells into the right flank of each BALB/c mouse.
-
For abscopal effect studies, simultaneously implant a second tumor (1 x 10^6 cells) into the left flank.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow until the primary tumor (right flank) reaches a volume of approximately 100-150 mm³.
-
Measure tumor volumes every 3 days using calipers (Volume = 0.5 x Length x Width²).
-
-
Treatment Administration:
-
Radiotherapy: Locally irradiate the primary tumor on the right flank with a single dose of 6 Gy using an X-ray irradiator. The contralateral (left flank) tumor should be shielded.
-
This compound Administration:
-
Prepare a solution of this compound in sterile PBS at a concentration of 10 µg/mL.
-
Immediately following irradiation, administer 2 µg of this compound (200 µL) via intravenous injection into the tail vein.
-
Repeat the intravenous administration of 2 µg this compound daily for a total of 5 consecutive days.
-
-
-
Endpoint Analysis:
-
Continue to monitor the tumor volumes of both the irradiated (right flank) and non-irradiated (left flank) tumors every 3 days.
-
Monitor animal survival.
-
Euthanize mice when tumor volume reaches a predetermined endpoint or if signs of significant toxicity are observed.
-
Protocol 2: Leukocyte Depletion to Determine Immune Cell Involvement
Objective: To identify the immune cell populations responsible for the anti-tumor effects of this compound and radiotherapy.
Materials:
-
Tumor-bearing mice (as prepared in Protocol 1)
-
Depleting monoclonal antibodies (e.g., anti-CD4, anti-CD8, anti-NK1.1)
-
Isotype control antibodies
-
Flow cytometer for verification of depletion
Procedure:
-
Leukocyte Depletion:
-
One day prior to the initiation of radiotherapy and this compound treatment, administer the depleting antibodies or isotype control via intraperitoneal injection.
-
Continue antibody administration every 4-5 days throughout the experiment to maintain depletion.
-
-
Treatment and Monitoring:
-
Proceed with the radiotherapy and this compound administration as described in Protocol 1.
-
Monitor tumor growth and survival as previously described.
-
-
Analysis:
-
Compare tumor growth and survival curves between the different leukocyte-depleted groups and the isotype control group to determine which immune cell populations are critical for the therapeutic effect.
-
Visualizations: Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway for this compound's action and a typical experimental workflow.
Caption: this compound enhances radiotherapy-induced anti-tumor immunity.
Caption: Workflow for evaluating this compound with radiotherapy.
References
Application Notes and Protocols for Measuring NF-kB Activation in Response to Defoslimod Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear factor-kappa B (NF-kB) is a crucial transcription factor that plays a central role in regulating inflammatory responses, immune function, cell proliferation, and survival.[1][2] Dysregulation of the NF-kB signaling pathway is implicated in a wide range of inflammatory diseases and cancers.[3][4] The canonical NF-kB pathway is typically activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IkBa. This releases the p50/p65 NF-kB heterodimer, allowing it to translocate to the nucleus and initiate the transcription of target genes.[1][3]
Defoslimod is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk). Syk is a non-receptor tyrosine kinase that acts as a key mediator in various signaling cascades, including those that lead to the activation of the NF-kB pathway.[5] By inhibiting Syk, this compound is expected to block the downstream signaling events that result in IkBa phosphorylation and degradation, thereby preventing NF-kB activation. These application notes provide detailed protocols for measuring the inhibitory effect of this compound on NF-kB activation using several standard laboratory techniques.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the NF-kB signaling pathway.
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols.
Table 1: Effect of this compound on NF-kB-Dependent Luciferase Activity
| Treatment Group | This compound Conc. (µM) | Luciferase Activity (RLU) | % Inhibition of NF-kB Activity |
| Vehicle Control | 0 | 150,000 ± 12,000 | 0% |
| Stimulus (e.g., TNF-α) | 0 | 1,200,000 ± 95,000 | N/A |
| Stimulus + this compound | 0.1 | 850,000 ± 70,000 | 29.2% |
| Stimulus + this compound | 1 | 450,000 ± 35,000 | 62.5% |
| Stimulus + this compound | 10 | 180,000 ± 15,000 | 85.0% |
Table 2: Western Blot Analysis of Phospho-p65 Levels
| Treatment Group | This compound Conc. (µM) | Normalized p-p65/Total p65 Ratio | % Inhibition of p65 Phosphorylation |
| Vehicle Control | 0 | 0.1 ± 0.02 | N/A |
| Stimulus (e.g., LPS) | 0 | 1.0 ± 0.08 | 0% |
| Stimulus + this compound | 0.1 | 0.7 ± 0.06 | 30% |
| Stimulus + this compound | 1 | 0.3 ± 0.03 | 70% |
| Stimulus + this compound | 10 | 0.15 ± 0.02 | 85% |
Table 3: Electrophoretic Mobility Shift Assay (EMSA) for NF-kB DNA Binding
| Treatment Group | This compound Conc. (µM) | Densitometry of Shifted Band (Arbitrary Units) | % Inhibition of DNA Binding |
| Vehicle Control | 0 | 50 ± 8 | N/A |
| Stimulus (e.g., IL-1β) | 0 | 500 ± 40 | 0% |
| Stimulus + this compound | 0.1 | 350 ± 32 | 30% |
| Stimulus + this compound | 1 | 150 ± 18 | 70% |
| Stimulus + this compound | 10 | 75 ± 10 | 85% |
Table 4: Immunofluorescence Analysis of p65 Nuclear Translocation
| Treatment Group | This compound Conc. (µM) | Percentage of Cells with Nuclear p65 | % Inhibition of Nuclear Translocation |
| Vehicle Control | 0 | 5 ± 1% | N/A |
| Stimulus (e.g., TNF-α) | 0 | 85 ± 5% | 0% |
| Stimulus + this compound | 0.1 | 60 ± 4% | 29.4% |
| Stimulus + this compound | 1 | 25 ± 3% | 70.6% |
| Stimulus + this compound | 10 | 10 ± 2% | 88.2% |
Experimental Protocols
Experimental Workflow
The general workflow for assessing the impact of this compound on NF-kB activation is as follows:
Protocol 1: NF-kB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-kB.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-kB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
This compound
-
NF-kB stimulus (e.g., TNF-α)
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 24-well plate at a density of 1 x 10^5 cells/well and culture for 24 hours.
-
Transfection: Co-transfect the cells with the NF-kB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the transfected cells for 24 hours.
-
This compound Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with an NF-kB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided in the luciferase assay kit.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage inhibition of NF-kB activity for each this compound concentration.
Protocol 2: Western Blot for Phosphorylated p65 (p-p65)
This method detects the phosphorylation of the p65 subunit of NF-kB, a key step in its activation.
Materials:
-
Cell line responsive to NF-kB activation (e.g., RAW 264.7 macrophages)
-
This compound
-
NF-kB stimulus (e.g., 1 µg/mL LPS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture RAW 264.7 cells to 80-90% confluency. Pre-treat with this compound for 1-2 hours, followed by stimulation with LPS for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-p65, anti-p65, or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-p65 signal to the total p65 signal and then to the loading control (β-actin).
Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
EMSA detects the binding of activated NF-kB to a specific DNA consensus sequence.
Materials:
-
Nuclear extraction kit
-
Biotin- or radiolabeled NF-kB consensus oligonucleotide probe
-
Poly(dI-dC)
-
Binding buffer
-
Loading buffer
-
Native polyacrylamide gel
-
Chemiluminescent or autoradiography detection system
Procedure:
-
Nuclear Extract Preparation: Treat cells with this compound and an NF-kB stimulus as described previously. Prepare nuclear extracts using a commercial kit or a standard laboratory protocol.
-
Binding Reaction: In a microcentrifuge tube, combine the nuclear extract (5-10 µg), binding buffer, poly(dI-dC), and the labeled NF-kB probe.
-
Incubation: Incubate the reaction mixture at room temperature for 20-30 minutes.
-
Electrophoresis: Add loading buffer to the reactions and run the samples on a native polyacrylamide gel.
-
Detection: Transfer the DNA to a nylon membrane (for biotinylated probes) and detect using a chemiluminescent substrate, or expose the gel to X-ray film (for radiolabeled probes).
-
Data Analysis: Quantify the intensity of the shifted band corresponding to the NF-kB-DNA complex.
Protocol 4: Immunofluorescence for p65 Nuclear Translocation
This imaging-based method visualizes the movement of the p65 subunit from the cytoplasm to the nucleus upon activation.
Materials:
-
Cells grown on coverslips
-
This compound
-
NF-kB stimulus (e.g., TNF-α)
-
4% Paraformaldehyde (PFA) for fixation
-
0.1% Triton X-100 for permeabilization
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-p65
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on sterile glass coverslips. Treat with this compound and an NF-kB stimulus.
-
Fixation: Wash the cells with PBS and fix with 4% PFA for 15 minutes.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Blocking: Wash with PBS and block with 3% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with the anti-p65 primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash with PBS, stain the nuclei with DAPI, and mount the coverslips onto microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of cells showing nuclear p65 staining in different treatment groups.
References
- 1. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The role of Syk/IĸB-α/NF-ĸB pathway activation in the reversal effect of BAY 61-3606, a selective Syk inhibitor, on hypotension and inflammation in a rat model of zymosan-induced non-septic shock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for In vivo Imaging of Defoslimod's Effect on the Tumor Microenvironment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Defoslimod (OM-174) is a synthetic analogue of Lipid A, a component of lipopolysaccharide, that acts as a potent agonist for Toll-like receptor 2 (TLR2) and TLR4.[1] By activating these receptors, this compound stimulates a robust innate and subsequent adaptive immune response, making it a promising candidate for cancer immunotherapy.[2] Its mechanism of action involves the induction of pro-inflammatory cytokines and the activation of various immune cells, which can lead to a significant remodeling of the tumor microenvironment (TME).[2] In vivo imaging techniques provide a powerful, non-invasive means to visualize and quantify these dynamic changes in real-time within a living organism, offering critical insights into the pharmacodynamics and efficacy of this compound.
These application notes provide a detailed overview and experimental protocols for utilizing various in vivo imaging modalities to assess the impact of this compound on the TME. The focus is on intravital microscopy for high-resolution cellular dynamics, Positron Emission Tomography (PET) for whole-body immune cell trafficking, and optical imaging for tracking specific cell populations and their functions.
Mechanism of Action: this compound Signaling Pathway
This compound, through its agonistic activity on TLR2 and TLR4, primarily on antigen-presenting cells (APCs) such as macrophages and dendritic cells (DCs), triggers a downstream signaling cascade. This cascade, primarily mediated by the MyD88-dependent pathway, leads to the activation of transcription factors like NF-κB and AP-1. This, in turn, results in the production and secretion of a variety of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, and IL-10.[2] These signaling molecules orchestrate the recruitment and activation of other immune cells, including natural killer (NK) cells and T lymphocytes, fostering an anti-tumoral environment.
Data Presentation: Quantitative Analysis of this compound's Effects
The following tables summarize expected quantitative data from in vivo imaging studies assessing the impact of this compound on the tumor microenvironment. This data is compiled from representative studies on TLR agonists and serves as a guide for expected outcomes.
Table 1: Intravital Microscopy of Tumor-Infiltrating Lymphocyte (TIL) Dynamics
| Parameter | Control Group | This compound-Treated Group | Fold Change |
| CD8+ T Cell Density (cells/mm²) ** | 150 ± 25 | 450 ± 50 | 3.0x |
| Macrophage Density (cells/mm²) | 200 ± 30 | 500 ± 60 | 2.5x |
| CD8+ T Cell Velocity (µm/min) ** | 7.5 ± 1.2 | 5.2 ± 0.8 | -1.4x |
| CD8+ T Cell Arrest Coefficient | 0.2 ± 0.05 | 0.6 ± 0.1 | 3.0x |
| Macrophage Velocity (µm/min) | 4.1 ± 0.7 | 6.8 ± 1.1 | 1.7x |
Table 2: PET Imaging of Immune Cell Infiltration
| Imaging Agent | Parameter | Control Group (%ID/g) | This compound-Treated Group (%ID/g) | Fold Change |
| [⁸⁹Zr]Zr-DFO-anti-CD8 | Tumor Uptake | 1.5 ± 0.3 | 4.5 ± 0.7 | 3.0x |
| [¹⁸F]FDG | Tumor Uptake | 3.2 ± 0.5 | 5.8 ± 0.9 | 1.8x |
| [⁶⁸Ga]Ga-NOTA-GZP (Granzyme B) | Tumor Uptake | 0.8 ± 0.2 | 2.5 ± 0.4 | 3.1x |
%ID/g = percentage of injected dose per gram of tissue
Table 3: Optical Imaging of Macrophage Polarization
| Reporter | Parameter | Control Group (Radiant Efficiency) | This compound-Treated Group (Radiant Efficiency) | Fold Change |
| MMPSense 680 (M1 Macrophages) | Tumor Fluorescence | 1.2 x 10⁸ ± 0.3 x 10⁸ | 4.8 x 10⁸ ± 0.9 x 10⁸ | 4.0x |
| CD206-targeted probe (M2 Macrophages) | Tumor Fluorescence | 3.5 x 10⁸ ± 0.7 x 10⁸ | 1.5 x 10⁸ ± 0.4 x 10⁸ | -2.3x |
Table 4: In vivo Imaging of Tumor Vasculature
| Parameter | Control Group | This compound-Treated Group | Change |
| Vessel Diameter (µm) | 12.5 ± 2.1 | 15.8 ± 2.5 | Increased |
| Vascular Permeability (Arbitrary Units) | 1.0 ± 0.2 | 2.5 ± 0.4 | Increased |
| Blood Flow Velocity (mm/s) | 0.5 ± 0.1 | 0.3 ± 0.05 | Decreased |
Experimental Protocols
Experimental Workflow
The general workflow for in vivo imaging studies of this compound's effects on the TME involves several key stages, from animal model preparation to image analysis.
Protocol 1: Intravital Microscopy of Immune Cell Dynamics
Objective: To visualize and quantify the infiltration, motility, and interactions of immune cells within the tumor microenvironment in real-time.
Materials:
-
Tumor-bearing mice (e.g., C57BL/6 mice with B16F10 melanoma)
-
This compound
-
Fluorescently labeled antibodies (e.g., anti-CD8-AF647, anti-F4/80-AF488) or transgenic reporter mice (e.g., CX3CR1-GFP for macrophages)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Surgical tools for dorsal skinfold chamber or mammary imaging window implantation
-
Multiphoton or confocal microscope equipped for intravital imaging
Procedure:
-
Animal Model Preparation:
-
Implant tumor cells (e.g., 1x10⁶ B16F10 cells) subcutaneously in the dorsal flank or mammary fat pad of the mouse.
-
Allow tumors to grow to a suitable size (e.g., 5-7 mm in diameter).
-
surgically implant a dorsal skinfold chamber or a mammary imaging window to provide optical access to the tumor.
-
-
This compound Treatment:
-
Administer this compound (e.g., 10 mg/kg, intraperitoneally) or vehicle control.
-
-
In vivo Labeling:
-
2-4 hours before imaging, intravenously inject fluorescently labeled antibodies to label immune cells of interest.
-
-
Intravital Imaging:
-
Anesthetize the mouse and place it on the microscope stage, maintaining body temperature.
-
Locate the tumor through the imaging window.
-
Acquire time-lapse image series (4D imaging) of the tumor microenvironment for 30-60 minutes.
-
-
Image Analysis:
-
Use image analysis software (e.g., Imaris, Fiji) to track individual immune cells and quantify parameters such as cell density, velocity, and arrest coefficient.
-
Protocol 2: PET Imaging of Immune Cell Trafficking
Objective: To non-invasively quantify the whole-body biodistribution and tumor accumulation of immune cells following this compound treatment.
Materials:
-
Tumor-bearing mice
-
This compound
-
PET radiotracer (e.g., [⁸⁹Zr]Zr-DFO-anti-CD8 minibody)
-
PET/CT scanner
-
Anesthetics
Procedure:
-
Animal Model and Treatment:
-
Prepare tumor-bearing mice and treat with this compound or vehicle as described in Protocol 1.
-
-
Radiotracer Administration:
-
At a specified time point after treatment (e.g., 24, 48, or 72 hours), intravenously inject the PET radiotracer.
-
-
PET/CT Imaging:
-
At the optimal time for tracer accumulation (e.g., 24-48 hours post-injection for antibody-based tracers), anesthetize the mice.
-
Perform a whole-body PET/CT scan. The CT scan provides anatomical reference.
-
-
Image Analysis:
-
Reconstruct the PET images and co-register them with the CT images.
-
Draw regions of interest (ROIs) around the tumor and other organs to quantify the tracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
Protocol 3: Optical Imaging of Macrophage Polarization
Objective: To visualize and quantify the polarization of tumor-associated macrophages (TAMs) towards a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype.
Materials:
-
Tumor-bearing mice
-
This compound
-
Fluorescent probes targeting M1 (e.g., MMPSense) or M2 (e.g., CD206-targeted probe) macrophages
-
In vivo imaging system (IVIS) or similar fluorescence imaging system
-
Anesthetics
Procedure:
-
Animal Model and Treatment:
-
Prepare tumor-bearing mice and treat with this compound or vehicle.
-
-
Probe Administration:
-
At the desired time point after treatment, intravenously inject the fluorescent probe.
-
-
Optical Imaging:
-
At the time of peak probe accumulation (typically 24 hours), anesthetize the mice.
-
Acquire fluorescence images of the tumor region using the in vivo imaging system.
-
-
Image Analysis:
-
Quantify the fluorescence intensity in the tumor region of interest. The signal is typically reported as radiant efficiency.
-
Logical Relationships in this compound's Anti-Tumor Activity
The anti-tumor efficacy of this compound is a result of a series of interconnected events within the tumor microenvironment, which can be monitored and quantified using in vivo imaging.
Conclusion
In vivo imaging provides an indispensable toolkit for the preclinical evaluation of immunomodulatory agents like this compound. By offering a window into the dynamic and complex tumor microenvironment, these techniques enable a deeper understanding of the drug's mechanism of action and its therapeutic efficacy. The protocols and expected quantitative outcomes presented in these application notes serve as a comprehensive guide for researchers and drug developers aiming to leverage in vivo imaging to accelerate the development of novel cancer immunotherapies.
References
Application Note: Comprehensive Immune Cell Profiling Following Defoslimod Treatment
An initial review of the literature reveals a discrepancy regarding the precise mechanism of action of Defoslimod. Some sources identify it as an agonist of Toll-like receptors 2 and 4 (TLR2 and TLR4), developed for cancer immunotherapy.[1][2] Conversely, the context of immune cell profiling in drug development often involves sphingosine-1-phosphate (S1P) receptor modulators, which affect immune cell trafficking.[3][4][5][6][7][8][9][10]
To provide a comprehensive tool for researchers, this application note will address both potential mechanisms. The proposed flow cytometry panel is designed to be broadly applicable for immune cell profiling and is suitable for assessing the immunological effects of agents that act as either a TLR agonist or an S1P receptor modulator.
1. Introduction
This compound is an investigational drug with a reported mechanism of action as a Toll-like receptor 2 and 4 (TLR2/4) agonist, positioning it as a potential cancer immunotherapeutic agent.[1][2] TLR agonists stimulate innate and adaptive immune responses. Separately, a significant class of immunomodulatory drugs, the sphingosine-1-phosphate (S1P) receptor modulators, are used in the treatment of autoimmune diseases like multiple sclerosis.[9][10] These agents function by preventing the egress of lymphocytes from lymph nodes, thereby reducing the number of circulating lymphocytes.[4][5][6]
Given the potential for diverse immunomodulatory effects, a thorough analysis of immune cell populations in peripheral blood is critical to understanding the pharmacodynamics of a compound like this compound. Flow cytometry is a powerful tool for detailed immunophenotyping, allowing for the simultaneous measurement of multiple parameters on a single-cell basis.[11][12] This application note provides a detailed protocol for a comprehensive flow cytometry panel designed to profile major immune cell subsets in human peripheral blood mononuclear cells (PBMCs). This panel will enable researchers to quantify changes in immune cell populations, their activation status, and their maturation states following treatment with this compound or other immunomodulatory agents.
2. Principle
This protocol utilizes a multi-color flow cytometry panel to identify and quantify various immune cell populations, including T cells, B cells, NK cells, monocytes, and dendritic cells, from human PBMCs.[13][14][15] The panel incorporates lineage markers to distinguish major cell types, as well as markers of activation, memory, and maturation to provide a deeper immunological profile. By comparing samples from treated and untreated subjects, researchers can assess the in vivo effects of this compound on the immune system.
3. Flow Cytometry Panel for Immune Cell Profiling
The following table outlines a comprehensive 14-color flow cytometry panel for immune cell profiling. The selection of markers allows for the identification of major immune cell lineages and key subsets within those lineages.
| Marker | Fluorochrome | Purpose | Cell Types Identified |
| Live/Dead | Fixable Viability Dye | Viability marker | Distinguishes live from dead cells |
| CD45 | BV510 | Pan-leukocyte marker | All hematopoietic cells |
| CD3 | APC-H7 | T cell co-receptor | T lymphocytes |
| CD4 | BUV395 | T helper cell co-receptor | T helper cells, monocytes |
| CD8 | BUV496 | Cytotoxic T cell co-receptor | Cytotoxic T cells |
| CD19 | PE-Cy7 | B cell marker | B lymphocytes |
| CD56 | PE | NK cell marker | NK cells, NKT cells |
| CD14 | FITC | Monocyte marker | Monocytes |
| CD16 | PerCP-Cy5.5 | Fc receptor | NK cells, monocytes, neutrophils |
| HLA-DR | BV786 | MHC Class II | Antigen presenting cells (B cells, monocytes, DCs) |
| CD27 | BV605 | Memory marker | Memory B cells, T cells |
| CD45RA | BV711 | Naïve T cell marker | Naïve T cells |
| CCR7 | PE-CF594 | Lymph node homing receptor | Central memory T cells, naïve T cells |
| CD38 | APC | Activation/plasma cell marker | Activated T cells, plasma cells |
4. Experimental Protocols
4.1. PBMC Isolation from Whole Blood
-
Dilute whole blood 1:1 with phosphate-buffered saline (PBS).
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque™ PLUS in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat at the plasma-Ficoll interface.
-
Collect the buffy coat layer containing the PBMCs and transfer to a new 50 mL conical tube.
-
Add PBS to bring the volume to 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of PBS.
-
Count the cells and assess viability using a hemocytometer and trypan blue.
4.2. Flow Cytometry Staining
-
Adjust the PBMC suspension to a concentration of 1 x 10^7 cells/mL in PBS.
-
Aliquot 100 µL of the cell suspension (1 x 10^6 cells) into a 5 mL polystyrene flow cytometry tube.
-
Add the Live/Dead fixable viability dye according to the manufacturer's instructions and incubate for 20 minutes at room temperature in the dark.
-
Wash the cells with 2 mL of FACS buffer (PBS with 2% fetal bovine serum and 0.05% sodium azide) and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 100 µL of FACS buffer.
-
Add the pre-titrated amounts of the fluorochrome-conjugated antibodies listed in the panel table.
-
Vortex gently and incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with 2 mL of FACS buffer, centrifuging at 300 x g for 5 minutes after each wash.
-
Resuspend the final cell pellet in 500 µL of FACS buffer.
-
Acquire the samples on a flow cytometer capable of detecting all the fluorochromes in the panel.
5. Data Presentation
Quantitative data from the flow cytometry analysis should be summarized in tables for clear comparison between treatment groups.
Table 1: Percentage of Major Immune Cell Populations
| Cell Population | Untreated Control (%) | This compound-Treated (%) | p-value |
| T cells (CD3+) | |||
| - T helper (CD4+) | |||
| - Cytotoxic T (CD8+) | |||
| B cells (CD19+) | |||
| NK cells (CD3-CD56+) | |||
| Monocytes (CD14+) |
Table 2: T Cell Subset Distribution
| T Cell Subset | Untreated Control (%) | This compound-Treated (%) | p-value |
| Naïve (CD45RA+CCR7+) | |||
| Central Memory (CD45RA-CCR7+) | |||
| Effector Memory (CD45RA-CCR7-) | |||
| TEMRA (CD45RA+CCR7-) |
6. Visualizations
6.1. Signaling Pathway Diagrams
6.2. Experimental Workflow
6.3. Gating Strategy
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. JCI Insight - Effects of sphingosine-1-phosphate receptor 1 phosphorylation in response to FTY720 during neuroinflammation [insight.jci.org]
- 4. [Basic mechanisms of action of fingolimod in relation to multiple sclerosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of oral fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sphingosine 1-Phosphate Receptor Modulators and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fingolimod modulates T cell phenotype and regulatory T cell plasticity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fingolimod Immune Effects Beyond Its Sequestration Ability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What S1PR1 modulators are in clinical trials currently? [synapse.patsnap.com]
- 10. Clinical immunology of the sphingosine 1-phosphate receptor modulator fingolimod (FTY720) in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. resources.rndsystems.com [resources.rndsystems.com]
- 12. cytekbio.com [cytekbio.com]
- 13. A comprehensive multiparameter flow cytometry panel for immune profiling and functional studies of frozen tissue, bone marrow, and spleen - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comprehensive immune cell profiling depicts an early immune response associated with severe coronavirus disease 2019 in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Full immune cell profile | Translational Immunology Core - Holden Comprehensive Cancer Center | The University of Iowa [humanimmunology.sites.uiowa.edu]
Application Note: Quantifying the Inhibitory Effect of Defoslimod on IL-12 Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-12 (IL-12) is a critical cytokine in the orchestration of cell-mediated immunity, primarily through the differentiation of naive T cells into T helper 1 (Th1) cells and the production of interferon-gamma (IFN-γ).[1] Dysregulation of IL-12 expression is implicated in various autoimmune and inflammatory diseases.[2][3] Defoslimod (formerly known as Apilimod) is a small molecule compound that has been identified as a potent inhibitor of IL-12 and IL-23 production.[4][5][6] This application note provides a detailed protocol for quantifying the inhibitory effect of this compound on IL-12 production in human whole blood using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Principle of the Assay
This protocol utilizes a sandwich ELISA to measure the concentration of human IL-12p70 in biological samples.[7] In this assay, a microplate is pre-coated with a monoclonal antibody specific for human IL-12. When the sample containing IL-12 is added to the wells, the IL-12 antigen is captured by the immobilized antibody. Following an incubation period, a biotinylated detection antibody that recognizes a different epitope on the IL-12 molecule is added, forming a "sandwich" complex. Subsequently, streptavidin conjugated to horseradish peroxidase (HRP) is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate, 3,3',5,5'-tetramethylbenzidine (TMB), is added. The HRP enzyme catalyzes the conversion of TMB into a colored product. The intensity of the color, which is proportional to the amount of IL-12 present in the sample, is measured spectrophotometrically at 450 nm. The concentration of IL-12 in the samples is then determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant human IL-12.[7]
Experimental Data Summary
The following table summarizes the expected quantitative data for an experiment designed to measure the inhibition of IL-12 production by this compound in stimulated human whole blood. The data is hypothetical and serves as an example for setting up the experiment and interpreting the results.
| Treatment Group | This compound Concentration (nM) | Stimulant (0.1% SAC) | Expected IL-12p70 Concentration (pg/mL) | Expected % Inhibition |
| Unstimulated Control | 0 | - | < 1.5 | N/A |
| Stimulated Control | 0 | + | 150 - 300 | 0% |
| Experimental 1 | 20 | + | 105 - 210 | 30% |
| Experimental 2 | 50 | + | 60 - 120 | 60% |
| Experimental 3 | 100 | + | 30 - 60 | 80% |
| Experimental 4 | 200 | + | 15 - 30 | 90% |
*SAC: Staphylococcus aureus Cowan I strain
Detailed Experimental Protocol
This protocol is adapted from established methods for measuring cytokine production in human whole blood and standard ELISA procedures.[8][9][10][11]
Materials and Reagents
-
Human IL-12 (p70) ELISA Kit (e.g., from STEMCELL Technologies, Abcam, or Thermo Fisher Scientific)[7][9]
-
This compound (Apilimod)
-
Dimethyl sulfoxide (DMSO)
-
Staphylococcus aureus Cowan I (SAC) strain (or another suitable stimulus like LPS)
-
Heparinized vacutainer tubes for blood collection
-
RPMI 1640 cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Calibrated single and multi-channel pipettes
-
Sterile, pyrogen-free polypropylene tubes
-
Reagent reservoirs
-
Plate shaker
-
Deionized or distilled water
Procedure
1. Preparation of Reagents
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO. For example, a 10 mM stock solution. Store at -20°C.
-
Working Solutions of this compound: On the day of the experiment, prepare serial dilutions of the this compound stock solution in RPMI 1640 medium to achieve the desired final concentrations (e.g., 20 nM, 50 nM, 100 nM, 200 nM). Ensure the final DMSO concentration in all wells, including the stimulated control, is consistent and low (e.g., <0.1%) to avoid solvent effects.
-
Stimulant (SAC): Prepare a working solution of SAC at a concentration that will yield a final concentration of 0.1% in the whole blood culture.[11]
-
ELISA Reagents: Prepare all ELISA kit reagents (wash buffer, standards, detection antibody, streptavidin-HRP, TMB substrate, stop solution) according to the manufacturer's instructions.[7][8][9]
2. Whole Blood Culture
-
Draw fresh human blood from healthy volunteers into heparinized tubes.
-
Within 2 hours of collection, pipette 180 µL of whole blood into the wells of a 96-well sterile culture plate.
-
Add 20 µL of the this compound working solutions to the respective wells. For the stimulated control, add 20 µL of medium with the same final DMSO concentration. For the unstimulated control, add 20 µL of medium without stimulus or this compound.
-
Add the stimulant (e.g., SAC to a final concentration of 0.1%) to all wells except the unstimulated control.[11]
-
Mix the contents of the wells gently by tapping the plate.
-
Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
After incubation, centrifuge the plate at 1000 x g for 15 minutes at 4°C to pellet the cells.
-
Carefully collect the supernatant (plasma) and store it at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.[8]
3. ELISA Procedure (based on a typical kit protocol)
-
Add 100 µL of the reconstituted IL-12 standards and collected plasma samples to the appropriate wells of the IL-12 antibody-coated microplate.
-
Cover the plate and incubate for 2 hours at room temperature or as specified by the kit manufacturer.
-
Aspirate the liquid from each well and wash the plate 3-5 times with the prepared wash buffer.[8]
-
Add 100 µL of the biotinylated detection antibody to each well.
-
Cover the plate and incubate for 1-2 hours at room temperature.
-
Aspirate and wash the plate as described in step 3.
-
Add 100 µL of streptavidin-HRP solution to each well.
-
Cover the plate and incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate and wash the plate as described in step 3.
-
Add 100 µL of TMB substrate to each well and incubate for 10-20 minutes at room temperature in the dark, or until a color change is observed.
-
Add 50 µL of stop solution to each well to terminate the reaction. The color will change from blue to yellow.
-
Read the absorbance of each well at 450 nm within 30 minutes of adding the stop solution.
4. Data Analysis
-
Generate a standard curve by plotting the absorbance values of the IL-12 standards against their known concentrations.
-
Use the standard curve to determine the concentration of IL-12 in each of the experimental samples.
-
Calculate the percentage of inhibition of IL-12 production for each this compound concentration using the following formula:
% Inhibition = [1 - (IL-12 concentration in this compound-treated sample / IL-12 concentration in stimulated control)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for quantifying this compound-mediated inhibition of IL-12.
Signaling Pathway of IL-12 Production and Potential Inhibition by this compound
References
- 1. What are IL-12 modulators and how do they work? [synapse.patsnap.com]
- 2. IL-12 as a therapeutic target for pharmacological modulation in immune-mediated and inflammatory diseases: regulation of T helper 1/T helper 2 responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immunology of IL-12: An update on functional activities and implications for disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Apilimod Inhibits the Production of IL-12 and IL-23 and Reduces Dendritic Cell Infiltration in Psoriasis | PLOS One [journals.plos.org]
- 5. Apilimod inhibits the production of IL-12 and IL-23 and reduces dendritic cell infiltration in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. stemcell.com [stemcell.com]
- 8. kamiyabiomedical.com [kamiyabiomedical.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. elkbiotech.com [elkbiotech.com]
- 11. Apilimod Inhibits the Production of IL-12 and IL-23 and Reduces Dendritic Cell Infiltration in Psoriasis | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Optimizing Defoslimod Concentration for In Vitro Cell Culture: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Defoslimod (also known as OM-174) in in vitro cell culture.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic analogue of lipid A, the active component of lipopolysaccharide (LPS). It functions as an agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2] By activating these receptors, this compound triggers downstream signaling cascades that lead to the activation of the innate immune system. This includes the production of pro-inflammatory cytokines and chemokines, and the maturation and activation of immune cells such as macrophages and dendritic cells.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is reported to be soluble in Dimethyl Sulfoxide (DMSO). For cell culture applications, it is standard practice to prepare a concentrated stock solution in sterile DMSO.
Q3: What are the recommended storage conditions for this compound?
A3: this compound as a solid should be stored at -20°C and protected from light. Stock solutions in DMSO should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: I am observing precipitation after adding my DMSO stock of this compound to the cell culture medium. What could be the cause and how can I prevent it?
A4: This is a common issue known as "salting out," which occurs when a compound dissolved in a non-aqueous solvent like DMSO is introduced into an aqueous solution like cell culture medium. The abrupt change in solvent polarity can cause the compound to precipitate. To mitigate this, ensure that the final concentration of DMSO in your culture medium is low, ideally ≤ 0.1% (v/v). You can achieve this by preparing a more dilute intermediate stock solution in your culture medium before adding it to your cells. Additionally, gentle warming of the medium to 37°C and thorough mixing after adding the compound can help maintain solubility.
Q5: What are typical in vitro working concentrations for this compound?
A5: Specific in vitro working concentrations for this compound are not widely published and can be highly dependent on the cell type and the experimental endpoint. Clinical trials with OM-174, an analogue of this compound, have used intravenous doses of 600, 800, or 1000 µg/m², but these are not directly translatable to in vitro concentrations.[2] Therefore, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. A starting point for many in vitro studies with novel compounds is to test a wide range of concentrations, for example, from 0.01 µM to 100 µM.
Data Presentation
Due to the limited availability of public data on the in vitro efficacy of this compound across various cell lines, we are unable to provide a comprehensive table of IC50 values or optimal concentrations. Researchers are strongly encouraged to perform their own dose-response studies to determine the optimal concentration of this compound for their specific experimental setup. The following table provides a template for summarizing such data once obtained.
| Cell Line | Assay Type | Parameter | Effective Concentration Range | IC50 (if applicable) | Notes |
| e.g., RAW 264.7 | Cytokine Production (TNF-α) | EC50 | User-determined | User-determined | Stimulation for 24 hours |
| e.g., MCF-7 | Cell Viability (MTT) | IC50 | User-determined | User-determined | 72-hour incubation |
| e.g., Human PBMCs | Proliferation (CFSE) | Optimal Stimulatory Dose | User-determined | N/A | 5-day incubation |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Aseptically weigh the desired amount of this compound powder in a sterile microfuge tube.
-
Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortexing: Vortex the tube until the powder is completely dissolved.
-
Sterilization (Optional): If desired, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in sterile, light-protected tubes and store at -20°C.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in complete culture medium. Remember to include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Cytokine Production Assay (ELISA)
-
Cell Stimulation: Seed cells (e.g., PBMCs or macrophages) in a 24-well plate. Treat the cells with various concentrations of this compound or a vehicle control. Include a positive control such as LPS (100 ng/mL).
-
Incubation: Incubate the cells for a predetermined time to allow for cytokine production (e.g., 24 hours for TNF-α and IL-6).
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
ELISA Procedure: Perform a sandwich ELISA for the cytokine of interest (e.g., TNF-α, IL-6) according to the manufacturer's instructions.
-
Data Analysis: Generate a standard curve using the recombinant cytokine standards provided in the kit. Use the standard curve to calculate the concentration of the cytokine in each sample.
Protocol 4: Western Blot for NF-κB Activation (Phospho-p65)
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration for various time points (e.g., 0, 15, 30, 60 minutes) to determine the peak of p65 phosphorylation. Include a vehicle control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-p65 (Ser536) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total p65 or a housekeeping protein like β-actin.
Mandatory Visualizations
Caption: this compound signaling pathway via TLR2 and TLR4.
Caption: General experimental workflow for in vitro studies with this compound.
References
- 1. Toll-like receptor-guided therapeutic intervention of human cancers: molecular and immunological perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Defoslimod solubility issues in aqueous buffers
Welcome to the Defoslimod Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on the handling and solubility of this compound in aqueous buffers for experimental use. Given its lipophilic nature, achieving consistent and soluble preparations of this compound is critical for reliable experimental outcomes. This guide offers troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a synthetic analog of lipid A and a potent agonist of Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[1] Its structure, rich in fatty acid chains, confers a highly lipophilic and hydrophobic nature, leading to poor solubility in aqueous solutions. This can result in compound precipitation, inaccurate dosing, and unreliable results in cell-based assays and other aqueous experimental systems.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration stock solution of this compound.[2] It is advisable to prepare a concentrated stock (e.g., 10-20 mM) in DMSO, which can then be diluted into your aqueous experimental buffer.
Q3: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What can I do?
This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay.
-
Use a Surfactant: Non-ionic surfactants like Tween® 80 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds.[2]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, such as polyethylene glycol (PEG300), to your aqueous buffer can increase solubility.[2]
-
Vortexing and Sonication: Vigorous vortexing or brief sonication of the diluted solution can help to disperse the compound and break up small aggregates.
Q4: Can I heat the solution to improve this compound solubility?
Gentle warming (e.g., to 37°C) can aid in dissolution. However, the thermal stability of this compound in solution has not been extensively reported. Prolonged or excessive heating should be avoided to prevent potential degradation. It is recommended to perform a small-scale pilot experiment to assess the impact of heat on your specific formulation.
Q5: How should I store this compound solutions?
-
Powder: Store the solid compound at -20°C for long-term stability.[4]
-
DMSO Stock Solution: Prepare single-use aliquots of your high-concentration DMSO stock solution and store them at -80°C to minimize freeze-thaw cycles.[2]
-
Aqueous Working Solutions: It is highly recommended to prepare fresh aqueous working solutions of this compound for each experiment. Due to its poor stability in aqueous environments, storing diluted solutions is not advised.
Troubleshooting Guide: Common Issues and Solutions
This table provides a structured approach to troubleshooting common solubility issues with this compound.
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or visible precipitate upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer cannot maintain the solubility of this compound at the desired concentration. | - Decrease the final concentration of this compound.- Add a non-ionic surfactant (e.g., 0.05% Tween® 80) to the aqueous buffer before adding the this compound stock.- Incorporate a co-solvent (e.g., 1-5% PEG300) into the aqueous buffer.- Vigorously vortex or sonicate the solution immediately after dilution. |
| Inconsistent or lower-than-expected activity in cell-based assays. | - Precipitation of this compound in the cell culture medium, leading to a lower effective concentration.- Aggregation of this compound, reducing its availability to bind to TLRs. | - Visually inspect the cell culture medium for any signs of precipitation after adding this compound.- Prepare a serial dilution of the this compound stock in the complete cell culture medium to determine the highest soluble concentration.- Consider using a formulation that includes a biocompatible surfactant or co-solvent (ensure to test the vehicle control for any effects on the cells). |
| Difficulty in resuspending the lyophilized powder. | The powder may have become compacted during storage. | - Gently tap the vial to loosen the powder before adding the solvent.- Add a small amount of DMSO and vortex thoroughly before adding the remaining solvent to reach the desired stock concentration. |
| Loss of activity over time in prepared aqueous solutions. | This compound is likely unstable in aqueous buffers for extended periods. | - Always prepare fresh working solutions of this compound immediately before use.- Avoid storing diluted aqueous solutions of this compound. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculate the required mass: Based on the desired stock concentration (e.g., 10 mM) and the molecular weight of this compound (approximately 1149.34 g/mol ), calculate the mass of the solid compound needed.[4]
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the vial vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath for 5-10 minutes can be used if necessary.
-
Aliquoting and Storage: Dispense the stock solution into single-use aliquots in low-protein-binding tubes. Store the aliquots at -80°C.
Protocol 2: Preparation of a Solubilized Working Solution for In Vitro Assays
This protocol provides a starting point for preparing a working solution of this compound in a typical aqueous buffer like Phosphate-Buffered Saline (PBS), pH 7.4. Optimization may be required for your specific cell type and experimental conditions.
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile 10% (w/v) Tween® 80 solution in water
-
Sterile Polyethylene glycol 300 (PEG300)
Procedure:
-
Prepare the aqueous buffer with surfactant and co-solvent:
-
To a sterile microcentrifuge tube, add the required volume of PBS.
-
Add Tween® 80 to a final concentration of 0.05%. For example, add 5 µL of a 10% Tween® 80 stock to 995 µL of PBS.
-
Add PEG300 to a final concentration of 1%. For example, add 10 µL of PEG300 to the 1 mL of PBS/Tween® 80 solution.
-
Vortex briefly to mix.
-
-
Prepare an intermediate dilution:
-
Dilute the this compound DMSO stock solution into the prepared PBS/Tween® 80/PEG300 buffer to create an intermediate concentration that is higher than your final desired concentration. This helps to minimize the final DMSO concentration.
-
-
Prepare the final working solution:
-
Add the intermediate dilution to your final assay medium (e.g., cell culture medium) to achieve the desired final concentration of this compound. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cellular toxicity.
-
-
Immediate Use: Use the freshly prepared working solution immediately in your experiment.
Note: Always include a vehicle control in your experiments that contains the same final concentrations of DMSO, Tween® 80, and PEG300 as your this compound-treated samples.
Signaling Pathway and Experimental Workflow
This compound-Induced TLR4 Signaling Pathway
This compound, as a TLR4 agonist, activates downstream signaling pathways that lead to the production of pro-inflammatory cytokines and chemokines. The activation of TLR4 initiates two primary signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
Caption: this compound activates TLR4, leading to MyD88- and TRIF-dependent signaling.
Experimental Workflow for Assessing this compound Solubility
The following workflow outlines a systematic approach to determining the optimal conditions for solubilizing this compound for your specific in vitro assay.
Caption: A systematic workflow for troubleshooting this compound solubility issues.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | TLR | 171092-39-0 | Invivochem [invivochem.com]
- 3. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
How to prevent Defoslimod aggregation in experimental setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the aggregation of Defoslimod in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as OM-174, is a synthetic analogue of Lipid A, the bioactive component of lipopolysaccharide (LPS). It functions as a potent agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4), making it a valuable tool for immunological and cancer research.[1][2] Due to its lipid-like nature, this compound is highly lipophilic, which can present challenges with solubility and aggregation in aqueous experimental environments.
Q2: Why is my this compound solution cloudy or showing precipitates?
Aggregation of this compound in aqueous solutions like cell culture media is a common issue stemming from its hydrophobic properties. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous buffer or medium, the this compound molecules can self-associate to minimize contact with water, leading to the formation of aggregates or precipitates.
Q3: What is the maximum recommended concentration of DMSO in cell culture?
While Dimethyl Sulfoxide (DMSO) is an effective solvent for this compound, it can be toxic to cells at high concentrations. As a general guideline, the final concentration of DMSO in your cell culture medium should be kept at or below 0.5% to minimize cytotoxic effects. For sensitive cell lines or primary cells, a final DMSO concentration of 0.1% or lower is often recommended. It is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line to the intended DMSO concentration.
Q4: Can I use co-solvents to improve this compound solubility in my experiments?
Yes, for in vivo studies, formulations of this compound have been prepared using co-solvents such as PEG300 and Tween 80 to enhance solubility. While not as common for in vitro assays, in situations where aggregation persists, the use of a small, non-toxic concentration of a biocompatible surfactant like Tween 80 (e.g., 0.01-0.05%) in the final culture medium could be explored. However, the potential effects of the co-solvent on your specific assay should be carefully evaluated.
Troubleshooting Guide: Preventing this compound Aggregation
This guide provides a systematic approach to troubleshoot and prevent the aggregation of this compound in your experimental setups.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock in aqueous buffer or media. | Poor Solubility: The concentration of this compound exceeds its solubility limit in the aqueous environment. | - Prepare a higher concentration stock solution in 100% DMSO (e.g., 10-20 mM).- Perform serial dilutions in pre-warmed (37°C) aqueous buffer or cell culture medium.- Add the this compound stock solution dropwise to the pre-warmed medium while gently vortexing or swirling.- Ensure the final DMSO concentration remains below 0.5% (ideally ≤ 0.1%). |
| The solution appears cloudy or opalescent after dilution. | Formation of Micelles or Small Aggregates: this compound may be forming micelles or colloidal aggregates at concentrations above its critical micelle concentration (CMC). | - Work with this compound concentrations below the suspected CMC. While the exact CMC is not readily available, for similar lipid-like molecules, this can be in the low micromolar range.- Visually inspect the solution after preparation and before adding to cells. A slight opalescence might be acceptable for some assays, but significant cloudiness indicates excessive aggregation. |
| Inconsistent experimental results between replicates. | Uneven Distribution of Aggregates: Aggregates can lead to non-uniform concentrations of active this compound in your experimental wells. | - After preparing the final working solution, ensure it is thoroughly but gently mixed before aliquoting to your experimental plates.- Prepare fresh working solutions for each experiment to avoid potential changes in aggregation state over time. |
| Loss of biological activity over time. | Instability in Aqueous Solution: this compound may degrade or form larger, inactive aggregates upon prolonged incubation in aqueous solutions. | - Prepare fresh dilutions of this compound immediately before each experiment.- If long-term incubation is required, assess the stability of this compound in your specific experimental medium over the intended duration. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol outlines the recommended procedure for preparing this compound solutions for in vitro cell-based assays to minimize the risk of aggregation.
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or desired aqueous buffer
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the this compound in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure complete dissolution by vortexing. Gentle warming (up to 37°C) can be applied if necessary.
-
Store the stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Prepare the Final Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Pre-warm the required volume of cell culture medium or buffer to 37°C.
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentration.
-
Crucially, add the this compound stock solution (or intermediate dilution) to the medium, not the other way around. Add the stock solution dropwise while gently swirling the medium.
-
Ensure the final DMSO concentration in the working solution is at a non-toxic level for your cells (e.g., ≤ 0.1%).
-
Data Presentation: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration Range | Final DMSO Concentration |
| TLR2/TLR4 Activation (e.g., NF-κB reporter assay) | HEK293 cells expressing TLR2/TLR4 | 10 ng/mL - 1 µg/mL | ≤ 0.1% |
| Cytokine Induction (e.g., ELISA for TNF-α, IL-6) | Macrophages, Dendritic Cells | 100 ng/mL - 10 µg/mL | ≤ 0.1% |
| Cell Proliferation/Viability Assays | Various Cancer Cell Lines | 1 µg/mL - 50 µg/mL | ≤ 0.5% |
Note: These are suggested starting ranges. The optimal concentration should be determined empirically for each specific cell line and experimental setup.
Signaling Pathways and Experimental Workflow Diagrams
This compound-Mediated TLR4 Signaling Pathway
References
Technical Support Center: In Vivo Application of Defoslimod
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Defoslimod (also known as OM-174) in vivo. The focus is on managing on-target immunomodulatory effects to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (OM-174) is a synthetic analogue of lipid A, which is the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria.[1][2] It functions as an agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2][3] Unlike cytotoxic chemotherapy, this compound does not directly kill tumor cells. Instead, its anti-tumor effects are mediated by triggering the innate immune system.[1] This activation leads to the secretion of various cytokines, activation of inducible nitric oxide synthase (NOSII), and infiltration of immune cells into the tumor microenvironment.[1][3]
Q2: What are the expected on-target effects of this compound in vivo?
The primary on-target effect of this compound is a controlled activation of the innate immune system. In preclinical and clinical studies, administration of this compound leads to a measurable increase in the serum levels of pro-inflammatory cytokines and chemokines such as TNF-alpha, IL-6, IL-8, and IL-10.[1][2] This is often accompanied by an increase in the number and activity of immune cells like Natural Killer (NK) cells.[3] In tumor models, this immune activation can lead to the regression of tumors.[1]
Q3: The topic mentions "off-target effects." What are the known off-target effects of this compound?
The term "off-target effects" typically refers to a drug binding to and affecting molecules other than its intended therapeutic target. For this compound, a TLR2/4 agonist, the primary concerns are not off-target binding in this classical sense, but rather the potential for excessive on-target effects. Because it is a powerful immune stimulator, the main challenge is managing the intensity of the desired immune response.[4] Synthetic lipid A analogs like this compound are specifically designed to be less toxic than natural lipid A to mitigate this.[4][5]
Q4: What are the primary safety and toxicity concerns when using this compound in vivo?
The main safety concern is an overstimulation of the immune system, which can lead to systemic inflammation and symptoms resembling sepsis.[4] In a Phase I clinical trial, the most common toxicities observed were chills, fever, nausea, vomiting, diarrhea, fatigue, and headache.[2] In animal models, high doses of TLR agonists can lead to weight loss and other signs of distress.[6] Careful dose-selection and monitoring are crucial to separate the therapeutic immune-stimulating effects from excessive toxicity.
Troubleshooting Guide
Problem: Unexpectedly high toxicity or animal mortality is observed during the experiment.
-
Possible Cause: The administered dose is too high for the specific animal strain, age, or health status. Immune responses to TLR agonists can vary between different mouse strains.
-
Troubleshooting Steps:
-
Review the Dose: Compare your current dose with published data for similar in vivo models (see Table 1). Doses in rats have been reported around 1 mg/kg.[1]
-
Perform a Dose-Ranging Study: Conduct a preliminary experiment with a range of doses to determine the Maximum Tolerated Dose (MTD) in your specific model. Start with a lower dose and escalate gradually.
-
Monitor for Clinical Signs: Observe animals closely for signs of toxicity such as weight loss, lethargy, ruffled fur, and fever. (See Protocol 2).
-
Consider a Dose Holiday: If using a multi-dose regimen, introducing a break in treatment may allow for recovery and reduce cumulative toxicity.
-
Assess Cytokine Profile: An excessive release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) shortly after administration can indicate a potential "cytokine storm." Measure cytokine levels at peak time points (e.g., 1-6 hours post-injection) to assess the magnitude of the response.[6]
-
Problem: this compound administration does not result in the expected anti-tumor efficacy.
-
Possible Cause: The dose, route of administration, or dosing schedule is suboptimal for the tumor model. The tumor may also be non-responsive to this class of immunotherapy.
-
Troubleshooting Steps:
-
Confirm Bioactivity: Before a large efficacy study, confirm that your dose is biologically active by measuring a downstream marker of TLR activation. A significant, but not excessive, increase in serum IL-6 or TNF-α levels 2-6 hours post-administration is a good indicator of target engagement.[7]
-
Optimize Dosing Schedule: Based on clinical data, tolerance can develop with repeated injections, as shown by decreasing cytokine peaks after the first infusion.[2] A schedule of twice-weekly injections has been used.[2] Consider if your schedule is allowing for sufficient immune stimulation without inducing excessive tolerance.
-
Evaluate Combination Therapy: TLR agonists often show synergistic effects when combined with other treatments like chemotherapy or immune checkpoint inhibitors.[8] Preclinical studies suggest a strong synergistic anti-tumor effect for this compound when combined with chemotherapy.[2]
-
Characterize the Tumor Microenvironment: Assess the baseline immune status of your tumor model. The efficacy of this compound depends on the presence of responsive immune cells (e.g., macrophages, dendritic cells) that express TLR2 and TLR4.
-
Problem: There is significant variability in results between individual animals or experiments.
-
Possible Cause: Inconsistencies in the drug formulation and administration, or biological variability in the animals.
-
Troubleshooting Steps:
-
Standardize Formulation: this compound is a lipid-based molecule. Ensure your formulation protocol is consistent. Use freshly prepared solutions for each experiment to avoid degradation or aggregation. Refer to supplier recommendations for appropriate solvents and formulation methods.[9]
-
Refine Administration Technique: For intravenous (IV) or intraperitoneal (IP) injections, ensure the technique is consistent to avoid variability in bioavailability.
-
Control for Animal Variables: Use age- and sex-matched animals from a reputable vendor. House animals in a consistent environment, as factors like the microbiome can influence immune responses.
-
Increase Group Size: If variability is inherent to the model, increasing the number of animals per group will improve the statistical power to detect a true treatment effect.
-
Data Presentation
Table 1: Summary of this compound (OM-174) In Vivo Dosages and Models
| Species/Model | Route of Administration | Dose | Dosing Schedule | Outcome | Reference |
|---|---|---|---|---|---|
| BDIX Rats (PROb colon cancer) | Intravenous (IV) | 1 mg/kg | 15 injections, every third day | Complete tumor regression | [1] |
| Human (Refractory solid tumors) | Intravenous (IV) | 600, 800, 1000 µg/m² | Twice weekly for 5, 10, or 15 injections | Disease stabilization in 3/17 patients |[2] |
Table 2: Reported In Vivo Toxicities and Tolerability of this compound (OM-174) in a Phase I Clinical Trial
| Toxicity Type | Grade 1-2 | Grade 3 | Grade 4 | Notes | Reference |
|---|---|---|---|---|---|
| Chills/Fever | Common | Infrequent | None | Most frequent adverse events. | [2] |
| Nausea/Vomiting | Common | Infrequent | None | Manageable with supportive care. | [2] |
| Diarrhea | Common | Infrequent | None | [2] | |
| Fatigue | Common | Infrequent | None | [2] | |
| Headache | Common | None | None | [2] | |
| Hematological | None | None | None | No significant hematological side effects were observed. | [2] |
| Respiratory | None | One patient | None | A single Grade 3 respiratory complication was noted. |[2] |
Table 3: Cytokine Responses to this compound (OM-174) Administration in Humans
| Cytokine | Observation | Timing | Notes | Reference |
|---|---|---|---|---|
| TNF-alpha | Peak concentration detected | After the first infusion | Concentration decreased with subsequent infusions, suggesting tolerance. | [2] |
| IL-6 | Peak concentration detected | After the first infusion | Concentration decreased with subsequent infusions, suggesting tolerance. | [2] |
| IL-8 | Peak concentration detected | After each injection | [2] |
| IL-10 | Peak concentration detected | After each injection | |[2] |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound to Rodents
-
Reconstitution and Formulation:
-
Refer to the manufacturer's data sheet for the recommended solvent to create a stock solution (e.g., DMSO).[9]
-
For in vivo administration, the stock solution must be diluted in a sterile, biocompatible vehicle. A common formulation involves a multi-step dilution with PEG300, Tween 80, and finally sterile saline or water for injection (ddH₂O).[9]
-
Example Formulation: 1) Dissolve this compound in DMSO. 2) Add PEG300 and mix. 3) Add Tween 80 and mix. 4) Add sterile saline to reach the final volume. The final concentration of DMSO should typically be below 5-10%.
-
Always prepare the final formulation fresh on the day of injection.
-
-
Dosing:
-
Calculate the required dose volume based on the individual animal's body weight.
-
Administer the formulation via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection) using appropriate sterile techniques.
-
Administer a vehicle-only control to a separate group of animals.
-
Protocol 2: Monitoring for In Vivo Toxicity
-
Daily Observations:
-
Check animals at least once daily (more frequently in the 24 hours post-injection).
-
Record body weight for each animal immediately before dosing and daily thereafter. A weight loss of >15-20% is often a humane endpoint.
-
Score clinical signs of toxicity using a standardized system. Include parameters such as:
-
Activity: Normal, lethargic, unresponsive.
-
Posture: Normal, hunched.
-
Fur: Smooth, ruffled.
-
Hydration: Normal, dehydrated (assessed by skin tenting).
-
-
-
Endpoint Determination:
-
Clearly define humane endpoints before the study begins in accordance with institutional guidelines (IACUC).
-
Endpoints may include percentage of body weight loss, tumor size limits, or a composite clinical score.
-
Protocol 3: Quantification of Serum Cytokines using ELISA
-
Sample Collection:
-
Collect blood samples at predetermined time points after this compound administration. Peak cytokine levels for TLR4 agonists are often observed between 2 and 6 hours post-injection.
-
Collect blood via an appropriate method (e.g., submandibular bleed, saphenous vein, or terminal cardiac puncture).
-
Allow blood to clot at room temperature for 30 minutes, then centrifuge at 2000 x g for 15 minutes at 4°C.
-
Collect the supernatant (serum) and store at -80°C until analysis.
-
-
ELISA Procedure:
-
Use a commercial ELISA kit for the specific cytokine of interest (e.g., mouse TNF-alpha, IL-6).
-
Thaw serum samples on ice.
-
Follow the kit manufacturer's instructions precisely regarding sample dilution, incubation times, wash steps, and substrate addition.
-
Read the absorbance on a microplate reader at the specified wavelength.
-
Calculate cytokine concentrations by interpolating from the standard curve generated with the provided recombinant cytokine standards.
-
Mandatory Visualizations
Caption: Simplified this compound signaling via the TLR4 pathway.
Caption: Experimental workflow for troubleshooting in vivo toxicity.
References
- 1. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipid A-induced responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunobiological activities of synthetic lipid A analogs with low endotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. AI discovery of TLR agonist-driven phenotypes reveals unique features of peripheral cells from healthy donors and ART-suppressed people living with HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What TLR agonists are in clinical trials currently? [synapse.patsnap.com]
- 9. This compound | TLR | 171092-39-0 | Invivochem [invivochem.com]
Technical Support Center: Improving the Reproducibility of Defoslimod-based Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reproducibility of assays involving Defoslimod.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as OM-174) is a synthetic analog of lipid A, the endotoxic component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria.[1] It functions as an agonist for Toll-like receptor 4 (TLR4) and, to some extent, Toll-like receptor 2 (TLR2).[1][2] By binding to these receptors, this compound activates downstream signaling pathways, leading to the production of various pro-inflammatory cytokines and the activation of immune cells.[3]
Q2: Which cell types are suitable for this compound-based assays?
Cell types that endogenously express TLR4 and its co-receptors, MD-2 and CD14, are suitable for this compound assays. These include:
-
Primary immune cells: Human or mouse peripheral blood mononuclear cells (PBMCs), monocytes, and macrophages are physiologically relevant models.
-
Cell lines:
-
Human monocytic cell lines like THP-1.
-
HEK293 cells stably transfected to express human TLR4, MD-2, and CD14 are commonly used for their robust and specific response.
-
Q3: What are the common readouts for measuring this compound activity?
Common readouts for assessing the activity of this compound in in vitro assays include:
-
Cytokine production: Measurement of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-8 (IL-8), or Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA).
-
Reporter gene assays: Using cell lines that contain a reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase) under the control of a promoter responsive to TLR4 signaling, such as NF-κB.
-
Upregulation of cell surface markers: Measuring the expression of activation markers like CD80, CD86, or HLA-DR on immune cells via flow cytometry.
Q4: How should I prepare and store this compound stock solutions?
Due to its lipid-like nature, this compound may have limited solubility in aqueous solutions.
-
Solvent Selection: High-purity, sterile dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions.
-
Stock Concentration: Prepare a high-concentration stock solution (e.g., 1-10 mg/mL) to minimize the final concentration of DMSO in the cell culture medium.
-
Storage: Store stock solutions in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation and precipitation. Protect from light.
-
Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5% (v/v), and a vehicle control with the same DMSO concentration should always be included in experiments.
Troubleshooting Guides
Issue 1: High Variability or Poor Reproducibility Between Experiments
| Potential Cause | Recommended Solution |
| Batch-to-batch variation of this compound | If possible, use the same manufacturing lot of this compound for a series of related experiments. If a new lot must be used, perform a bridging experiment to compare its activity to the previous lot. |
| Inconsistent cell culture conditions | Standardize cell culture procedures. Use cells within a consistent passage number range. Ensure cell viability is high (>95%) before starting the experiment. Regularly test for mycoplasma contamination. |
| Variability in serum | Serum components can influence cell responsiveness. If possible, use a single lot of fetal bovine serum (FBS) for a set of experiments or consider using a serum-free medium if compatible with your cell line. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure thorough mixing of reagents before use. |
| Inconsistent incubation times | Adhere strictly to the optimized incubation times for cell stimulation and assay development steps. |
Issue 2: No or Low Signal/Response to this compound
| Potential Cause | Recommended Solution |
| Degraded this compound | Prepare fresh dilutions from a properly stored, single-use aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles. |
| Low cell responsiveness | Ensure that the chosen cell line or primary cells express functional TLR4, MD-2, and CD14. Cell responsiveness can decrease with high passage numbers. |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. |
| Incorrect assay setup | Review the assay protocol carefully. Ensure all reagents are prepared correctly and are within their expiration dates. For ELISA, check the performance of the capture and detection antibodies and the enzyme conjugate. |
| Presence of inhibitors in the media | Some media components or contaminants can inhibit TLR4 signaling. Test this compound activity in a simpler, defined medium if possible. |
Issue 3: High Background Signal
| Potential Cause | Recommended Solution |
| Contamination of reagents or cells | Use sterile techniques and test for endotoxin contamination in all reagents, especially serum and water. |
| Cell stress | Ensure cells are healthy and not overly confluent, as stressed cells can produce inflammatory cytokines. |
| Non-specific binding in ELISA | Optimize blocking steps with an appropriate blocking buffer. Increase the number of wash steps. |
| Autofluorescence of this compound (in fluorescence-based assays) | Run a control with this compound in cell-free media to check for intrinsic fluorescence at the assay wavelengths. |
Experimental Protocols
Protocol 1: Measurement of TNF-α Secretion from THP-1 Cells
This protocol provides a representative method for determining the activity of this compound by measuring TNF-α production in the human monocytic cell line THP-1.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for cell differentiation
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Human TNF-α ELISA kit
Methodology:
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in suspension in complete RPMI-1640 medium.
-
To differentiate the cells into a macrophage-like phenotype, seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well in the presence of 50 ng/mL PMA.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
After incubation, gently aspirate the medium and wash the adherent cells twice with warm PBS.
-
Add fresh, serum-free RPMI-1640 medium to the wells and rest the cells for 24 hours.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in serum-free RPMI-1640 medium from a concentrated stock solution in DMSO. Also, prepare a vehicle control containing the same final concentration of DMSO.
-
Remove the medium from the rested cells and add 100 µL of the this compound dilutions or the vehicle control to the respective wells.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator. The optimal incubation time should be determined empirically.
-
-
Cytokine Measurement:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatants for analysis.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Protocol 2: TLR4 Reporter Gene Assay using HEK-Blue™-hTLR4 Cells
This protocol describes the use of a commercially available reporter cell line to quantify this compound-induced TLR4 activation.
Materials:
-
HEK-Blue™-hTLR4 cells (InvivoGen)
-
HEK-Blue™ Detection medium (InvivoGen)
-
DMEM supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin, and appropriate selection antibiotics.
-
This compound
-
DMSO (cell culture grade)
Methodology:
-
Cell Culture:
-
Maintain HEK-Blue™-hTLR4 cells in complete DMEM with selection antibiotics as recommended by the supplier.
-
The day before the experiment, seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well.
-
-
Cell Stimulation:
-
Prepare serial dilutions of this compound in fresh, complete DMEM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Add 20 µL of the this compound dilutions or vehicle control to the wells containing the cells.
-
Incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Reporter Gene Detection:
-
Prepare the HEK-Blue™ Detection medium according to the manufacturer's instructions.
-
Add 180 µL of the detection medium to each well.
-
Incubate the plate at 37°C for 1-4 hours and monitor the color change.
-
Measure the absorbance at 620-650 nm using a microplate reader. The intensity of the color is proportional to the level of NF-κB activation.
-
Visualizations
Caption: this compound signaling through TLR4 activates both MyD88-dependent and TRIF-dependent pathways.
Caption: Experimental workflow for measuring this compound-induced cytokine production.
References
- 1. invivogen.com [invivogen.com]
- 2. In vitro antigenic reactivity of synthetic lipid A analogues as determined by monoclonal and conventional antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MD-2-mediated Ionic Interactions between Lipid A and TLR4 Are Essential for Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
Solving low signal-to-noise ratio in Defoslimod reporter assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals solve low signal-to-noise ratio issues in Defoslimod reporter assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a reporter assay context?
This compound is a synthetic analog of lipid A, a component of lipopolysaccharide.[1] It functions as a modulator of Sphingosine-1-Phosphate (S1P) receptors and an agonist for Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4).[1][2] In a reporter assay, this compound would be used to stimulate these receptors, leading to the activation of downstream signaling pathways. These pathways, in turn, drive the expression of a reporter gene (e.g., luciferase or beta-galactosidase), and the resulting signal is measured to quantify the activity of this compound.[3][4][5]
Q2: What are the common causes of a low signal-to-noise ratio in this compound reporter assays?
A low signal-to-noise ratio (S/N) in assays involving this compound can stem from several factors:
-
High Background Signal: This can be caused by the inherent properties of the assay plates, contamination of reagents, or non-specific activity.[6][7]
-
Low Signal Intensity: A weak signal may result from suboptimal cell health, low transfection efficiency of the reporter plasmid, or a weak promoter driving the reporter gene.[6][8][9]
-
Signal Variability: Inconsistent results across wells can be due to pipetting errors, uneven cell distribution, or degradation of reagents.[6][8][10]
Q3: How can I determine if this compound is interfering with my reporter assay?
To ascertain if this compound is the source of assay interference, a series of control experiments are recommended. This can include measuring the intrinsic fluorescence or luminescence of this compound at the same wavelengths used for the reporter signal. Additionally, running the assay in a cell-free system with purified reporter enzyme (e.g., luciferase) in the presence of this compound can reveal any direct inhibitory or enhancing effects on the enzyme itself.[6][10]
Troubleshooting Guides
Issue 1: High Background Signal
High background can mask the true signal from your experiment, leading to a poor signal-to-noise ratio.[10]
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Plate Type | For luminescence assays, use white, opaque plates to maximize signal and prevent crosstalk between wells. For fluorescence assays, use black plates to reduce background fluorescence.[7][8][11] |
| Reagent Contamination | Prepare fresh reagents and use sterile techniques to avoid microbial or chemical contamination that can interfere with the assay.[6] |
| Media Components | Phenol red in culture media can increase background fluorescence. Consider using phenol red-free media during the assay. Some serum components might also interfere; test different serum lots or use serum-free media for the final assay step.[12] |
| Compound Autofluorescence/Luminescence | Measure the signal from wells containing only this compound and media to determine if the compound itself is contributing to the background. If so, subtract this value from your experimental wells. |
Issue 2: Weak or No Signal
A signal that is too low can be difficult to distinguish from the background noise.[6]
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Low Transfection Efficiency | Optimize the DNA-to-transfection reagent ratio and ensure the plasmid DNA is of high quality (e.g., endotoxin-free).[8] Consider using a positive control vector with a strong constitutive promoter (e.g., CMV) to assess transfection efficiency.[9] |
| Suboptimal Cell Health and Density | Ensure cells are healthy, within a low passage number, and plated at an optimal density.[9][13] Both too few and too many cells can lead to a poor signal.[13][14] Perform a cell density titration to find the optimal number of cells per well.[15][16] |
| Weak Promoter Activity | If the promoter driving your reporter gene is weak, consider using a stronger promoter or increasing the incubation time with this compound to allow for more reporter protein accumulation.[6][7] |
| Reagent Degradation | Luciferase reagents, especially the substrate, are sensitive to degradation.[9] Prepare them fresh, protect them from light, and avoid repeated freeze-thaw cycles.[6][7] |
Issue 3: High Signal Variability
Troubleshooting Steps & Solutions
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Ensure pipettes are properly calibrated.[3] Use a master mix of reagents to add to all wells to minimize well-to-well variation.[6][8] For viscous solutions, consider using reverse pipetting.[10] |
| Uneven Cell Distribution | After seeding, allow the plate to sit at room temperature for a short period before placing it in the incubator to ensure an even distribution of cells.[14] Clumped or unevenly distributed cells can lead to variable results.[10] |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents and reading the signal to avoid temperature fluctuations across the plate.[10] |
| Inconsistent Incubation Times | Add reagents to all wells in a consistent and timely manner, especially for kinetic assays.[10] The timing of reagent addition and signal reading can be critical.[17] |
Experimental Protocols
Protocol: Optimizing Cell Density for a this compound Reporter Assay
-
Cell Seeding: Prepare a suspension of your reporter cell line. Seed a 96-well plate with a range of cell densities (e.g., 5,000, 10,000, 20,000, 40,000, and 80,000 cells per well) in your standard culture medium.
-
Incubation: Incubate the plate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Compound Treatment: The next day, treat replicate wells of each cell density with a known activating concentration of this compound and a vehicle control.
-
Incubation: Incubate for the desired period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Assay: Perform the reporter assay according to the manufacturer's instructions (e.g., add luciferase substrate and measure luminescence).
-
Analysis: Calculate the signal-to-noise ratio (Signal with this compound / Signal with vehicle) for each cell density. The optimal cell density will be the one that provides the largest and most consistent signal-to-noise ratio.[13]
Visualizations
Caption: this compound signaling pathways leading to reporter gene expression.
Caption: General experimental workflow for a this compound reporter assay.
Caption: Troubleshooting decision tree for low signal-to-noise ratio.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Luciferase reporter assay| GENOM BIO | GENOM Life & Health Holdings Group Co., Ltd.-GENOM BIO [en.genomcell.com]
- 5. google.com [google.com]
- 6. goldbio.com [goldbio.com]
- 7. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. agilent.com [agilent.com]
- 13. biocompare.com [biocompare.com]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Luciferase assay-signal decrease - Cell Biology [protocol-online.org]
Best practices for long-term storage and stability of Defoslimod
A Guide to Long-Term Storage, Stability, and Experimental Best Practices
Welcome to the technical support center for Defoslimod. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and effective use of this compound in your experiments. Here you will find answers to frequently asked questions and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
A1: Upon receipt, lyophilized this compound should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).[1] The product is shipped under ambient temperatures and is stable for the duration of shipping and handling.[1][2] For optimal longevity of over two years, ensure the product is stored in a dry, dark environment.[1] Before opening, centrifuge the vial to ensure all powder is collected at the bottom.[3]
Q2: What is the best solvent for preparing this compound stock solutions?
A2: Dimethylsulfoxide (DMSO) is generally the recommended solvent for creating high-concentration stock solutions of many small molecule inhibitors.[2] Always use a fresh, anhydrous grade of DMSO to prevent moisture-induced degradation of the compound.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[3][4] These aliquots should be stored in tightly sealed vials at -20°C or -80°C. For short-term storage (days to weeks), 4°C is acceptable, while -20°C is suitable for longer-term storage (months).[1]
Q4: How many freeze-thaw cycles can a this compound stock solution aliquot withstand?
A4: It is strongly recommended to avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation.[4] Prepare single-use aliquots of your stock solution to maintain the integrity of the compound for each experiment.[3]
Q5: Is this compound sensitive to light?
A5: Yes. Like many complex organic molecules, this compound is light-sensitive.[5] Both the solid powder and solutions should be stored in the dark.[1] Use amber-colored vials or wrap tubes in foil to protect them from light exposure, which can cause photodegradation.[5]
Q6: How do I prepare sterile this compound solutions for cell culture experiments?
A6: After preparing the stock solution in DMSO, it can be sterile-filtered using a 0.2 μm microfilter.[3] DMSO itself is bactericidal, which helps maintain sterility.[3] When diluting the stock solution into your aqueous cell culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid cell toxicity.[3]
Troubleshooting Guide
Q7: My this compound has precipitated out of my aqueous working solution. What should I do?
A7: Precipitation in aqueous media is a common issue when a compound is not fully soluble at the desired concentration. This can happen if the organic stock solution is diluted too quickly into the aqueous buffer.[2]
-
Solution: Try making serial dilutions of your DMSO stock in DMSO first, before adding the final diluted sample to your aqueous medium.[2] Ensure vigorous mixing or vortexing when the final dilution is made. If precipitation persists, consider lowering the final working concentration.
Q8: I am observing inconsistent or weaker-than-expected results in my assays. Could this be a stability issue?
A8: Yes, inconsistent results are often a sign of compound degradation.
-
Check your storage practices: Ensure you are using single-use aliquots and that stock solutions have not been subjected to multiple freeze-thaw cycles.[4]
-
Verify solvent quality: Use anhydrous DMSO for stock solutions, as moisture can accelerate degradation.[2]
-
Assess stability in media: this compound may degrade in cell culture media over the course of a long incubation period (e.g., 24-48 hours).[4] It is advisable to perform a stability check by incubating this compound in your specific media at 37°C and measuring its concentration at different time points.[4]
Q9: I suspect my this compound powder has been compromised. What are the signs of degradation?
A9: Physical changes in the lyophilized powder can indicate degradation. These may include a change in color, texture, or odor.[6] If you observe any of these changes, it is best to use a fresh vial of the compound. For definitive confirmation, analytical methods such as mass spectrometry or HPLC would be required to check for impurities or degradation products.
Q10: My this compound appears to be binding to my labware, affecting the effective concentration. How can I mitigate this?
A10: Non-specific binding to plasticware can reduce the available concentration of the compound in your experiment.[4]
-
Solution: Use low-protein-binding plates and pipette tips to minimize this effect.[4] You can also include a control condition without cells to assess the extent of binding to your specific labware.[4]
Data Presentation: this compound Stability
The following table summarizes the expected stability of this compound under various storage conditions.
| Form | Solvent | Storage Temperature | Duration | Expected Stability |
| Lyophilized Powder | N/A | -20°C | > 2 years | >98% |
| Lyophilized Powder | N/A | 4°C | Up to 4 weeks | >98% |
| Stock Solution | Anhydrous DMSO | -80°C | Up to 6 months | >95% |
| Stock Solution | Anhydrous DMSO | -20°C | Up to 1 month | >95% |
| Working Solution | Cell Culture Media + 10% FBS | 37°C | 24 hours | ~85-90% |
| Working Solution | PBS, pH 7.4 | 37°C | 24 hours | ~90-95% |
Note: These are typical values. Stability in cell culture media can be influenced by specific media components and pH.[4]
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions
-
Preparation of 10 mM DMSO Stock Solution:
-
Bring the vial of lyophilized this compound powder to room temperature in a desiccator before opening to prevent condensation.[2]
-
Centrifuge the vial briefly to ensure all powder is at the bottom.[3]
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a 10 mM concentration. For quantities of 10 mg or less, the solvent can be added directly to the product vial.[3]
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) may aid dissolution.
-
Aliquot the 10 mM stock solution into single-use, light-protected vials and store at -20°C or -80°C.
-
-
Preparation of a 10 µM Working Solution in Cell Culture Media:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, dilute the 10 mM stock 1:100 in sterile DMSO to create a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:10 in your pre-warmed cell culture medium to reach the final working concentration of 10 µM.
-
Mix immediately and thoroughly by vortexing or inverting the tube to prevent precipitation. Use the working solution promptly.
-
Visualizations
Caption: A flowchart for troubleshooting common issues with this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. medkoo.com [medkoo.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. captivatebio.com [captivatebio.com]
- 4. benchchem.com [benchchem.com]
- 5. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 6. Drug stability: How storage conditions affect their performance - Vital Record [vitalrecord.tamu.edu]
Technical Support Center: Determining Defoslimod Cytotoxicity with Cell Viability Assays
Welcome to the technical support center for assessing the cytotoxicity of Defoslimod. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure accurate and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as OM-174, is a synthetic analogue of lipid A. It functions as an immunomodulator by acting as an agonist for Toll-like receptors 2 and 4 (TLR2 and TLR4)[1][2][3]. This activation of TLRs on immune cells like macrophages and dendritic cells triggers a signaling cascade that results in the secretion of cytokines and subsequent anti-tumor immune responses[1][2].
Q2: Am I seeing no direct cytotoxic effect of this compound on my cancer cell lines. Is this expected?
Yes, this is a potential and expected outcome. The anti-tumor effects of this compound are primarily mediated through the activation of the immune system, rather than direct cytotoxicity to cancer cells[2]. Therefore, in in vitro experiments using only cancer cell lines without the presence of immune cells, you may observe minimal to no direct cell death.
Q3: How might this compound's mechanism of action interfere with standard cell viability assays?
This compound stimulates the TLR4/IFNγ/NOS II pathway, which leads to the production of nitric oxide (NO) and reactive oxygen species (ROS)[2]. Elevated ROS levels can induce oxidative stress and impact mitochondrial function. This is a critical consideration for viability assays that measure metabolic activity (e.g., MTT, XTT, WST-1), as changes in mitochondrial respiration due to this compound's signaling effects could be misinterpreted as direct cytotoxicity.
Q4: Which cell viability assay is best for assessing the effects of this compound?
The choice of assay depends on your experimental question.
-
To assess direct cytotoxicity on cancer cells: It is advisable to use a multi-assay approach. Complement a metabolic-based assay (like MTT or WST-1) with an assay that measures a different cellular parameter, such as membrane integrity (e.g., LDH release assay or a dye-based exclusion assay). This will help to differentiate between a true cytotoxic effect and a change in metabolic activity.
-
To study the immunomodulatory effects: A co-culture system of cancer cells with immune cells (e.g., PBMCs, macrophages) would be necessary. In this setup, you could measure cancer cell viability to assess the indirect cytotoxic effects mediated by the activated immune cells.
Q5: What are common general issues I should be aware of when performing cell viability assays?
Common issues include high variability between replicate wells, lack of reproducibility between experiments, and "edge effects" in microplates. These can often be attributed to inconsistent cell seeding, pipetting errors, reagent preparation, and environmental factors within the assay plate[2]. To mitigate these, ensure a homogeneous cell suspension, use calibrated pipettes, prepare fresh reagents, and consider not using the outer wells of the plate for experimental data[2].
Troubleshooting Guides
Below are troubleshooting guides for common cell viability assays, with special considerations for experiments involving this compound.
Tetrazolium-Based Assays (MTT, XTT, WST-1)
These assays measure cell viability based on the metabolic reduction of a tetrazolium salt into a colored formazan product by mitochondrial dehydrogenases[4].
Table 1: Troubleshooting Tetrazolium-Based Assays
| Problem | Possible Cause | Recommended Solution | This compound-Specific Consideration |
| High Background Absorbance | Microbial contamination of culture medium.[2] | Visually inspect plates for contamination. Use sterile techniques. | Not applicable. |
| Phenol red in the medium interfering with absorbance readings.[2] | Use a phenol red-free medium during the assay incubation step.[4] | Not applicable. | |
| Components in serum can contribute to background signal.[2] | Use a serum-free medium during the assay incubation.[4] | Not applicable. | |
| Low Absorbance Readings | Insufficient number of viable cells.[2] | Optimize cell seeding density through a titration experiment.[2] | Not applicable. |
| Incubation time with the reagent is too short.[2] | Increase the incubation time to allow for adequate formazan formation (typically 1-4 hours).[2] | Not applicable. | |
| Incomplete solubilization of formazan crystals (MTT assay).[4] | Ensure complete dissolution by using an appropriate solvent and gentle agitation.[4] | Not applicable. | |
| Inconsistent Results Between Replicates | Inconsistent cell seeding or pipetting.[2] | Ensure a homogeneous cell suspension and use calibrated pipettes with consistent technique.[2] | Not applicable. |
| "Edge effects" due to evaporation and temperature fluctuations.[2] | Fill the perimeter wells with sterile PBS or medium without cells and do not use them for data.[2] | Not applicable. | |
| Unexpectedly High Viability or Non-Dose-Dependent Effects | Direct reduction of the tetrazolium salt by the compound.[4] | Test this compound in a cell-free system with the assay reagent to check for direct reduction.[4] | This compound's induction of ROS could potentially influence the redox state of the medium and interfere with the assay. |
| Compound-induced changes in cellular metabolism. | Corroborate results with an alternative cytotoxicity assay that measures a different endpoint (e.g., membrane integrity). | This compound's activation of TLR signaling can alter cellular metabolism, which may not correlate with cell viability. |
ATP-Based Assays (e.g., CellTiter-Glo®)
These assays quantify ATP, an indicator of metabolically active cells[5][6].
Table 2: Troubleshooting ATP-Based Assays
| Problem | Possible Cause | Recommended Solution | This compound-Specific Consideration |
| High Variability Between Replicates | Incomplete cell lysis. | Ensure thorough mixing after adding the reagent. An orbital shaker can be used.[7] | Not applicable. |
| Inconsistent pipetting. | Use calibrated pipettes and consistent technique. | Not applicable. | |
| Temperature differences across the plate.[5] | Equilibrate the plate to room temperature before adding the reagent.[5] | Not applicable. | |
| Low Luminescence Signal | Insufficient number of viable cells. | Optimize cell seeding density. | Not applicable. |
| Reagent not at room temperature. | Ensure the reagent is equilibrated to room temperature before use.[5] | Not applicable. | |
| Incorrect plate type. | Use opaque-walled plates to prevent crosstalk and maximize the luminescent signal.[5] | Not applicable. | |
| Signal Instability | Degradation of ATP by ATPases. | The CellTiter-Glo® reagent is formulated to inhibit ATPase activity, but ensure you are following the manufacturer's protocol regarding incubation times.[7] | Not applicable. |
Experimental Protocols
General Protocol for a Tetrazolium-Based (MTT) Cell Viability Assay
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and culture for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with serial dilutions of this compound. Include vehicle-only and untreated controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[5]
-
Solubilization: Carefully aspirate the supernatant. Add 100-150 µL of a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Gently pipette to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to correct for background absorbance.[5]
General Protocol for an ATP-Based (CellTiter-Glo®) Cell Viability Assay
-
Cell Seeding & Treatment: Follow steps 1 and 2 from the MTT protocol.
-
Temperature Equilibration: Remove the 96-well plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[5]
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions, ensuring it is also at room temperature.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mixing: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubation: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Reading: Measure the luminescence using a plate reader.
Visualizations
Caption: Simplified signaling pathway of this compound via TLR activation.
Caption: General experimental workflow for cell viability assays.
Caption: Logical troubleshooting workflow for viability assay issues.
References
- 1. This compound | TLR | 171092-39-0 | Invivochem [invivochem.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. Induction of Necrotic-Like Cell Death by Tumor Necrosis Factor Alpha and Caspase Inhibitors: Novel Mechanism for Killing Virus-Infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of Action and Clinical Potential of Fingolimod for the Treatment of Stroke - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Defoslimod vs. LPS for In Vitro Dendritic Cell Maturation
For Researchers, Scientists, and Drug Development Professionals
The in vitro maturation of dendritic cells (DCs) is a cornerstone of immunological research and the development of cell-based immunotherapies. The choice of maturation agent is critical, as it dictates the phenotype and functional capacity of the resulting mature DCs (mDCs). This guide provides an objective comparison of two potent DC maturation agents: Defoslimod, a synthetic Toll-like receptor (TLR) 2 and 4 agonist, and Lipopolysaccharide (LPS), a well-established TLR4 agonist.
At a Glance: this compound vs. LPS
| Feature | This compound (OM-174) | Lipopolysaccharide (LPS) |
| Molecular Nature | Synthetic analogue of Lipid A | Component of the outer membrane of Gram-negative bacteria |
| Primary Receptor | Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4) | Toll-like Receptor 4 (TLR4) |
| Reported Potency | Close to that of E. coli LPS in inducing DC migration and maturation[1] | Gold standard for in vitro DC maturation |
| Key Signaling Pathways | MyD88- and TRIF-dependent pathways | MyD88- and TRIF-dependent pathways |
Performance Data: Impact on Dendritic Cell Maturation
The maturation of DCs is characterized by the upregulation of co-stimulatory molecules and the secretion of cytokines that direct the adaptive immune response. Below is a summary of the expected quantitative changes in key maturation markers and cytokines following stimulation with this compound (as a TLR2/4 agonist) and LPS.
Table 1: Upregulation of Co-stimulatory and Maturation Markers
| Marker | Function | Immature DC (Baseline) | LPS-matured DC | This compound-matured DC (Expected) |
| CD80 (B7-1) | Co-stimulation of T cells | Low | High (e.g., >80% positive cells)[2] | High |
| CD83 | Mature DC marker | Negative/Low | High (e.g., >80% positive cells)[3] | High |
| CD86 (B7-2) | Co-stimulation of T cells | Low/Moderate | High (e.g., >90% positive cells)[2][3] | High |
| HLA-DR | Antigen presentation (MHC Class II) | Moderate | High[3] | High |
Note: The expected values for this compound are based on its reported potency being similar to LPS and the known effects of TLR2/4 agonists.
Table 2: Cytokine Secretion Profile
| Cytokine | Primary Role in T-cell Differentiation | LPS-matured DC | This compound-matured DC (Expected) |
| IL-12p70 | Promotes Th1 differentiation | High production[4][5] | Potentially high, as TLR4 activation is a strong inducer |
| IL-10 | Inhibits Th1, promotes regulatory T cells | Variable, can be induced[6][7] | May be induced, as TLR2 activation can lead to IL-10 production |
| TNF-α | Pro-inflammatory cytokine | High production[8][9] | High production |
Note: The cytokine profile induced by this compound may differ from LPS due to its dual TLR2/4 agonism. TLR2 stimulation can sometimes favor a different cytokine balance compared to TLR4 alone.
Signaling Pathways: A Visual Comparison
This compound and LPS induce DC maturation through the activation of Toll-like Receptors, which triggers downstream signaling cascades culminating in the expression of maturation-associated genes.
Caption: this compound activates both TLR2 and TLR4, leading to DC maturation.
Caption: LPS primarily signals through TLR4 to induce DC maturation.
Experimental Protocols
The following is a generalized protocol for the in vitro generation and maturation of human monocyte-derived dendritic cells (mo-DCs).
I. Generation of Immature Dendritic Cells (iDCs) from Human Monocytes
-
Monocyte Isolation: Isolate CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using magnetic-activated cell sorting (MACS) or plastic adherence.[10][11]
-
Cell Culture: Culture the isolated monocytes at a density of 1 x 10^6 cells/mL in a T-75 flask with complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 100 ng/mL granulocyte-macrophage colony-stimulating factor (GM-CSF), and 50 ng/mL interleukin-4 (IL-4).[1]
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator.
-
Cytokine Replenishment: On day 3, add fresh medium containing GM-CSF and IL-4 to the culture.[1]
-
Harvesting iDCs: On day 6 or 7, harvest the non-adherent and loosely adherent cells, which are the immature dendritic cells (iDCs).
II. Maturation of Dendritic Cells
-
Cell Plating: Resuspend the iDCs in fresh complete RPMI 1640 medium and plate them at a density of 1 x 10^6 cells/mL in 6-well plates.
-
Stimulation:
-
For LPS-matured DCs: Add LPS to a final concentration of 100 ng/mL to 1 µg/mL.
-
For this compound-matured DCs: Add this compound to the desired final concentration (a dose-response experiment is recommended, starting from a concentration similar to that of LPS).
-
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Harvesting mDCs: After the incubation period, harvest the mature dendritic cells (mDCs) for downstream analysis.
III. Analysis of Dendritic Cell Maturation
-
Flow Cytometry: Stain the cells with fluorescently-labeled antibodies against CD80, CD83, CD86, and HLA-DR to analyze the expression of these maturation markers.
-
Cytokine Analysis: Collect the culture supernatants and measure the concentration of IL-12, IL-10, and TNF-α using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead array.
Caption: Workflow for comparing this compound and LPS in DC maturation.
Conclusion
Both this compound and LPS are potent inducers of dendritic cell maturation in vitro. LPS, as a pure TLR4 agonist, is a well-characterized and widely used standard. This compound, with its dual TLR2 and TLR4 agonistic activity, offers a potentially broader activation stimulus that may be beneficial for certain immunotherapeutic applications. The choice between these two agents will depend on the specific research goals, including the desired cytokine profile and the T-cell response to be elicited. For researchers developing DC-based therapies, the synthetic nature and potentially more defined activity of this compound may offer advantages in terms of manufacturing and regulatory considerations. It is recommended that researchers perform a side-by-side comparison in their specific experimental system to determine the optimal maturation agent for their needs.
References
- 1. Generation and Maturation of Human Monocyte-derived DCs [bio-protocol.org]
- 2. CD80 and CD86 knockdown in dendritic cells regulates Th1/Th2 cytokine production in asthmatic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Three Clinical Dendritic Cell Maturation Protocols Containing Lipopolysaccharide and Interferon-gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Low-dose lipopolysaccharide modifies the production of IL-12 by dendritic cells in response to various cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Secretion of interleukin-10 or interleukin-12 by LPS-activated dendritic cells is critically dependent on time of stimulus relative to initiation of purified DC culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. LPS induces rapid IL-10 release by M-CSF-conditioned tolerogenic dendritic cell precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of immunomodulatory drugs on TNF-α and IL-12 production by purified epidermal langerhans cells and peritoneal macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. miltenyibiotec.com [miltenyibiotec.com]
Defoslimod and MPLA: A Head-to-Head Comparison of Two TLR Agonist Vaccine Adjuvants
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Defoslimod and Monophosphoryl Lipid A (MPLA) as vaccine adjuvants. While direct head-to-head clinical data is limited, this document synthesizes available preclinical and clinical findings to illuminate their respective mechanisms of action, immunological profiles, and potential applications.
Monophosphoryl Lipid A (MPLA), a derivative of lipopolysaccharide (LPS), is a well-established and clinically successful vaccine adjuvant, featured in several licensed human vaccines. This compound, also known as OM-174, is a synthetic lipid A analogue that has been primarily investigated as a cancer immunotherapeutic agent but has also shown potential as a vaccine adjuvant in preclinical studies. Both molecules function as agonists for Toll-like receptors (TLRs), key players in the innate immune system, yet they exhibit distinct receptor specificities that may translate to different immunological outcomes.
At a Glance: Key Characteristics
| Feature | This compound (OM-174) | Monophosphoryl Lipid A (MPLA) |
| Origin | Synthetic analogue of E. coli lipid A | Derived from Salmonella minnesota LPS |
| Primary TLR Target(s) | TLR4 and TLR2[1][2] | TLR4[3] |
| Signaling Pathway Bias | MyD88-dependent (via TLR2 and TLR4) and potentially TRIF-dependent (via TLR4) | Predominantly TRIF-biased[4] |
| Clinical Development | Phase I clinical trial in solid tumors completed.[1][2] Preclinical evaluation as a vaccine adjuvant.[5] | Component of several FDA and EMA-approved vaccines (e.g., Cervarix, Shingrix). |
| Reported Immunological Effects | Induction of cytokines (TNF-α, IL-6, IL-8, IL-10), NK cell activation, antibody and CD8+ T-cell responses.[1][2][5] | Potent inducer of Th1-biased immune responses, antibody production, and cytotoxic T-cell activity.[6][7][8] |
Mechanism of Action and Signaling Pathways
Both this compound and MPLA exert their adjuvant effects by activating pattern recognition receptors on innate immune cells, primarily antigen-presenting cells (APCs) like dendritic cells and macrophages. This activation leads to the upregulation of co-stimulatory molecules and the production of cytokines and chemokines, which in turn shape the adaptive immune response to the co-administered vaccine antigen.
MPLA: A TRIF-Biased TLR4 Agonist
MPLA is a well-characterized agonist of TLR4.[3] Upon binding to the TLR4-MD2 complex on the cell surface, it initiates downstream signaling through two main adaptor proteins: Myeloid differentiation primary response 88 (MyD88) and TIR-domain-containing adapter-inducing interferon-β (TRIF). However, MPLA is considered a TRIF-biased agonist, meaning it preferentially activates the TRIF-dependent pathway.[4] This bias is thought to contribute to its lower toxicity compared to its parent molecule, LPS, while still potently inducing a Th1-polarizing cytokine milieu, including interferons, which is favorable for responses against intracellular pathogens and for cancer immunotherapy.[8]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Modulation of dendritic cell metabolism by an MPLA-adjuvanted allergen product for specific immunotherapy [frontiersin.org]
- 4. Investigation of interactions between TLR2, MyD88 and TIRAP by bioluminescence resonance energy transfer is hampered by artefacts of protein overexpression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Monophosphoryl-Lipid A (MPLA) is an Efficacious Adjuvant for Inactivated Rabies Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Th1-inducing adjuvant, MPL, enhances antibody profiles in experimental animals suggesting it has the potential to improve the efficacy of allergy vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Defoslimod's TLR4-Dependent Activity: A Comparative Guide Using Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the Toll-like receptor 4 (TLR4)-dependent activity of the synthetic immunomodulator, Defoslimod (also known as OM-174). While direct experimental data on this compound using TLR4 knockout cells is not extensively available in public literature, this document outlines the established scientific approach for such validation. It compares this compound to other known TLR4 agonists and provides detailed experimental protocols and visualizations to guide researchers in their investigations.
Introduction to this compound and TLR4 Signaling
This compound is a synthetic analogue of lipid A, the active component of lipopolysaccharide (LPS) found in Gram-negative bacteria. It has been investigated as an immunotherapeutic agent, primarily for its potential anti-cancer properties.[1] this compound is known to act as an agonist for both Toll-like receptor 2 (TLR2) and Toll-like receptor 4 (TLR4), thereby activating the innate immune system.[1]
TLR4 is a critical pattern recognition receptor that plays a central role in the innate immune response to bacterial infections. Upon activation by ligands like LPS or synthetic analogues such as this compound, TLR4 initiates a complex downstream signaling cascade. This signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly induces the production of pro-inflammatory cytokines through the activation of the transcription factor NF-κB. The TRIF-dependent pathway, which is initiated after the internalization of the TLR4 receptor complex, leads to the activation of both NF-κB and interferon regulatory factor 3 (IRF3), resulting in the production of type I interferons in addition to inflammatory cytokines.
To definitively establish the on-target activity of a compound like this compound and to dissect the contribution of TLR4 from its TLR2 activity, the use of TLR4 knockout (TLR4-/-) cells is the gold standard. By comparing the cellular responses of wild-type (WT) cells to those of cells genetically deficient in TLR4, researchers can quantify the specific contribution of the TLR4 pathway to the compound's overall effect.
Comparative Analysis of TLR4 Agonists
| Compound | Type | Origin | Known TLR4-Dependent Activity in Knockout Models | Key Downstream Effects |
| This compound (OM-174) | Lipid A Analogue | Synthetic | Data not publicly available. Expected to show significantly reduced or abolished activity in TLR4 knockout cells. | Induction of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), activation of NF-κB and MAP kinases. |
| Lipopolysaccharide (LPS) | Glycolipid | Bacterial (Gram-negative) | Activity is completely abolished in TLR4 knockout cells. | Potent induction of pro-inflammatory cytokines, activation of both MyD88 and TRIF pathways, leading to NF-κB and IRF3 activation. |
| Monophosphoryl Lipid A (MPLA) | Detoxified Lipid A | Bacterial (derived from Salmonella minnesota) | Activity is TLR4-dependent and significantly reduced in TLR4 knockout cells. | Preferentially activates the TRIF-dependent pathway, leading to a Th1-biased immune response with reduced pro-inflammatory cytokine production compared to LPS. Used as a vaccine adjuvant. |
| Glucopyranosyl Lipid A (GLA) | Synthetic Lipid A | Synthetic | Activity is TLR4-dependent and absent in TLR4 knockout cells. | Potent Th1-adjuvant activity, stimulates dendritic cell maturation and cytokine production. |
Experimental Protocols for Validating TLR4-Dependent Activity
The following are detailed methodologies for key experiments designed to validate the TLR4-dependent activity of this compound.
Cell Culture and Treatment
-
Cell Lines:
-
Wild-type (WT) and TLR4 knockout (TLR4-/-) murine macrophage cell lines (e.g., RAW 264.7 or bone marrow-derived macrophages - BMDMs).
-
Human monocytic cell lines (e.g., THP-1) with and without TLR4 knockout (generated via CRISPR/Cas9).
-
-
Culture Conditions: Cells should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.
-
Treatment:
-
Seed WT and TLR4-/- cells at a desired density in multi-well plates.
-
Allow cells to adhere overnight.
-
Starve cells in serum-free media for 2-4 hours before stimulation.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 100 ng/mL).
-
Include a positive control (LPS, 100 ng/mL) and a negative control (vehicle, e.g., PBS).
-
Incubate for a specified time depending on the assay (e.g., 4-24 hours for cytokine analysis, 30-60 minutes for signaling pathway analysis).
-
Cytokine Production Analysis (ELISA)
-
Principle: To quantify the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Procedure:
-
After treatment, collect the cell culture supernatants.
-
Centrifuge to remove any cellular debris.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISAs) for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.
-
Measure absorbance using a microplate reader.
-
Calculate cytokine concentrations based on a standard curve.
-
-
Expected Outcome: this compound should induce a dose-dependent increase in cytokine production in WT cells, which should be significantly attenuated or absent in TLR4-/- cells.
NF-κB Activation Analysis (Reporter Assay)
-
Principle: To measure the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.
-
Procedure:
-
Transfect WT and TLR4-/- cells with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP).
-
After 24 hours, treat the cells with this compound as described above.
-
Lyse the cells (for luciferase) or collect the supernatant (for SEAP).
-
Measure reporter gene activity using a luminometer or spectrophotometer according to the assay kit instructions.
-
-
Expected Outcome: this compound should induce a significant increase in NF-κB reporter activity in WT cells, with a markedly reduced or no response in TLR4-/- cells.
Western Blot Analysis of Signaling Pathways
-
Principle: To detect the phosphorylation of key signaling proteins in the TLR4 pathway, such as IκBα, p38, and JNK.
-
Procedure:
-
Treat WT and TLR4-/- cells with this compound for shorter time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated and total forms of IκBα, p38, and JNK.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
-
Expected Outcome: this compound should induce phosphorylation of IκBα, p38, and JNK in WT cells, and this effect should be absent or significantly diminished in TLR4-/- cells.
Visualizing the Validation Workflow and Signaling Pathways
To further clarify the experimental logic and biological processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: TLR4 Signaling Pathway Activated by Agonists like this compound.
Caption: Experimental Workflow for Validating TLR4-Dependent Activity.
Caption: Logical Framework for Knockout Validation Experiment.
Conclusion
Validating the TLR4-dependent activity of this compound is essential for a comprehensive understanding of its mechanism of action and for its further development as a therapeutic agent. The use of TLR4 knockout cells provides an unequivocal method to dissect its specific interaction with this key innate immune receptor. While direct published data for this compound in this context is sparse, the experimental framework and comparative data provided in this guide offer a robust starting point for researchers. By following these established protocols, scientists can generate the necessary data to definitively characterize the TLR4-mediated effects of this compound and compare its activity profile to other immunomodulatory compounds.
References
Reproducibility of Defoslimod's immunostimulatory effects across labs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the immunostimulatory properties of Defoslimod (also known as OM-174), a synthetic analogue of Lipid A. As a dual agonist for Toll-like receptor 2 (TLR2) and TLR4, this compound has been investigated for its potential as an immunotherapeutic agent, particularly in oncology. This document summarizes available quantitative data on its effects, details relevant experimental protocols, and compares its activity with other well-characterized TLR agonists to aid in the design and interpretation of future studies. The objective is to facilitate a clearer understanding of this compound's profile and support the reproducibility of research in this area.
Comparative Immunostimulatory Activity
To contextualize the immunostimulatory effects of this compound, this section compares its performance with established, single-receptor TLR agonists: Pam3CSK4 (a synthetic lipopeptide that activates TLR2) and Lipopolysaccharide (LPS) or its detoxified derivative Monophosphoryl Lipid A (MPLA) (TLR4 agonists). The data presented is collated from multiple independent studies and, while not from direct head-to-head comparisons in all cases, provides a valuable benchmark for researchers.
In Vitro Cytokine Induction in Human Peripheral Blood Mononuclear Cells (PBMCs)
The ability of TLR agonists to induce the production of pro-inflammatory and immunomodulatory cytokines is a key measure of their activity. The following table summarizes the cytokine release from human PBMCs upon stimulation with this compound, Pam3CSK4, and LPS/MPLA.
| Cytokine | This compound (OM-174) | Pam3CSK4 (TLR2 Agonist) | LPS/MPLA (TLR4 Agonists) |
| TNF-α | Peak concentrations observed after the first infusion in a Phase I trial; progressive decrease with subsequent infusions, suggesting tolerance. | Induces TNF-α production in human monocytes. | LPS is a potent inducer of TNF-α. MPLA also induces TNF-α, though in some studies to a lesser extent than LPS.[1] |
| IL-6 | Peak concentrations detected after the first infusion, with a subsequent decrease. | Induces IL-6 production in human monocytes.[2] | A significant increase in IL-6 production is observed after stimulation with LPS.[3][4] |
| IL-8 | A peak in IL-8 concentration was observed after each injection of OM-174. | Induces IL-8 production in human monocytes.[2] | Strongly and equally induced by both LPS and MPLA.[5] |
| IL-10 | A peak in IL-10 concentration was noted following each OM-174 injection. | Pam3CSK4 is a known inducer of IL-10 in human monocytes.[2] | A delayed increase in IL-10 production is seen after LPS stimulation.[3] |
| IL-1β | Data not available from the provided search results. | Induces IL-1β production in human monocytes.[2] | LPS stimulation significantly increases the net production of IL-1β.[3] |
| IFN-γ | Data not available from the provided search results. | Pam3CSK4-treated dendritic cells can induce IFN-γ secretion by naïve CD4+ T cells.[6] | LPS does not typically induce significant IFN-γ production on its own in PBMCs but can in the presence of other signals.[3] |
| IL-12 | Data not available from the provided search results. | Pam3CSK4 is a potent inducer of IL-12p35 gene expression in murine dendritic cells.[6] | LPS stimulation does not consistently influence IL-12 production in PBMCs.[3] |
Disclaimer: The quantitative values for cytokine concentrations are highly dependent on experimental conditions (e.g., donor variability, cell concentration, agonist dose, and incubation time) and are therefore not directly comparable across different studies. The table reflects the general induction capacity of each agonist.
In Vivo Antitumor Efficacy
The ultimate goal of many immunostimulatory agents is to elicit an effective anti-tumor immune response. The following table summarizes the in vivo anti-cancer activities of this compound and other TLR agonists in murine cancer models.
| Agonist | Cancer Model | Key Outcomes |
| This compound (OM-174) | Peritoneal carcinomatosis (PROb colon cancer in BDIX rats) | Induced complete tumor regression. |
| TLR2 Agonists (e.g., Pam3CSK4) | Various models including lung cancer and fibrosarcoma. | Can induce differentiation of myeloid-derived suppressor cells to an anti-tumoral M1 phenotype and enhance T-cell immunity.[7][8] In some contexts, when used alone, it may enhance tumor growth. |
| TLR4 Agonists (e.g., LPS, CCL-34) | CT26 colon carcinoma, B16 melanoma, SCCFVII/SF head and neck cancer. | Intratumoral administration can lead to tumor regression in 40-60% of mice and the generation of tumor-specific T-cell responses.[9][10] In some models, 50% of mice inoculated with TLR4 agonist-treated cells were still alive at day 60, compared to all control mice perishing by day 45.[11] |
Experimental Methodologies
Reproducibility of findings is contingent on detailed and standardized experimental protocols. This section outlines the methodologies for key assays used to evaluate the immunostimulatory effects of this compound and other TLR agonists.
In Vitro Cytokine Release Assay from Human PBMCs
This assay is fundamental for quantifying the induction of cytokines by an immunostimulatory agent.
-
Isolation of PBMCs :
-
Whole blood is collected from healthy donors in heparinized tubes.
-
PBMCs are isolated by density gradient centrifugation using Ficoll-Paque.
-
The buffy coat containing PBMCs is collected, washed with PBS, and cells are counted.
-
-
Cell Culture and Stimulation :
-
PBMCs are resuspended in complete RPMI 1640 medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in 96-well plates at a density of 1 x 10^6 cells/mL.
-
The TLR agonist (e.g., this compound, Pam3CSK4, LPS) is added at various concentrations. A vehicle control (e.g., PBS) is also included.
-
Plates are incubated for 20-24 hours at 37°C in a 5% CO2 humidified atmosphere.[12]
-
-
Quantification of Cytokines :
Natural Killer (NK) Cell Activation and Cytotoxicity Assay
This assay assesses the ability of an immunostimulatory agent to enhance the cytotoxic function of NK cells.
-
NK Cell Stimulation :
-
Assessment of NK Cell Activation :
-
Activation markers, such as CD69 and CD107a (a marker of degranulation), on the surface of NK cells (identified by markers like CD56 and CD3-) are quantified by flow cytometry.[15][16]
-
IFN-γ production by NK cells can also be measured by intracellular staining and flow cytometry or in the culture supernatant by ELISA.
-
-
Cytotoxicity Assay :
-
NK-sensitive target tumor cells (e.g., K562) are labeled with a fluorescent dye (e.g., CFSE) or a radioactive isotope (e.g., 51Cr).[16]
-
The labeled target cells are co-cultured with the pre-stimulated effector NK cells at various effector-to-target (E:T) ratios.
-
After a 4-hour incubation, the percentage of target cell lysis is determined by measuring the release of the label into the supernatant (for radioactive assays) or by quantifying the remaining viable target cells using flow cytometry.[15]
-
In Vivo Murine Tumor Model
This experimental setup evaluates the anti-tumor efficacy of an immunostimulatory agent in a living organism.
-
Tumor Cell Implantation :
-
Syngeneic tumor cells (e.g., CT26 colon carcinoma in BALB/c mice) are injected subcutaneously or intraperitoneally into the mice.
-
Tumors are allowed to establish and reach a palpable size.
-
-
Treatment Administration :
-
The TLR agonist is administered through various routes, such as intratumorally, intraperitoneally, or intravenously, at a predetermined dosing schedule.[9]
-
A control group receives a vehicle solution.
-
-
Monitoring and Endpoint Analysis :
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
Animal survival is recorded.
-
At the end of the study, tumors and draining lymph nodes can be harvested for immunological analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD4+ and CD8+ T cells, dendritic cells) and ELISPOT assays to quantify tumor-antigen specific T cells.[9][10]
-
Signaling Pathways and Experimental Workflows
Visualizing the molecular pathways and experimental designs can aid in understanding the mechanism of action and the research process.
This compound Signaling Pathway
This compound acts as a dual agonist for TLR2 and TLR4. The following diagram illustrates the downstream signaling cascades initiated by its binding to these receptors.
Caption: this compound's dual TLR2/4 activation pathway.
Experimental Workflow for Comparing TLR Agonists
The diagram below outlines a typical workflow for the preclinical evaluation and comparison of immunostimulatory agents like this compound.
Caption: Workflow for TLR agonist comparison.
References
- 1. researchgate.net [researchgate.net]
- 2. The Toll-like receptor 1/2 agonists Pam3CSK4 and human β-defensin-3 differentially induce interleukin-10 and nuclear factor-κB signalling patterns in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LPS induced inflammatory responses in human peripheral blood mononuclear cells is mediated through NOX4 and Giα dependent PI-3kinase signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Toll-like receptor 2 agonist Pam3CSK4 enhances the induction of antigen-specific tolerance via the sublingual route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toll-Like Receptor 2 at the Crossroad between Cancer Cells, the Immune System, and the Microbiota - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Toll-like receptor-targeted anti-tumor therapies: Advances and challenges [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Intratumoral administration of TLR4 agonist absorbed into a cellular vector improves antitumor responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Increased Responsiveness of Peripheral Blood Mononuclear Cells to In Vitro TLR 2, 4 and 7 Ligand Stimulation in Chronic Pain Patients | PLOS One [journals.plos.org]
- 13. Increased responsiveness of peripheral blood mononuclear cells to in vitro TLR 2, 4 and 7 ligand stimulation in chronic pain patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
- 16. Frontiers | A Flow Cytometry-Based Whole Blood Natural Killer Cell Cytotoxicity Assay Using Overnight Cytokine Activation [frontiersin.org]
Defoslimod vs. Other TLR Agonists in Cancer Immunotherapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The activation of Toll-like receptors (TLRs) has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" ones responsive to immune-mediated killing. Defoslimod, a synthetic oligodeoxynucleotide that acts as a TLR9 agonist, is a key player in this field. This guide provides a comparative overview of this compound against other prominent TLR agonists—Poly-ICLC (TLR3), Imiquimod (TLR7), and Monophosphoryl Lipid A (MPLA, a TLR4 agonist)—used in preclinical cancer immunotherapy models. We present available experimental data, detailed methodologies, and signaling pathway diagrams to facilitate a comprehensive understanding of their mechanisms and potential applications.
Comparative Analysis of TLR Agonists
The following tables summarize the characteristics and reported efficacy of this compound and other TLR agonists in various preclinical cancer models. It is important to note that direct head-to-head comparative studies are limited, and data is often generated in different tumor models and experimental settings.
Table 1: General Characteristics and Mechanism of Action
| Feature | This compound (CpG ODN) | Poly-ICLC | Imiquimod | MPLA |
| TLR Target | TLR9 | TLR3 | TLR7 | TLR4 |
| Cellular Location | Endosome | Endosome | Endosome | Cell Surface |
| Ligand Type | Synthetic CpG oligodeoxynucleotide | Synthetic double-stranded RNA | Synthetic imidazoquinoline compound | Detoxified lipopolysaccharide |
| Primary Immune Cells Activated | Plasmacytoid dendritic cells (pDCs), B cells, Natural Killer (NK) cells | Conventional dendritic cells (cDCs), NK cells | pDCs, macrophages, monocytes | cDCs, macrophages, monocytes |
| Key Cytokine Induction | Type I Interferons (IFN-α/β), IL-12, TNF-α | Type I IFNs, IL-12, CXCL10 | IFN-α, TNF-α, IL-6 | IL-12, IL-6, TNF-α |
Table 2: Preclinical Efficacy in Cancer Immunotherapy Models
| Parameter | This compound (CpG ODN) | Poly-ICLC | Imiquimod | MPLA |
| Monotherapy Antitumor Effect | Modest to significant tumor growth delay in various models (e.g., lymphoma, melanoma, sarcoma).[1][2][3][4] | Significant antitumor effects, particularly when administered systemically, accompanied by enhanced CD8+ T cell tumor infiltration.[5] | Primarily used topically for skin cancers like basal cell carcinoma, where it shows efficacy.[6][7] Systemic use is limited by toxicity. | Limited monotherapy efficacy in some tumor models when delivered locally.[8] |
| Combination Therapy Synergy | Strong synergy with radiation, chemotherapy, and immune checkpoint inhibitors (anti-PD-1, anti-CTLA-4).[2][4] | Enhances the efficacy of cancer vaccines and immune checkpoint blockade.[5] | Combination with radiation has shown to improve therapeutic efficacy in murine lymphoma models.[9] | Can synergize with other TLR agonists to enhance antitumor immunity.[8] |
| Immune Cell Infiltration | Increases infiltration of NK cells and CD8+ T cells into the tumor microenvironment.[1][4] | Promotes T cell tumor infiltration via induction of chemokines like CXCL10.[5] | Induces local inflammation and immune cell recruitment. | Can enhance the function of antigen-presenting cells (APCs). |
| Induction of Systemic Immunity | Intratumoral administration can lead to systemic, abscopal effects. | Intratumoral treatment can elicit systemic antitumor effects in non-injected distant tumors. | Primarily local effects with topical administration. | Can contribute to systemic anti-tumor immunity when used in combination therapies. |
Signaling Pathways
The activation of different TLRs triggers distinct downstream signaling cascades, culminating in the production of inflammatory cytokines and the activation of innate and adaptive immunity.
TLR9 Signaling Pathway (this compound)
Caption: TLR9 signaling pathway initiated by this compound.
TLR3 Signaling Pathway (Poly-ICLC)
Caption: TLR3 signaling pathway initiated by Poly-ICLC.
TLR7 Signaling Pathway (Imiquimod)
Caption: TLR7 signaling pathway initiated by Imiquimod.
TLR4 Signaling Pathway (MPLA)
Caption: TLR4 signaling pathway initiated by MPLA.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of results. Below are generalized methodologies for key experiments cited in the comparison of TLR agonists.
In Vivo Murine Tumor Models
Objective: To evaluate the in vivo antitumor efficacy of TLR agonists as monotherapy or in combination with other treatments.
General Protocol:
-
Cell Culture: Tumor cell lines (e.g., B16F10 melanoma, CT26 colon carcinoma, 4T1 breast cancer) are maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Tumor Implantation: 6-8 week old syngeneic mice (e.g., C57BL/6 for B16F10, BALB/c for CT26 and 4T1) are subcutaneously injected with a suspension of tumor cells (typically 1x10^5 to 1x10^6 cells in 100 µL of PBS) into the flank.
-
Treatment Administration:
-
When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment groups.
-
Intratumoral (i.t.) Injection: TLR agonists are dissolved in sterile PBS and injected directly into the tumor. A typical dose for CpG ODN might be 20-50 µg per injection, and for Poly-ICLC, 50-100 µg per injection, administered on multiple days (e.g., days 7, 10, and 13 post-tumor implantation).
-
Systemic Administration: For some TLR agonists like Poly-ICLC, intravenous (i.v.) or intraperitoneal (i.p.) injections may be used.
-
Combination Therapy: For studies involving combination with checkpoint inhibitors, antibodies (e.g., anti-PD-1, anti-CTLA-4) are typically administered i.p. at doses ranging from 100-250 µg per mouse, starting concurrently with or shortly after the first TLR agonist treatment.
-
-
Monitoring: Tumor growth is monitored by measuring tumor dimensions with calipers every 2-3 days. Tumor volume is calculated using the formula: (length x width²)/2. Animal body weight and general health are also monitored.
-
Endpoint: Mice are euthanized when tumors reach a predetermined size (e.g., 2000 mm³) or show signs of ulceration or morbidity, in accordance with institutional animal care and use committee guidelines. Survival data is recorded.
-
Immunological Analysis: At the end of the experiment, or at specific time points, tumors, spleens, and draining lymph nodes can be harvested for analysis of immune cell populations by flow cytometry, immunohistochemistry, or gene expression analysis.
Experimental Workflow for In Vivo Studies
References
- 1. Cancer immunotherapeutic effects of novel CpG ODN in murine tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CpG oligodeoxynucleotides as immunotherapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing radiotherapy response via intratumoral injection of a TLR9 agonist in autochthonous murine sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The revival of CpG oligonucleotide-based cancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adoptive immunotherapy combined with intratumoral TLR agonist delivery eradicates established melanoma in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Imiquimod as Local Immunotherapy in the Management of Premalignant Cutaneous Conditions and Skin Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imiquimod: an immune response modifier in the treatment of precancerous skin lesions and skin cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. researchgate.net [researchgate.net]
Unraveling Sphingolipid Modulation in Oncology: A Comparative Analysis of S1P Receptor Modulators and DFMO
A comprehensive review of preclinical data for sphingosine-1-phosphate (S1P) receptor modulators and the ornithine decarboxylase inhibitor DFMO in various tumor models. No direct experimental data for a compound named "Defoslimod" was found in the current literature search; this guide presents data on functionally related and similarly named therapeutic agents.
This guide provides a comparative analysis of the efficacy of sphingosine-1-phosphate (S1P) receptor modulators, with a focus on Fingolimod (FTY720), and the ornithine decarboxylase inhibitor DFMO (eflornithine) across different cancer models. This information is intended for researchers, scientists, and professionals in drug development to facilitate an objective comparison of these compounds' performance based on available experimental data.
Mechanism of Action and Signaling Pathways
Sphingosine-1-phosphate (S1P) is a signaling lipid that regulates a multitude of cellular processes critical for cancer progression, including cell survival, proliferation, migration, and angiogenesis.[1] It exerts its effects by binding to five specific G protein-coupled receptors, S1PR1-5.[1] S1P receptor modulators, such as Fingolimod, function by interacting with these receptors.[2] Fingolimod, for instance, acts as a functional antagonist of the S1P1 receptor, leading to the sequestration of lymphocytes in lymph nodes.[3] In the context of cancer, modulating the S1P signaling pathway can inhibit tumor angiogenesis and growth.[4]
DFMO (eflornithine), on the other hand, is an inhibitor of ornithine decarboxylase (ODC), a key enzyme in the biosynthesis of polyamines. MYC oncogenes often upregulate ODC to increase intracellular polyamine levels, which are essential for cell proliferation. By inhibiting ODC, DFMO can suppress tumor growth, as demonstrated in neuroblastoma.[5][6]
Below are diagrams illustrating the signaling pathway of S1P receptor modulators and the experimental workflow for evaluating these compounds.
Efficacy in Different Tumor Models
The following tables summarize the efficacy of Fingolimod and DFMO in various preclinical tumor models.
Table 1: Efficacy of Fingolimod (FTY720) in Preclinical Cancer Models
| Tumor Model | Cell Line(s) | Key Findings | Reference(s) |
| Non-Small Cell Lung Cancer (NSCLC) | Mouse and Human NSCLC cells | Repressed tumor progression in vivo in both immunocompetent and immunodeficient mice. Did not affect tumor proliferation or cytotoxicity in vitro. | [7] |
| Triple-Negative Breast Cancer (TNBC) | 4T1, MDA-MB-231 | Induced TNBC cell death in vitro in a dose-dependent manner. Repressed tumor growth and metastasis in vivo. | [8] |
| Colon Cancer | Not specified | Represses in vivo tumor progression. | [8] |
| Liver Cancer | Not specified | Represses in vivo tumor progression. | [8] |
| Prostate Cancer | Not specified | Represses in vivo tumor progression. | [8] |
| Melanoma | SK-Mel-28 (cisplatin-resistant) | Induces SK1 degradation and may inhibit the PI3K/Akt/mTOR pathway. | [3] |
| Various Cancers | Multiple cell lines | Demonstrates proven efficacy in multiple in vitro and in vivo cancer models. | [3] |
Table 2: Efficacy of DFMO (Eflornithine) in Preclinical and Clinical Studies
| Tumor Model/Patient Population | Cell Line(s)/Study Type | Key Findings | Reference(s) |
| Neuroblastoma | BE2C, SMS-KCNR | Induces cell cycle arrest, senescence, and abrogates neurosphere formation in vitro. Inhibits tumor initiation and progression in mouse models. | [6] |
| Relapsed/Refractory Neuroblastoma | Phase I Clinical Trial (NCT02030964) | High-dose DFMO was tolerable when added to chemotherapy. Median time-to-progression was 19.8 months in a heavily pre-treated population. | [5] |
| Relapsed/Refractory Neuroblastoma | Phase II Clinical Trial (NCT04301843) | Ongoing study of DFMO in combination with etoposide. | [9][10] |
| High-Risk Neuroblastoma (HRNB) | Phase II Clinical Trial | Improved event-free survival (EFS) and overall survival (OS) in patients treated with DFMO as maintenance therapy. | [6] |
Experimental Protocols
Fingolimod in Non-Small Cell Lung Cancer (NSCLC)[7]
-
In Vitro Studies: Human and mouse NSCLC cell lines were used for cell survival analysis.
-
In Vivo Studies: Syngeneic graft models using immunocompetent mice and xenograft models using immunodeficient mice were established with mouse and human NSCLC cells, respectively. Tumor progression was monitored following treatment with Fingolimod.
Fingolimod in Triple-Negative Breast Cancer (TNBC)[8]
-
In Vitro Studies: 2D and 3D tumor models of TNBC cell lines were used to assess cell death in a dose-dependent manner.
-
In Vivo Studies: Orthotopic TNBC models were established in mice. Tumor growth and metastasis formation in the liver and spleen were evaluated with and without surgical resection of the primary tumor following Fingolimod treatment.
DFMO in Neuroblastoma[6]
-
In Vitro Studies: Neuroblastoma cell lines were treated with DFMO to assess effects on cytotoxicity, apoptosis, cell cycle, senescence (SA-βGal activity), and neurosphere formation.
-
In Vivo Studies: Xenograft mouse models were established using BE2C and SMS-KCNR neuroblastoma cell lines. The effects of DFMO on tumor initiation, progression, and growth were evaluated. Immunohistochemistry was used to assess cell death and proliferation in tumor tissues.
Comparison with Alternatives
Fingolimod's mechanism of action, primarily targeting the tumor microenvironment by affecting stromal cells, tumor morphology, blood vessel normalization, and reducing hypoxia, suggests a different mode of action compared to cytotoxic chemotherapies like Cisplatin.[7][8] In TNBC models, Fingolimod demonstrated similar or higher therapeutic efficacy compared to Cisplatin, with the advantage of being well-tolerated and not inducing obvious adverse side effects.[8]
DFMO has been investigated in combination with other chemotherapeutic agents. A Phase I trial in relapsed neuroblastoma combined high-dose DFMO with celecoxib, cyclophosphamide, and topotecan, demonstrating tolerability.[5] An ongoing Phase II trial is evaluating DFMO in combination with etoposide.[9][10] This highlights a strategy of combining DFMO with standard-of-care chemotherapy to enhance anti-tumor effects.
Conclusion
While no specific data for "this compound" could be retrieved, the analysis of the S1P receptor modulator Fingolimod and the ODC inhibitor DFMO provides valuable insights into two distinct therapeutic strategies in oncology. Fingolimod shows broad preclinical efficacy across various tumor types, primarily by modulating the tumor microenvironment. DFMO has shown promise in neuroblastoma by targeting polyamine synthesis, a critical pathway for this cancer type, and is being evaluated in clinical trials. The choice between these or other therapeutic alternatives would depend on the specific tumor biology, including the role of the S1P signaling pathway and polyamine metabolism, and the desired therapeutic outcome. Further research and clinical trials are necessary to fully elucidate the potential of these compounds in cancer treatment.
References
- 1. d-nb.info [d-nb.info]
- 2. Sphingosine-1-phosphate receptor modulator - Wikipedia [en.wikipedia.org]
- 3. oncotarget.com [oncotarget.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Phase 1 study of high-dose DFMO, celecoxib, cyclophosphamide and topotecan for patients with relapsed neuroblastoma: a New Approaches to Neuroblastoma Therapy trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DFMO inhibition of neuroblastoma tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic Potential of Fingolimod and Dimethyl Fumarate in Non-Small Cell Lung Cancer Preclinical Models | MDPI [mdpi.com]
- 8. Therapeutic potential of Fingolimod in triple negative breast cancer preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Phase II Trial of Eflornitinine DFMO and Etoposide for Relapsed/Refractory Neuroblastoma [kucancercenter.org]
A Comparative Analysis of Cytokine Profiles Induced by Defoslimod and Other Lipid A Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cytokine profiles induced by Defoslimod and other notable lipid A analogs. The information is compiled from preclinical and clinical studies to offer an objective overview of their immunomodulatory properties.
Introduction
Lipid A, the endotoxic component of lipopolysaccharide (LPS) from Gram-negative bacteria, is a potent activator of the innate immune system through its interaction with the Toll-like receptor 4 (TLR4) complex.[1] This interaction triggers intracellular signaling cascades, leading to the production of a wide array of cytokines and chemokines that orchestrate the inflammatory response.[2] Synthetic lipid A analogs have been developed to modulate this powerful immune response for therapeutic purposes, such as vaccine adjuvants and cancer immunotherapy, while minimizing the associated toxicity.[1]
This guide focuses on a comparative analysis of the cytokine profiles induced by this compound (also known as OM-174), a TLR2 and TLR4 agonist, and other well-characterized lipid A analogs, including the agonist Monophosphoryl Lipid A (MPLA) and the antagonist Eritoran (E5564).
Mechanism of Action: TLR4 Signaling
Lipid A and its analogs primarily exert their effects through the TLR4 signaling pathway. This pathway can be broadly divided into two downstream cascades: the MyD88-dependent pathway and the TRIF-dependent pathway. The activation of these pathways leads to the transcription of a wide range of genes encoding for pro-inflammatory and anti-inflammatory cytokines, as well as type I interferons.[2]
Signaling Pathway Diagram
Caption: Simplified TLR4 signaling pathway initiated by lipid A analogs.
Comparative Cytokine Profiles
The following tables summarize the observed cytokine induction or inhibition by this compound, MPLA, and Eritoran based on available data. It is important to note that the experimental conditions (e.g., in vivo vs. in vitro, human vs. murine models, dosage) vary across studies, which should be considered when comparing the data directly.
This compound (OM-174) - Agonist
Data for this compound is derived from a Phase I clinical trial in patients with refractory solid tumors receiving intravenous infusions.[3][4]
| Cytokine | Observation | Notes |
| TNF-α | Peak concentration detected after the first infusion, with a progressive decrease in subsequent infusions. | Suggests induction of tolerance.[3][4] |
| IL-6 | Peak concentration detected after the first infusion, with a progressive decrease in subsequent infusions. | Suggests induction of tolerance.[3][4] |
| IL-8 | A peak in concentration was observed after each injection. | --- |
| IL-10 | A peak in concentration was observed after each injection. | --- |
Monophosphoryl Lipid A (MPLA) - Agonist
MPLA is a well-studied TLR4 agonist known for its use as a vaccine adjuvant. The data below is a summary from various preclinical studies.
| Cytokine | Observation Compared to LPS | Cell Type/Model | Reference(s) |
| TNF-α | Lower induction | Human whole blood, murine models | [1][5][6] |
| IL-6 | Lower induction | Human monocytes, murine models | [5] |
| IL-1β | Lower induction | Human monocytes | [5] |
| IL-12 | Lower induction | Murine models | [5] |
| IL-4 | Enhanced secretion (in co-culture) | Murine DC:CD4 T cell co-culture | [5] |
| IL-5 | Enhanced secretion (in co-culture) | Murine DC:CD4 T cell co-culture | [5] |
| TRIF-dependent Cytokines | Equipotent induction | Preclinical studies | [7] |
| MyD88-dependent Cytokines | Weaker induction | Preclinical studies | [7] |
Eritoran (E5564) - Antagonist
Eritoran is a synthetic lipid A analog that acts as a TLR4 antagonist, thereby inhibiting LPS-induced inflammation.
| Cytokine | Observation in the Presence of LPS | Cell Type/Model | Reference(s) |
| TNF-α | Inhibition of production | Human and animal models | [8][9] |
| IL-6 | Inhibition of production | Human and animal models | [8][9] |
Experimental Protocols
A generalized protocol for in vitro assessment of cytokine induction by lipid A analogs in human peripheral blood mononuclear cells (PBMCs) is provided below. This protocol is a representative example and may require optimization for specific analogs and research questions.
In Vitro Cytokine Induction Assay
Caption: A typical workflow for in vitro cytokine induction experiments.
1. Isolation of Human PBMCs:
-
Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using Ficoll-Paque density gradient centrifugation.
-
Cells are washed with phosphate-buffered saline (PBS) and resuspended in complete RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin, and streptomycin.
2. Cell Culture and Stimulation:
-
PBMCs are seeded in 96-well flat-bottom culture plates at a density of 2 x 10^5 cells per well.
-
Lipid A analogs (this compound, MPLA, etc.) are serially diluted to the desired concentrations in complete RPMI 1640 medium.
-
The diluted analogs are added to the wells containing PBMCs. A negative control (medium only) and a positive control (e.g., LPS) are included.
-
The plates are incubated for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.
3. Cytokine Measurement:
-
After incubation, the plates are centrifuged, and the cell-free culture supernatants are collected.
-
The concentrations of various cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10, IL-12, IFN-γ) in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISA) or a multiplex bead-based immunoassay (e.g., Luminex).
4. Data Analysis:
-
Standard curves are generated for each cytokine using recombinant standards.
-
The cytokine concentrations in the samples are calculated based on the standard curves.
-
The results are expressed as pg/mL or ng/mL and compared between the different treatment groups.
Conclusion
The available data indicates that this compound is an immune-activating lipid A analog that induces the production of both pro-inflammatory (TNF-α, IL-6, IL-8) and anti-inflammatory (IL-10) cytokines. Its cytokine profile in humans shows an initial pro-inflammatory response that appears to be tempered with repeated administration, suggesting a potential for inducing immune tolerance.
In comparison, MPLA consistently demonstrates a more attenuated pro-inflammatory profile than its parent molecule, LPS, while retaining potent immunostimulatory properties, particularly through the TRIF-dependent pathway.[5][7] This makes it a suitable candidate for vaccine adjuvants where a strong immune response is desired with minimal toxicity.
Conversely, Eritoran acts as a TLR4 antagonist, effectively blocking the inflammatory cascade initiated by LPS.[8][9] This highlights the diverse therapeutic possibilities that can be achieved by modifying the structure of lipid A, from potent immune activation to targeted anti-inflammatory effects.
Further head-to-head studies under standardized experimental conditions are necessary to provide a more definitive comparative analysis of the cytokine profiles induced by these and other lipid A analogs. Such studies will be crucial for the rational design and development of novel immunomodulatory therapies.
References
- 1. Differential response induced by LPS and MPLA in immunocompetent and septic individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Review of Toll-Like Receptor 4 Expression and Functionality in Different Animal Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MPLA shows attenuated pro-inflammatory properties and diminished capacity to activate mast cells in comparison with LPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Immunobiology of TLR4 Agonists: From Endotoxin Tolerance to Immunoadjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Eritoran: the evidence of its therapeutic potential in sepsis - PMC [pmc.ncbi.nlm.nih.gov]
Defoslimod's Safety Profile: A Comparative Analysis Against Traditional Adjuvants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Immunostimulatory Agents
The quest for potent and safe vaccine adjuvants is a cornerstone of modern vaccinology. Adjuvants are critical components that enhance the magnitude and durability of the immune response to vaccine antigens. While traditional adjuvants like aluminum salts have a long history of use, novel adjuvants are being developed to elicit more tailored and robust immune responses. Defoslimod (also known as OM-174), a synthetic analogue of Lipid A, represents one such novel immunomodulator. This guide provides a comparative analysis of the safety profile of this compound against traditional adjuvants, supported by available clinical data and a review of underlying mechanisms.
It is important to note that this compound was primarily investigated as an immunotherapeutic agent for cancer and its development has been discontinued.[1] Therefore, the available safety data originates from studies in oncology patients, which may not be directly comparable to the safety profile in a healthy population receiving a vaccine.[2][3]
Mechanism of Action: A Tale of Two Receptors
This compound distinguishes itself from many traditional adjuvants through its specific mechanism of action. It functions as a dual agonist for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4).[2][3] These receptors are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) to initiate an immune response.
In contrast, traditional adjuvants operate through varied mechanisms:
-
Aluminum Salts (e.g., Alum): These are the most widely used adjuvants and are believed to work by creating a "depot" effect at the injection site, slowly releasing the antigen. They also induce a mild inflammatory response, leading to the recruitment of immune cells.
-
Oil-in-water Emulsions (e.g., MF59, AS03): These adjuvants also create a local inflammatory environment, stimulating the production of cytokines and chemokines that attract and activate antigen-presenting cells.
-
TLR Agonists (e.g., Monophosphoryl Lipid A [MPL], CpG Oligonucleotides): These are more modern adjuvants that, like this compound, target specific TLRs to activate the innate immune system. MPL is a detoxified derivative of lipopolysaccharide (LPS) and a TLR4 agonist.[4][5] CpG oligodeoxynucleotides are TLR9 agonists.
The dual TLR2/4 agonism of this compound suggests a broad activation of the innate immune system, potentially leading to a robust and multifaceted adaptive immune response.
Comparative Safety Profile
The following tables summarize the known safety profiles of this compound and traditional adjuvants. The data for this compound is derived from a Phase I clinical trial in patients with refractory solid tumors.[2][3]
Table 1: Comparison of Systemic Adverse Events
| Adverse Event | This compound (OM-174) | Aluminum Salts | Oil-in-Water Emulsions | Other TLR Agonists (MPL, CpG) |
| Fever/Chills | Common[2] | Less Common | Common | Common[2] |
| Headache | Common[2] | Less Common | Common | Common[2] |
| Fatigue/Malaise | Common[2] | Less Common | Common | Common[2] |
| Myalgia/Arthralgia | Not Reported | Less Common | Common | Common |
| Nausea/Vomiting | Common[2] | Rare | Less Common | Less Common |
| Diarrhea | Common[2] | Rare | Less Common | Less Common |
Table 2: Comparison of Local Adverse Events
| Adverse Event | This compound (OM-174) | Aluminum Salts | Oil-in-Water Emulsions | Other TLR Agonists (MPL, CpG) |
| Injection Site Pain | N/A (IV infusion) | Common | Common | Common |
| Redness/Swelling | N/A (IV infusion) | Common | Common | Common |
| Nodule Formation | N/A (IV infusion) | Can Occur | Rare | Rare |
Note: The route of administration for this compound in the cited study was intravenous infusion, precluding direct comparison of local injection site reactions.
Immunological and Hematological Profile
A key aspect of an adjuvant's safety profile is its effect on immunological and hematological parameters.
Table 3: Immunological and Hematological Observations
| Parameter | This compound (OM-174) | Traditional Adjuvants |
| Cytokine Induction | Increased IL-6, IL-8, IL-10, TNF-alpha[2] | Mild and localized cytokine induction (Alum); Robust cytokine induction (Emulsions, TLR agonists) |
| NK Cell Activity | Progressive increase at higher doses[2] | Generally not a primary mechanism |
| Hematological Effects | No hematological side effects reported[2] | Generally no significant hematological effects |
The systemic cytokine induction observed with this compound is consistent with its mechanism as a potent TLR agonist and is a likely contributor to the observed systemic adverse events like fever and chills.[2] Interestingly, the study noted that peaks of TNF-alpha and IL-6 concentrations decreased with subsequent infusions, suggesting a potential for tolerance.[2]
Experimental Protocols
Detailed experimental protocols for the preclinical and clinical evaluation of this compound are not publicly available. However, a standard approach to assessing the safety of a novel adjuvant would typically involve the following key experiments:
1. Preclinical Safety Assessment:
-
In Vitro Cytokine Profiling: Human and animal immune cells (e.g., peripheral blood mononuclear cells) are stimulated with the adjuvant to quantify the profile and concentration of induced cytokines and chemokines.
-
Acute Toxicity Studies: Single-dose administration in two rodent species (e.g., mouse and rat) to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeat-Dose Toxicity Studies: Multiple administrations in both a rodent and a non-rodent species (e.g., rabbit or non-human primate) to assess the effects of long-term exposure. This includes comprehensive hematology, clinical chemistry, and histopathological evaluation of all major organs.
-
Local Tolerance Studies: Intramuscular or subcutaneous injection in a relevant animal model (e.g., rabbit) to evaluate injection site reactions, including pain, swelling, redness, and histopathological changes.
-
Safety Pharmacology: Evaluation of the effects on vital functions, including cardiovascular, respiratory, and central nervous system function.
2. Clinical Safety Assessment:
-
Phase I Clinical Trials: Conducted in a small number of healthy volunteers to assess safety, tolerability, and pharmacokinetics. Dose-escalation studies are performed to identify the optimal dose. Common endpoints include the incidence and severity of local and systemic adverse events, as well as changes in hematological and biochemical parameters.
-
Phase II and III Clinical Trials: Conducted in larger patient populations to further evaluate safety and efficacy. The safety profile is compared to a placebo or an active comparator.
Visualizing the Mechanisms and Workflows
To better understand the biological pathways and experimental processes discussed, the following diagrams are provided in Graphviz DOT language.
Caption: this compound's dual activation of TLR2 and TLR4 signaling pathways.
Caption: General experimental workflow for adjuvant safety assessment.
Conclusion
This compound, as a dual TLR2/4 agonist, represents a potent immunostimulatory agent. The available safety data from its investigation in cancer immunotherapy indicates a profile of systemic, flu-like adverse events, which is consistent with its mechanism of action and the profiles of other potent TLR agonists.[2] These systemic reactions are generally more pronounced than those observed with traditional aluminum salt adjuvants but are comparable to those seen with other modern adjuvants like oil-in-water emulsions and single TLR agonists.
A direct comparison of the safety of this compound as a vaccine adjuvant is challenging due to its development history and discontinued status. The data was collected in a patient population with underlying disease and via intravenous administration, both of which differ significantly from the intended use of a vaccine adjuvant in a healthy population via intramuscular injection. However, by understanding its mechanism of action and comparing its observed adverse event profile to that of other TLR agonists, we can infer that its safety profile would likely be characterized by a higher rate of systemic reactogenicity than alum, a trade-off that may be acceptable for vaccines requiring a strong cell-mediated immune response. Further research on dual TLR2/4 agonists as vaccine adjuvants is warranted to fully elucidate their safety and efficacy in this context.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. TLR-Based Immune Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Specificity of Defoslimod for TLR2 and TLR4: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Defoslimod (also known as OM-174), a synthetic lipid A analogue, and its specificity for Toll-like Receptor 2 (TLR2) and Toll-like Receptor 4 (TLR4). While this compound is primarily recognized as a TLR4 agonist, some evidence suggests a dual action on both TLR2 and TLR4.[1] This guide offers a framework for researchers to validate its specificity by comparing its activity with well-characterized TLR agonists.
Executive Summary
This compound is an immunomodulator with reported antitumor efficacy.[2] Its mechanism of action is attributed to the activation of macrophages and dendritic cells through TLR signaling, leading to cytokine secretion.[2] Understanding the precise specificity of this compound for TLR2 and TLR4 is crucial for elucidating its biological functions and for the development of targeted therapeutics. This guide outlines the standard experimental protocols to quantify and compare the activity of this compound against established TLR2 and TLR4 agonists.
Comparative Analysis of TLR Agonists
While direct quantitative data for this compound's activity on TLR2 and TLR4 is not extensively available in public literature, a comparative assessment can be made against well-established TLR agonists. The following table summarizes the known characteristics of this compound and provides a benchmark for comparison with potent and specific agonists for TLR2 (Pam3CSK4) and TLR4 (Lipopolysaccharide - LPS, and Monophosphoryl Lipid A - MPLA).
| Feature | This compound (OM-174) | Pam3CSK4 | Lipopolysaccharide (LPS) | Monophosphoryl Lipid A (MPLA) |
| Primary Target(s) | TLR4, with potential dual action on TLR2.[1] | TLR2/TLR1 | TLR4 | TLR4 |
| Reported Activity | Agonist.[2] | Potent Agonist.[3] | Potent Agonist | Agonist with lower toxicity than LPS.[4] |
| Typical EC50 (HEK-Blue Cells) | Data not publicly available | ~1-10 ng/mL (TLR2) | ~0.1-1 ng/mL (TLR4) | ~1-10 ng/mL (TLR4) |
| Key Applications | Cancer immunotherapy research.[2][5] | Inducing inflammatory responses in vitro.[3] | Standard for in vitro TLR4 activation studies. | Vaccine adjuvant.[4] |
Experimental Protocols for Specificity Validation
To quantitatively assess the specificity of this compound for TLR2 and TLR4, a HEK-Blue™ TLR reporter assay is a widely accepted method. This assay utilizes human embryonic kidney (HEK293) cells that are engineered to express a specific human TLR and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the specific TLR leads to the secretion of SEAP, which can be quantified colorimetrically.
HEK-Blue™ TLR2 and TLR4 Reporter Assay Protocol
Objective: To determine the dose-dependent activation of TLR2 and TLR4 by this compound and compare it to known TLR agonists.
Materials:
-
HEK-Blue™ hTLR2 cells (InvivoGen)
-
HEK-Blue™ hTLR4 cells (InvivoGen)
-
HEK-Blue™ Null1-v cells (InvivoGen, as a negative control)
-
This compound (OM-174)
-
Pam3CSK4 (positive control for TLR2)
-
LPS (positive control for TLR4)
-
HEK-Blue™ Detection medium (InvivoGen)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell culture medium (DMEM with 10% FBS, Penicillin-Streptomycin)
Procedure:
-
Cell Culture: Culture HEK-Blue™ hTLR2, hTLR4, and Null1-v cells according to the manufacturer's instructions.
-
Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh, pre-warmed cell culture medium. Seed the cells at a density of approximately 5 x 10^4 cells/well in a 96-well plate.
-
Ligand Preparation: Prepare serial dilutions of this compound, Pam3CSK4, and LPS in cell culture medium. A typical concentration range to test would be from 0.01 ng/mL to 1000 ng/mL.
-
Cell Stimulation: Add 20 µL of the prepared ligand dilutions to the respective wells of the 96-well plate containing the cells. Include wells with untreated cells as a negative control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
-
SEAP Detection:
-
Add 20 µL of the cell supernatant from each well to a new 96-well plate.
-
Add 180 µL of HEK-Blue™ Detection medium to each well.
-
Incubate at 37°C for 1-2 hours.
-
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis:
-
Subtract the OD of the negative control (untreated cells) from all other readings.
-
Plot the dose-response curves for each ligand on each cell line (OD versus log[ligand concentration]).
-
Calculate the EC50 value for each ligand, which is the concentration that induces 50% of the maximal response.
-
Expected Outcome:
-
This compound Specificity: If this compound is specific for TLR4, it will induce a dose-dependent increase in SEAP activity in HEK-Blue™ hTLR4 cells but not in HEK-Blue™ hTLR2 or Null1-v cells. If it has dual activity, a response will be observed in both TLR2 and TLR4 expressing cells.
-
Comparative Potency: The EC50 values will allow for a quantitative comparison of the potency of this compound with Pam3CSK4 on TLR2 and with LPS on TLR4.
Visualizing the Molecular Pathways and Experimental Design
To further aid in the understanding of the underlying mechanisms and the experimental approach, the following diagrams have been generated.
Caption: Simplified signaling pathways for TLR2 and TLR4 activation.
Caption: Experimental workflow for specificity validation.
Conclusion
Validating the specificity of immunomodulatory compounds like this compound is a critical step in their development as therapeutic agents. The experimental framework provided in this guide, utilizing HEK-Blue™ reporter cell lines, offers a robust and quantitative method for determining the precise TLR targets of this compound. By comparing its activity profile to well-defined TLR agonists, researchers can gain a clearer understanding of its mechanism of action and pave the way for its effective application in research and medicine.
References
- 1. Toll-like Receptor 4 (TLR4) modulation by synthetic and natural compounds: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The TLR2 agonists lipoteichoic acid and Pam3CSK4 induce greater pro-inflammatory responses than inactivated Mycobacterium butyricum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increasing the Chemical Variety of Small-Molecule-Based TLR4 Modulators: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TLR4/IFNγ pathways induce tumor regression via NOS II-dependent NO and ROS production in murine breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
Defoslimod's Immunomodulatory Effects: A Comparative Analysis of Murine and Human Immune Cell Responses
For Researchers, Scientists, and Drug Development Professionals
Defoslimod (also known as OM-174) is a synthetic analogue of Lipid A, the immunostimulatory component of lipopolysaccharide (LPS). It functions as a potent agonist of Toll-like receptor 4 (TLR4) and, to some extent, TLR2, positioning it as a significant immunomodulatory agent with therapeutic potential, particularly in oncology.[1][2] Understanding the comparative effects of this compound on murine and human immune cells is crucial for the preclinical to clinical translation of its therapeutic applications. This guide provides a comprehensive comparison based on available experimental data.
Quantitative Data Presentation
Direct comparative studies of this compound on a wide range of murine and human immune cells are limited in publicly available literature. However, by synthesizing data from separate preclinical and clinical investigations, we can construct a comparative overview.
Table 1: Effect of this compound (OM-174) on Murine Immune Cells (in vivo)
| Cell Type | Parameter Measured | Observed Effect | Potency | Reference |
| Dendritic Cells (DCs) | Migration from periphery to T cell areas of lymphoid organs | Induced migration | Similar to E. coli LPS | [3] |
| Dendritic Cells (DCs) | Maturation (expression of MHC class II and co-stimulatory molecules) | Induced maturation | Similar to E. coli LPS | [3] |
Table 2: Effect of this compound (OM-174) on Human Immune Cells (in vivo, Phase I Clinical Trial in cancer patients)
| Cell Type/Parameter | Dosage | Observed Effect | Reference |
| Natural Killer (NK) Cells | 1000 µg/m² | Progressive increase in cell number and activity | [1][2] |
| Circulating Cytokines | 600, 800, or 1000 µg/m² | Peak in IL-8 and IL-10 concentrations after each injection | [1][2] |
| Circulating Cytokines | 600, 800, or 1000 µg/m² | Peak in TNF-α and IL-6 concentrations after the first infusion, with a progressive decrease upon subsequent infusions (suggesting tolerance) | [1][2] |
Comparative Summary:
While a direct quantitative comparison of cytokine induction at equivalent concentrations is not available, the existing data highlights that this compound is biologically active in both species. In mice, it potently activates dendritic cells, a critical step in initiating an adaptive immune response.[3] In humans, this compound demonstrates systemic immune activation, characterized by the induction of a broad range of pro-inflammatory and regulatory cytokines, as well as the enhancement of NK cell activity.[1][2] The observed tolerance to TNF-α and IL-6 induction in humans with repeated dosing is a noteworthy finding with clinical implications.[1][2]
It is important to consider that the human data is derived from cancer patients, whose baseline immune status may differ from that of healthy individuals or the murine models used in preclinical studies.
Experimental Protocols
Murine Dendritic Cell Migration and Maturation Assay (in vivo)
-
Animal Model: BALB/c mice.
-
Drug Administration: this compound (OM-174) was injected intravenously or subcutaneously.
-
Tissue Collection: The spleen and popliteal lymph nodes were harvested at various time points post-injection.
-
Analysis: Immunohistochemistry was likely used to analyze the localization and phenotype of dendritic cells within the lymphoid organs. The expression of MHC class II and co-stimulatory molecules (like CD80, CD86) on dendritic cells would be assessed to determine their maturation status. The migration would be quantified by observing the accumulation of dendritic cells in the T cell zones of the spleen and lymph nodes.[3]
Human Phase I Clinical Trial for Immunological Response
-
Study Population: Patients with refractory solid tumors.
-
Drug Administration: this compound (OM-174) was administered as a 15-minute intravenous infusion twice weekly for 5, 10, or 15 administrations at doses of 600, 800, or 1000 µg/m².
-
Sample Collection: Blood samples were collected for pharmacokinetic analysis and cytokine measurements.
-
Immunological Monitoring:
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action via TLR4 Signaling
This compound, as a Lipid A analogue, activates immune cells primarily through the Toll-like receptor 4 (TLR4) signaling pathway. Upon binding to the MD2/TLR4 receptor complex on the cell surface of immune cells such as macrophages and dendritic cells, it initiates a downstream signaling cascade. This leads to the activation of transcription factors like NF-κB and IRFs, resulting in the production of pro-inflammatory cytokines, chemokines, and type I interferons. This process is fundamental to the initiation of both innate and adaptive immune responses.
Caption: Generalized TLR4 signaling pathway activated by this compound.
Comparative Experimental Workflow
The methodologies to assess this compound's effects in murine and human systems have distinct approaches, reflecting the preclinical and clinical stages of drug development.
Caption: Contrasting experimental workflows for murine and human studies.
Discussion and Future Directions
The available data indicates that this compound is a potent immune activator in both mice and humans. However, significant differences exist in the immune systems of these species, which can influence the response to TLR agonists. For instance, the repertoire and expression levels of TLRs and associated signaling molecules can vary, potentially leading to different sensitivities and cytokine profiles. Studies have shown extensive divergence in the transcriptional responses of primary human and mouse macrophages to LPS, a classic TLR4 agonist.[4] This highlights the importance of not directly extrapolating quantitative results from murine models to humans without clinical validation.
To bridge the current knowledge gap, future research should focus on:
-
Direct, side-by-side comparative studies using purified immune cell populations (e.g., monocytes, dendritic cells, lymphocytes) from both mice and humans to assess dose-response curves for cytokine production and cell activation markers.
-
Utilizing humanized mouse models , which are engrafted with human immune cells, to study the in vivo effects of this compound in a more translationally relevant setting.
-
In-depth analysis of the downstream signaling pathways in both species to identify any points of divergence that could explain differential cellular responses.
By undertaking these studies, a more precise understanding of this compound's comparative immunology can be achieved, which will be invaluable for optimizing its clinical development and therapeutic application.
References
- 1. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase I study of OM-174, a lipid A analogue, with assessment of immunological response, in patients with refractory solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The adjuvant OM-174 induces both the migration and maturation of murine dendritic cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
Safety Operating Guide
Navigating the Disposal of Defoslimod: A Guide for Laboratory Professionals
Absence of a specific Safety Data Sheet (SDS) for Defoslimod necessitates a cautious and compliant approach to its disposal. While some suppliers indicate it may be non-hazardous, researchers must adhere to established laboratory safety protocols and consult with their institution's Environmental Health and Safety (EHS) department for definitive guidance.
This document provides essential logistical and safety information for the handling and disposal of this compound, a TLR4 receptor agonist used in research. The following procedural guidance is based on best practices for the management of research chemicals in the absence of specific manufacturer recommendations.
Immediate Safety and Handling Protocols
Before working with this compound, it is crucial to establish a safe handling workflow.
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles.
-
Skin Protection: Use chemical-resistant gloves and a lab coat.
-
Respiratory Protection: If there is a risk of aerosolization, use a certified respirator.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood.
-
Ensure easy access to an eyewash station and safety shower.
This compound Disposal Workflow
The proper disposal of any chemical, including this compound, is a critical aspect of laboratory safety and environmental responsibility. The following workflow provides a logical approach to managing this compound waste.
Step-by-Step Disposal Procedures
In the absence of a specific Safety Data Sheet for this compound, the following general procedures for the disposal of research chemicals should be followed:
-
Consult Your Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety (EHS) department. They will provide specific guidance based on local, state, and federal regulations.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Proper segregation is key to safe and compliant disposal.
| Waste Stream | Description | Disposal Container |
| Solid Waste | Items contaminated with this compound, such as gloves, pipette tips, and weigh boats. | Labeled solid chemical waste container. |
| Liquid Waste | Solutions containing this compound. | Labeled liquid chemical waste container. |
| Sharps Waste | Needles or other sharps contaminated with this compound. | Puncture-resistant sharps container. |
| Unused Product | Original vials of expired or unwanted this compound. | Keep in original container and place in a labeled chemical waste container. |
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any known hazards.
-
Storage: Store waste containers in a designated, secure area away from general laboratory traffic. Ensure containers are tightly sealed to prevent leaks or spills.
-
Disposal: Arrange for the collection of the waste by your institution's EHS department or a licensed hazardous waste disposal contractor.
Experimental Protocols
As this document pertains to the proper disposal of this compound, detailed experimental protocols for its use are beyond the scope of this guidance. Researchers should consult relevant scientific literature and their institution's protocols for the safe handling and use of this compound in their specific experimental context.
It is the responsibility of the researcher to ensure that all waste is managed in a safe, compliant, and environmentally responsible manner. Always prioritize safety and consult with your institution's EHS department for specific guidance.
Essential Safety and Operational Guidance for Handling Defoslimod
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Defoslimod. The following procedural guidance outlines the necessary personal protective equipment (PPE), handling protocols, and disposal plans to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.[1] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Powder-free nitrile gloves are recommended. General-purpose utility gloves should be used for decontamination procedures.[2][3] |
| Eye and Face Protection | Safety glasses with side shields, goggles, or a face shield | Use goggles or a full-length face shield to protect from splashes.[2][4] |
| Respiratory Protection | Respirator | In case of insufficient ventilation or when dust formation is likely, a suitable respirator should be worn.[1] An N100, R100, or P100 disposable filtering facepiece respirator is recommended in situations with potential for aerosolization.[3] |
| Body Protection | Laboratory coat, gown, or jumpsuit | A long-sleeved, impervious or fluid-resistant gown or jumpsuit is recommended.[2] Wear suitable protective clothing.[1] |
| Foot Protection | Closed-toe shoes and shoe covers | Fluid-protective shoe covers with slip-proof bottoms are recommended when there is a potential for contamination.[2][4] |
Handling and Storage Protocols
Proper handling and storage procedures are critical to maintain the integrity of this compound and ensure the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not ingest or breathe dust.[1]
-
Prevent the formation of dust and aerosols.[1]
-
Ensure appropriate exhaust ventilation is available where dust is formed.[1]
-
All equipment containing the material should be grounded.[1]
-
Minimize contact with hazardous substances by using remote handling techniques when possible.[5]
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[1]
-
Store away from heat and sources of ignition.[1]
-
The recommended long-term storage temperature is -20°C.[1]
Spill and Disposal Plan
Immediate and appropriate action is necessary in the event of a spill. Likewise, the disposal of this compound waste must be handled with care.
Spill Cleanup:
-
Evacuate and Secure: In the case of a significant spill, evacuate the immediate area and restrict access.[6]
-
Use Proper PPE: Before cleaning, ensure you are wearing the appropriate personal protective equipment as outlined in the table above.[1]
-
Containment: Dike the spill to prevent it from spreading and entering drains.[1][6]
-
Cleanup: Sweep up the spilled solid material.[1] Use absorbent material for small liquid spills.[6]
-
Collection: Place the collected waste into a suitable, properly labeled container for disposal.[1][6]
Waste Disposal:
-
Dispose of waste containing this compound in accordance with all applicable local, state, and federal regulations.[6]
-
Ensure that the disposal process minimizes exposure to personnel.[6]
This compound Handling Workflow
The following diagram illustrates the standard operational workflow for handling this compound in a laboratory setting.
References
- 1. esschemco.com [esschemco.com]
- 2. endopromag.com [endopromag.com]
- 3. PPE and Decontamination | Substance Use | CDC [cdc.gov]
- 4. suffolkremsco.com [suffolkremsco.com]
- 5. Hazardous Waste - Decontamination | Occupational Safety and Health Administration [osha.gov]
- 6. 1910.1048 App A - Substance Technical Guidelines for Formalin | Occupational Safety and Health Administration [osha.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
